Lixisenatide
Descripción
This compound is a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type II diabetes mellitus (T2DM). It is sold by Sanofi-Aventis under the brand name Adlyxin in the US and Lyxumia in the EU. Adlyxin recieved FDA approval July 28, 2016.
This compound is a GLP-1 Receptor Agonist. The mechanism of action of this compound is as a Glucagon-like Peptide-1 (GLP-1) Agonist.
This compound is a recombinant DNA produced polypeptide analogue of human glucagon-like peptide-1 (GLP-1) which is used in combination with diet and exercise in the therapy of type 2 diabetes, either alone or in combination with other antidiabetic agents. Therapy with this compound has not been associated with serum enzyme elevations or with episodes of clinically apparent liver injury.
A synthetic GLUCAGON-LIKE PEPTIDE-1 RECEPTOR (GLP-1) agonist that binds GLP-1 receptor that is used to control blood sugar levels in patients with TYPE 2 DIABETES; amino acid sequence is H-HGEGTFTSDLSKQMEEEAVRLFIEWLKNGGPSSGAPPSK KKKKK-NH2 (ZP10A).
See also: Insulin Glargine; this compound (component of).
Structure
2D Structure
Propiedades
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C215H347N61O65S/c1-16-115(10)173(210(337)256-141(68-74-170(299)300)194(321)261-148(94-122-98-232-126-50-24-23-49-124(122)126)199(326)258-143(89-111(2)3)196(323)247-134(58-32-40-83-223)189(316)262-149(96-160(226)285)180(307)235-100-161(286)233-104-165(290)274-85-42-60-156(274)207(334)267-154(108-280)206(333)265-151(105-277)181(308)237-101-162(287)239-117(12)213(340)276-87-44-62-158(276)214(341)275-86-43-61-157(275)208(335)268-153(107-279)204(331)249-132(56-30-38-81-221)187(314)246-131(55-29-37-80-220)186(313)245-130(54-28-36-79-219)185(312)244-129(53-27-35-78-218)184(311)243-128(52-26-34-77-217)183(310)242-127(176(227)303)51-25-33-76-216)272-201(328)146(92-120-45-19-17-20-46-120)260-197(324)144(90-112(4)5)257-190(317)135(59-41-84-231-215(228)229)255-209(336)172(114(8)9)271-177(304)116(11)240-182(309)138(65-71-167(293)294)251-192(319)139(66-72-168(295)296)252-193(320)140(67-73-169(297)298)253-195(322)142(75-88-342-15)254-191(318)137(63-69-159(225)284)250-188(315)133(57-31-39-82-222)248-203(330)152(106-278)266-198(325)145(91-113(6)7)259-200(327)150(97-171(301)302)263-205(332)155(109-281)269-212(339)175(119(14)283)273-202(329)147(93-121-47-21-18-22-48-121)264-211(338)174(118(13)282)270-164(289)103-236-179(306)136(64-70-166(291)292)241-163(288)102-234-178(305)125(224)95-123-99-230-110-238-123/h17-24,45-50,98-99,110-119,125,127-158,172-175,232,277-283H,16,25-44,51-97,100-109,216-224H2,1-15H3,(H2,225,284)(H2,226,285)(H2,227,303)(H,230,238)(H,233,286)(H,234,305)(H,235,307)(H,236,306)(H,237,308)(H,239,287)(H,240,309)(H,241,288)(H,242,310)(H,243,311)(H,244,312)(H,245,313)(H,246,314)(H,247,323)(H,248,330)(H,249,331)(H,250,315)(H,251,319)(H,252,320)(H,253,322)(H,254,318)(H,255,336)(H,256,337)(H,257,317)(H,258,326)(H,259,327)(H,260,324)(H,261,321)(H,262,316)(H,263,332)(H,264,338)(H,265,333)(H,266,325)(H,267,334)(H,268,335)(H,269,339)(H,270,289)(H,271,304)(H,272,328)(H,273,329)(H,291,292)(H,293,294)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H4,228,229,231)/t115-,116-,117-,118+,119+,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,172-,173-,174-,175-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVOERDUTLJJHN-IAEQDCLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CNC=N8)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC8=CNC=N8)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C215H347N61O65S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4858 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320367-13-3 | |
| Record name | Lixisenatide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0320367133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polypeptide: H-His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Ser-Lys-Lys-Lys-Lys-Lys-Lys-NH2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Lixisenatide's Mechanism of Action in Type 2 Diabetes: A Technical Guide
Abstract: Lixisenatide is a selective glucagon-like peptide-1 (GLP-1) receptor agonist utilized in the management of type 2 diabetes mellitus (T2DM). Its therapeutic efficacy stems from a multi-faceted mechanism of action that mimics the endogenous incretin hormone GLP-1. This compound enhances glucose-dependent insulin secretion, suppresses inappropriate glucagon release, and markedly slows gastric emptying. These actions collectively contribute to improved glycemic control, particularly a pronounced reduction in postprandial glucose excursions. This document provides a detailed examination of the molecular signaling pathways, pharmacodynamic effects, and key experimental methodologies used to characterize the action of this compound.
Core Mechanism of Action: GLP-1 Receptor Activation
This compound is a synthetic analogue of exendin-4, modified with a C-terminal addition of six lysine residues, which enhances its binding affinity and resistance to degradation by the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] It functions as a potent and selective agonist for the GLP-1 receptor, a member of the Class B G protein-coupled receptor (GPCR) family.[1][3] The binding affinity of this compound to the GLP-1 receptor is approximately four times higher than that of native human GLP-1.[1][2][4] This high-affinity binding is the initiating event for its downstream therapeutic effects.
Molecular Signaling Pathway
Upon binding to the GLP-1 receptor on pancreatic β-cells, this compound induces a conformational change that activates the associated Gαs protein subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][5] Elevated cAMP levels then activate two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[3] This signaling cascade culminates in the potentiation of glucose-stimulated insulin secretion (GSIS), closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and influx of Ca2+, which triggers the exocytosis of insulin-containing granules.[3] This entire process is glucose-dependent, meaning insulin secretion is stimulated only when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.[6][7]
Pancreatic and Extra-Pancreatic Effects
This compound's mechanism extends beyond insulin stimulation. Its key actions include:
-
Suppression of Glucagon Secretion: It acts on pancreatic α-cells to inhibit the secretion of glucagon in a glucose-dependent manner.[6][7] This is crucial as hyperglucagonemia is a significant contributor to hyperglycemia in T2DM. By reducing glucagon levels, this compound decreases hepatic glucose production.[6]
-
Delayed Gastric Emptying: this compound has a pronounced effect on slowing the rate at which food empties from the stomach.[8][9] This delay moderates the influx of glucose from ingested carbohydrates into the bloodstream, thereby being a primary driver of its potent postprandial glucose (PPG)-lowering effect.[7][10]
-
Promotion of Satiety: By activating GLP-1 receptors in the brain and through the mechanism of delayed gastric emptying, this compound enhances feelings of fullness (satiety), which can lead to reduced food intake and modest weight loss or prevention of weight gain.[6][11]
Quantitative Pharmacodynamic Data
The pharmacodynamic profile of this compound has been extensively characterized in preclinical and clinical studies.
Table 1: GLP-1 Receptor Binding and Activation
| Parameter | Value | Species/System | Reference |
|---|---|---|---|
| Binding Affinity (Ki) | 1.33 nmol/L | Human GLP-1 Receptor | [12] |
| IC50 | 1.43 nmol/L | Human GLP-1 Receptor | [12] |
| Relative Binding Affinity | ~4x higher than native GLP-1 | Human GLP-1 Receptor | [1][4] |
| cAMP Activation (EC50) | Varies by cell system (pM range) | CHO cells expressing hGLP-1R |[13][14] |
Table 2: Clinical Efficacy in Type 2 Diabetes (Placebo-Controlled GetGoal Program)
| Outcome | This compound Effect (vs. Placebo) | Reference |
|---|---|---|
| HbA1c Reduction | -0.52% | [15] |
| 2-hour Postprandial Glucose (PPG) Reduction | -4.58 mmol/L | [15] |
| Body Weight Change | -0.65 kg | [15] |
| Gastric Emptying (50% emptying time) | Increased by 211.5 ± 278.5 minutes | [8] |
| Gastric Retention (AUC over 240 min) | 2.19-fold increase |[10][16] |
Detailed Experimental Protocols
The characterization of this compound's mechanism relies on a suite of specialized in vitro and in vivo assays.
GLP-1 Receptor Activation Assay (cAMP Measurement)
Objective: To quantify the potency of this compound in activating the GLP-1 receptor by measuring the downstream production of cAMP.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing the human GLP-1 receptor are cultured in appropriate media.[14]
-
Cell Seeding: Cells are seeded into 96- or 384-well plates and incubated to allow for adherence.[17]
-
Compound Incubation: Cells are treated with serial dilutions of this compound or a reference agonist (e.g., native GLP-1) and incubated for a defined period (e.g., 30 minutes) at room temperature or 37°C.[18]
-
Cell Lysis and Detection: A lysis buffer containing detection reagents is added. Competitive immunoassays, such as Homogeneous Time Resolved Fluorescence (HTRF®), are commonly used.[5][18] In this format, native cAMP produced by the cells competes with a labeled cAMP analogue for binding to a specific antibody.
-
Signal Measurement: The plate is read using a compatible plate reader. The resulting signal is inversely proportional to the concentration of cAMP produced by the cells.
-
Data Analysis: The data is converted to cAMP concentrations and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.[14]
In Vitro Insulin & Glucagon Secretion Assay
Objective: To measure the effect of this compound on insulin and glucagon secretion from isolated pancreatic islets under varying glucose concentrations.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from animal models (e.g., rats, mice) or human donors using collagenase digestion followed by density gradient purification.[19]
-
Islet Culture: Isolated islets are cultured for a short period to allow recovery.
-
Perifusion/Incubation: Islets are placed in a perifusion system or incubated in multi-well plates.[19] They are first stabilized in a Krebs-Ringer Bicarbonate buffer with low glucose (e.g., 1-2.8 mM).
-
Stimulation: The buffer is switched to one containing a stimulatory glucose concentration (e.g., 16-20 mM) with or without this compound. For glucagon secretion, a switch from high to low glucose (e.g., 5 mM to 1 mM) is used.[20] Arginine may be added as a secretagogue.[20]
-
Sample Collection: Effluent fractions from the perifusion system or supernatant from the incubation wells are collected at timed intervals.
-
Hormone Quantification: The concentration of insulin (or C-peptide) and glucagon in the collected samples is measured using specific enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).[19]
-
Data Analysis: Hormone secretion rates are calculated and compared between different treatment conditions to assess the glucose-dependent effects of this compound.
Gastric Emptying Measurement in Humans
Objective: To quantify the rate of gastric emptying following administration of this compound.
Methodology (Scintigraphy - Gold Standard):
-
Subject Preparation: Subjects fast overnight before the study.[16]
-
Drug Administration: this compound or placebo is administered subcutaneously at a specified time before the test meal.
-
Test Meal Ingestion: Subjects consume a standardized meal (e.g., egg, bread, water) labeled with a radioactive isotope, typically Technetium-99m (99mTc).[16][21]
-
Scintigraphic Imaging: Immediately after meal ingestion and at regular intervals thereafter (e.g., every 15-60 minutes for up to 4 hours), anterior and posterior images of the stomach are acquired using a gamma camera.[21][22]
-
Data Analysis: The geometric mean of radioactive counts in the stomach region is calculated for each time point and corrected for isotope decay.[22] The percentage of the meal remaining in the stomach is plotted against time. From this curve, key parameters are derived, such as the gastric half-emptying time (T50) and the area under the retention curve (AUC).[10][16]
Alternative Methods: Other validated methods include the 13C-Spirulina or 13C-octanoic acid breath test, where the appearance of 13CO2 in expired breath is measured, and wireless motility capsule (WMC) studies.[21][22]
Conclusion
The mechanism of action of this compound in type 2 diabetes is a well-defined, multi-pronged process initiated by high-affinity binding and activation of the GLP-1 receptor. Its primary therapeutic benefits—improved glycemic control with a low risk of hypoglycemia and modest weight benefit—are derived from its integrated effects on glucose-dependent insulin and glucagon secretion and a pronounced slowing of gastric emptying. This profile, particularly its strong impact on postprandial hyperglycemia, establishes this compound as a significant therapeutic option in the management of type 2 diabetes. The experimental protocols detailed herein are fundamental to the ongoing research and development of GLP-1 receptor agonists and other incretin-based therapies.
References
- 1. This compound in type 2 diabetes: latest evidence and clinical usefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A New Option for Managing Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Pharmacokinetics of this compound, a GLP-1 Receptor Agonist, Determined by a Novel Liquid Chromatography–Tandem Mass Spectrometry Analysis in Rats [mdpi.com]
- 5. axxam.com [axxam.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Mechanisms and clinical efficacy of this compound for the management of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound – A New Glucagon-like Peptide 1 Receptor Agonist in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of sequential treatment with this compound, insulin glargine, or their combination on meal-related glycaemic excursions, insulin and glucagon secretion, and gastric emptying in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Acute Effects of this compound on Energy Intake in Healthy Subjects and Patients with Type 2 Diabetes: Relationship to Gastric Emptying and Intragastric Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Discovery of this compound analogues as long-acting hypoglycemic agents using novel peptide half-life extension technology based on mycophenolic acid - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01002B [pubs.rsc.org]
- 14. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A systematic review and meta-analysis of the efficacy of this compound in the treatment of patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.sahmri.org.au [research.sahmri.org.au]
- 17. m.youtube.com [m.youtube.com]
- 18. Development and characterisation of a novel glucagon like peptide-1 receptor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro assessment of pancreatic hormone secretion from isolated porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. Measurement of Gastrointestinal and Colonic Motor Functions in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Lixisenatide: A Technical Guide to its Molecular Structure, Peptide Sequence, and Bioactivity
Lixisenatide is a potent and selective glucagon-like peptide-1 (GLP-1) receptor agonist utilized in the management of type 2 diabetes mellitus.[1][2][3] This technical guide provides an in-depth overview of its molecular characteristics, peptide sequence, and the methodologies used to evaluate its biological activity, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Peptide Sequence
This compound is a synthetic polypeptide composed of 44 amino acids with an amidated C-terminus.[4][5] Its design is based on the sequence of exendin-4, a peptide isolated from the venom of the Gila monster (Heloderma suspectum).[4][6] The structure is modified from the first 39 amino acids of exendin-4 by omitting proline at position 38 and adding a tail of six lysine residues at the C-terminus.[4][7] These modifications confer resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), thereby extending its half-life compared to native GLP-1.[8]
Peptide Sequence: The complete amino acid sequence of this compound is as follows[2][4][9]: H-His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Ser-Lys-Lys-Lys-Lys-Lys-Lys-NH₂
A one-letter code representation of the sequence is[2]: HGEGTFTSDLSKQMEEEAVRLFIEWLKNGGPSSGAPPSKKKKKK-NH₂
Physicochemical and Pharmacokinetic Properties
The key quantitative parameters of this compound are summarized in the tables below, providing a comparative overview of its chemical, physical, and biological attributes.
| Property | Value | Reference |
| Molecular Formula | C₂₁₅H₃₄₇N₆₁O₆₅S | [2][4] |
| Molecular Weight | 4858.5 g/mol | [2][4][9] |
| CAS Number | 320367-13-3 | [4] |
| Parameter | Value | Reference |
| Binding Affinity (Ki) for hGLP-1R | 1.33 ± 0.22 nM | [10] |
| cAMP Signaling (IC₅₀) at hGLP-1R | 1.4 nM | [10] |
| Plasma Protein Binding | ~55% (human) | [1] |
| Time to Maximum Concentration (Tₘₐₓ) | 1 - 3.5 hours | [1][11] |
| Apparent Volume of Distribution (Vd/F) | ~100 L | [1] |
| Terminal Half-life (t₁/₂) | ~3 hours | [11] |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects by acting as a GLP-1 receptor agonist.[1][3] The binding of this compound to the GLP-1 receptor, a Gs-protein coupled receptor on pancreatic beta cells, initiates a signaling cascade.[1][7] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP levels subsequently activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which ultimately enhances glucose-dependent insulin secretion.[1] Additionally, this compound suppresses glucagon secretion from pancreatic alpha cells, slows gastric emptying, and may promote satiety.[3][12][13]
Experimental Protocols
Detailed methodologies for key assays are crucial for the evaluation of GLP-1 receptor agonists like this compound.
GLP-1 Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the human GLP-1 receptor (hGLP-1R).
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the hGLP-1 receptor.[14][15]
-
Ligand: A fluorescently labeled antagonist, such as exendin(9-39)-FITC, is used as the tracer.[16]
-
Procedure:
-
HEK293-hGLP-1R cells are harvested and suspended in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Cells are plated into a 384-well microplate.[14]
-
Serial dilutions of unlabeled this compound (competitor) are prepared.
-
A fixed concentration of the fluorescently labeled antagonist (e.g., 10 nM exendin(9-39)-FITC) is added to all wells.[16]
-
The unlabeled this compound dilutions are added to the wells and incubated to reach equilibrium.
-
The amount of tracer bound to the cells is measured using a suitable plate reader (e.g., fluorescence polarization or TR-FRET reader).[15]
-
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ (concentration of this compound that inhibits 50% of tracer binding). The binding affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vitro cAMP Signaling Assay
This protocol describes a method to quantify the potency of this compound in stimulating intracellular cAMP production.
-
Cell Line: HEK293 cells expressing the hGLP-1 receptor are commonly used.[14]
-
Assay Principle: The assay measures the accumulation of cAMP in response to receptor activation. This can be achieved using various methods, including chemiluminescent immunoassays, ELISA, or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[14][17][18]
-
Procedure (Chemiluminescent Example):
-
Cells are seeded in 96- or 384-well plates and grown to the desired density.[17]
-
The growth medium is removed, and cells are incubated with a stimulation buffer, often containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
This compound is serially diluted and added to the cells, followed by incubation for a defined period (e.g., 30 minutes) at 37°C.[14]
-
Cells are lysed using the provided lysis buffer to release intracellular cAMP.[17]
-
The cAMP concentration in the lysate is quantified according to the manufacturer's instructions for the specific chemiluminescent immunoassay kit. This typically involves a competitive binding reaction between the sample cAMP and an alkaline phosphatase-labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.[17]
-
A chemiluminescent substrate is added, and the light signal, which is inversely proportional to the cAMP concentration, is measured using a luminometer.[17]
-
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The concentration of cAMP in the samples is interpolated from this curve. The results are then plotted as cAMP concentration versus the logarithm of this compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol details a standard OGTT in mice to assess the effect of this compound on glucose disposal.
-
Animal Model: Male db/db mice or other relevant diabetic models are often used.[14]
-
Procedure:
-
Fasting: Mice are fasted overnight (e.g., 16-18 hours) with free access to water to establish a baseline glycemic state.[19]
-
Baseline Measurement (t= -30 min): A baseline blood glucose measurement is taken. A small drop of blood is collected from the tail tip and measured using a calibrated glucometer.[19][20]
-
Drug Administration: this compound (e.g., 25 nmol/kg) or vehicle (saline) is administered via subcutaneous or intraperitoneal injection.[14]
-
Glucose Challenge (t= 0 min): After 30 minutes, a glucose solution (e.g., 1-2 g/kg body weight) is administered by oral gavage.[14][19]
-
Post-Challenge Monitoring: Blood glucose levels are measured at multiple time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[19]
-
-
Data Analysis: Blood glucose concentrations are plotted against time for both the this compound-treated and vehicle-treated groups. The primary endpoint is the total area under the curve (AUC) for blood glucose, which is calculated to quantify the overall glycemic excursion. A significant reduction in the AUC for the this compound group compared to the vehicle group indicates improved glucose tolerance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. This compound [drugcentral.org]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Mechanisms and clinical efficacy of this compound for the management of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of this compound analogues as long-acting hypoglycemic agents using novel peptide half-life extension technology based on mycophenolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signalling, trafficking and glucoregulatory properties of glucagon‐like peptide‐1 receptor agonists exendin‐4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. mmpc.org [mmpc.org]
- 20. olac.berkeley.edu [olac.berkeley.edu]
Lixisenatide's Signaling Pathway via the GLP-1 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathways activated by lixisenatide upon its interaction with the Glucagon-Like Peptide-1 Receptor (GLP-1R). It includes a detailed examination of the molecular mechanisms, quantitative data on receptor binding and downstream signaling, and methodologies for key experiments.
Introduction to this compound and the GLP-1 Receptor
This compound is a potent and selective glucagon-like peptide-1 receptor (GLP-1R) agonist used in the management of type 2 diabetes mellitus.[1][2][3] It is a 44-amino acid peptide derived from exendin-4, with modifications at its C-terminus that include the addition of six lysine residues.[1] This structural alteration contributes to its resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), thereby prolonging its duration of action.[2][3]
The GLP-1R is a class B G protein-coupled receptor (GPCR) primarily expressed on pancreatic β-cells, neurons, and other tissues.[4] Its activation by endogenous GLP-1 or synthetic agonists like this compound plays a crucial role in glucose homeostasis. The primary physiological effects of this compound are mediated through the GLP-1R and include:
-
Glucose-dependent stimulation of insulin secretion: this compound enhances the release of insulin from pancreatic β-cells in the presence of elevated glucose levels.
-
Suppression of glucagon secretion: It inhibits the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[1]
-
Slowing of gastric emptying: this compound delays the rate at which food moves from the stomach to the small intestine, thereby reducing postprandial glucose excursions.[1]
Quantitative Analysis of this compound-GLP-1R Interaction and Downstream Signaling
The interaction of this compound with the GLP-1R and its subsequent signaling cascade have been quantified in various in vitro studies. These data are essential for understanding its pharmacological profile and for comparative analysis with other GLP-1R agonists.
Table 1: GLP-1R Binding Affinity and cAMP Signaling Potency of this compound and Exendin-4
| Ligand | Binding Affinity (Ki) | cAMP Production (EC50) | Reference |
| This compound | Equal to Exendin-4 | log EC50: -9.3 ± 0.1 M | [5] |
| Exendin-4 | Equal to this compound | log EC50: -10.0 ± 0.1 M | [5] |
Note: While one study reported equal binding affinity, another stated that this compound has a binding affinity approximately four times higher than that of native human GLP-1.[6]
Table 2: Biased Agonism Profile of this compound at the GLP-1 Receptor
| Signaling Pathway | This compound Potency/Efficacy | Comparison to Exendin-4 | Reference |
| cAMP Production | Fivefold less potent | Less potent | [5] |
| β-Arrestin 2 Recruitment | Not explicitly quantified in direct comparison | This compound is biased in favor of GLP-1R endocytosis over cAMP signaling | [5] |
| GLP-1R Internalization | Potent inducer | Similar to Exendin-4 | [5] |
| GLP-1R Recycling | Slower recycling rate | Slower than Exendin-4 | [5] |
This compound-Induced Signaling Pathways
Upon binding to the GLP-1R, this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gαs, leading to the production of cyclic AMP (cAMP). However, evidence suggests the involvement of other G proteins and β-arrestin-mediated pathways, contributing to the pleiotropic effects of this compound.
Gαs/cAMP/PKA Pathway
This is the primary signaling pathway activated by this compound.
-
Receptor Activation: this compound binds to the extracellular domain of the GLP-1R, inducing a conformational change.
-
Gαs Protein Coupling: The activated receptor couples to the heterotrimeric G protein Gαs.
-
Adenylyl Cyclase Activation: Gαs, in its GTP-bound state, activates adenylyl cyclase (AC).
-
cAMP Production: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Downstream Effector Activation: cAMP acts as a second messenger and activates two main downstream effectors:
-
Protein Kinase A (PKA): PKA phosphorylates various substrates, leading to the potentiation of glucose-stimulated insulin secretion.
-
Exchange protein directly activated by cAMP (Epac): Epac activation also contributes to insulin exocytosis.
-
β-Arrestin Pathway and Biased Agonism
This compound exhibits biased agonism, meaning it preferentially activates certain signaling pathways over others when compared to the endogenous ligand or other synthetic agonists.[5] While this compound is a potent inducer of GLP-1R internalization, a process often mediated by β-arrestins, its coupling to cAMP production is less efficient than that of exendin-4.[5] This suggests a bias towards pathways involved in receptor trafficking. Furthermore, the slower recycling of the GLP-1R after this compound-induced internalization may impact the duration and nature of downstream signaling.[5]
Other Signaling Pathways
Emerging evidence suggests that GLP-1R agonists, including this compound, can also modulate other signaling pathways, contributing to their diverse physiological effects.
-
PI3K/Akt Pathway: Activation of this pathway is generally associated with cell survival and proliferation.
-
MAPK/ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in a variety of cellular processes, including cell growth and differentiation. This compound has been shown to influence ERK1/2 phosphorylation.[7]
-
PKA-CREB Pathway: In the context of neuroprotection, this compound has been shown to activate the PKA-CREB signaling pathway.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the signaling of this compound at the GLP-1R.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound to the GLP-1R.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human GLP-1R (e.g., HEK293 or CHO cells).
-
Radioligand: Use a radiolabeled GLP-1R antagonist, such as [125I]exendin(9-39), as the tracer.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Production Assay (HTRF)
Objective: To measure the potency (EC50) of this compound in stimulating cAMP production.
Protocol:
-
Cell Culture: Culture cells expressing the GLP-1R (e.g., HEK293 or CHO cells) in a suitable microplate.
-
Stimulation: Treat the cells with increasing concentrations of this compound for a defined period.
-
Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents, which typically include a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.
-
FRET Measurement: In the absence of cellular cAMP, the antibody binds to the cAMP-d2, bringing the donor (europium cryptate) and acceptor (d2) into proximity, resulting in a high FRET signal. Cellular cAMP produced upon this compound stimulation competes with cAMP-d2 for antibody binding, leading to a decrease in the FRET signal.
-
Data Analysis: The FRET signal is measured using a plate reader. The EC50 value is determined by plotting the HTRF ratio against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
β-Arrestin Recruitment Assay (NanoBiT)
Objective: To quantify the recruitment of β-arrestin to the GLP-1R upon this compound stimulation.
Protocol:
-
Constructs: Co-express two constructs in a suitable cell line:
-
GLP-1R fused to the Large Bit (LgBiT) subunit of NanoLuc luciferase.
-
β-arrestin fused to the Small Bit (SmBiT) subunit of NanoLuc luciferase.
-
-
Cell Seeding: Seed the transfected cells into a microplate.
-
Stimulation: Add increasing concentrations of this compound to the cells.
-
Luminescence Measurement: Upon this compound-induced interaction between the GLP-1R and β-arrestin, LgBiT and SmBiT are brought into close proximity, reconstituting a functional luciferase enzyme that generates a luminescent signal in the presence of a substrate.
-
Data Analysis: Measure the luminescence using a plate reader. The EC50 for β-arrestin recruitment is determined by plotting the luminescent signal against the logarithm of the this compound concentration.
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on the phosphorylation of ERK1/2.
Protocol:
-
Cell Treatment: Treat cells expressing the GLP-1R with this compound at various concentrations and for different time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, probe with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total ERK1/2 to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
Conclusion
This compound exerts its therapeutic effects through a complex interplay of signaling pathways initiated by its binding to the GLP-1R. While the canonical Gαs/cAMP/PKA pathway is the primary driver of its insulinotropic effects, the biased agonistic properties of this compound, particularly concerning receptor internalization and recycling, highlight the nuanced nature of its molecular pharmacology. A thorough understanding of these signaling mechanisms, supported by quantitative data and detailed experimental protocols, is paramount for the continued development and optimization of GLP-1R-targeted therapies.
References
- 1. This compound – A New Glucagon-like Peptide 1 Receptor Agonist in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 5. Signalling, trafficking and glucoregulatory properties of glucagon-like peptide-1 receptor agonists exendin-4 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Preclinical Pharmacological Profile of Lixisenatide: An In-depth Technical Guide
Introduction
Lixisenatide is a selective, potent, and short-acting glucagon-like peptide-1 (GLP-1) receptor agonist used for the management of type 2 diabetes mellitus.[1][2][3] Structurally, it is a synthetic 44-amino acid peptide based on exendin-4, a natural peptide found in the saliva of the Gila monster.[4][5] This modification confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), thereby extending its physiological activity compared to endogenous GLP-1.[4][5] this compound's preclinical profile is characterized by its robust effects on glycemic control, primarily through glucose-dependent stimulation of insulin secretion, suppression of glucagon, and a pronounced, sustained delay in gastric emptying.[1][2][6][7] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, receptor binding characteristics, and key findings from in vitro and in vivo studies.
Mechanism of Action
This compound exerts its therapeutic effects by acting as an agonist at the GLP-1 receptor, a member of the G-protein coupled receptor (GPCR) family.[6] The binding of this compound to the GLP-1 receptor, located on pancreatic beta cells and other tissues, initiates a cascade of intracellular events. This activation stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[8] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which potentiates glucose-dependent insulin secretion.[6]
Beyond its effects on insulin, this compound also suppresses the secretion of glucagon from pancreatic alpha cells in a glucose-dependent manner, which helps to reduce hepatic glucose production.[6] A key differentiator for this compound is its significant and sustained effect on slowing gastric emptying, which delays the absorption of glucose from meals and contributes significantly to the control of postprandial glucose (PPG) excursions.[7][9][10][11]
Receptor Binding and In Vitro Activity
This compound binds with high affinity and selectivity to the human GLP-1 receptor. In vitro studies have demonstrated that its binding affinity is approximately four times greater than that of native human GLP-1.[4][12] This strong interaction underpins its potent agonist activity.
Data Presentation: In Vitro Receptor Affinity & Activity
| Parameter | This compound | Native Human GLP-1 (7-36) | Reference |
| Binding Affinity | ~4-fold higher affinity | Baseline | [4][12] |
| GLP-1R Activation | Potent and selective agonist | Endogenous agonist | [1][2] |
In Vitro Beta-Cell Protection
Preclinical studies using pancreatic beta-cell lines and isolated human islets have shown that this compound confers significant protection against apoptosis. It has been shown to protect INS-1 cells (a rat beta-cell line) from both lipid- and cytokine-induced cell death by approximately 50-60%.[1][2][13] Furthermore, in human islets exposed to chronic lipotoxic stress, this compound prevented the depletion of insulin content and preserved the glucose-stimulated insulin secretion (GSIS) response.[2][13]
Data Presentation: In Vitro Beta-Cell Protective Effects
| Cell Type | Stressor | Effect of this compound | Quantitative Finding | Reference |
| INS-1 Rat Beta-Cells | Lipid-induced apoptosis | Protection against cell death | ~50-60% reduction in apoptosis | [13] |
| INS-1 Rat Beta-Cells | Cytokine-induced apoptosis | Protection against cell death | ~50-60% reduction in apoptosis | [13] |
| Human Islets | Chronic lipotoxicity | Prevention of insulin depletion | Preserved insulin content | [2][13] |
| Human Islets | Chronic lipotoxicity | Preservation of beta-cell function | Maintained glucose-stimulated insulin secretion | [2][13] |
In Vivo Pharmacology
The efficacy of this compound has been extensively demonstrated in various animal models of type 2 diabetes, including db/db mice and Zucker Diabetic Fatty (ZDF) rats.
Glycemic Control
In diabetic animal models, chronic administration of this compound led to significant improvements in key glycemic parameters. Studies in db/db mice showed dose-dependent reductions in glycosylated hemoglobin (HbA1c) and prevented the progressive deterioration of glucose tolerance.[13] Similarly, in ZDF rats, a 12-week continuous infusion of this compound significantly decreased basal blood glucose, improved oral glucose tolerance, and resulted in a 1.7% reduction in HbA1c compared to controls.[13] A critical aspect of its action is that the enhancement of insulin secretion is strictly glucose-dependent, which minimizes the risk of hypoglycemia.[1][2]
Gastric Emptying
A hallmark of this compound's preclinical profile is its pronounced and sustained effect on delaying gastric emptying.[2][9][10] This action is vital for controlling postprandial glucose levels.[9] Unlike some long-acting GLP-1 receptor agonists, the effect of this compound on gastric emptying does not appear to be subject to tachyphylaxis (a rapid decrease in response to a drug following its initial administration).[9][10]
Pancreatic Beta-Cell Mass and Function
In vivo studies have corroborated the in vitro findings regarding beta-cell health. In db/db mice, chronic treatment with this compound preserved pancreatic insulin mRNA expression and led to a dose-dependent increase in beta-cell mass.[13] In ZDF rats, this compound treatment preserved both the first- and second-phase insulin secretion responses to a glucose challenge, which are typically impaired in type 2 diabetes.[13]
Data Presentation: In Vivo Efficacy in Diabetic Animal Models
| Animal Model | Treatment Duration | Key Findings | Reference |
| db/db Mice | Chronic | Dose-dependent reduction in HbA1c; Prevention of glucose tolerance deterioration; Increased beta-cell mass. | [13] |
| ZDF Rats | 12 Weeks | Significant decrease in basal blood glucose; Improved oral glucose tolerance; 1.7% reduction in HbA1c vs. control. | [13] |
| ZDF Rats | 6 Weeks | Preservation of first- and second-phase glucose-stimulated insulin secretion. | [13] |
Cardiovascular, Renal, and Neuroprotective Effects
Preclinical research has suggested that this compound may have beneficial effects beyond glycemic control.
-
Cardiovascular: In rodent models of myocardial ischemia-reperfusion injury, this compound reduced infarct size and improved cardiac function in the long term.[8]
-
Renal: In a rat model of early diabetic nephropathy, a low dose of this compound (1 nmol/kg/day for 14 days) demonstrated a nephroprotective effect, evidenced by significant decreases in serum creatinine and urea, along with improved renal histology.[14][15]
-
Neuroprotective: this compound has shown neuroprotective properties in mouse models of both Parkinson's disease (MPTP model) and Alzheimer's disease (APP/PS1 model), preventing motor impairment and reducing amyloid plaque load, respectively.[16][17][18]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments.
Experimental Protocol: GLP-1 Receptor Binding Assay (Competitive)
-
Preparation of Membranes: Membranes are prepared from a stable cell line overexpressing the human GLP-1 receptor (e.g., HEK293-GLP1R). Cells are harvested, homogenized in a buffer (e.g., Tris-HCl with protease inhibitors), and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.
-
Radioligand: A radiolabeled GLP-1 receptor ligand, such as ¹²⁵I-GLP-1(7-36) amide, is used.
-
Assay Procedure:
-
In a 96-well plate, incubate the cell membranes (containing the receptor) with a fixed concentration of the radioligand.
-
Add increasing concentrations of the unlabeled competitor ligand (this compound or native GLP-1).
-
Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Experimental Protocol: Intracellular cAMP Measurement Assay (ELISA)
-
Cell Culture and Stimulation:
-
Plate cells expressing the GLP-1 receptor (e.g., CHO-K1-GLP1R) in a multi-well plate and grow to confluence.
-
Starve the cells of serum for a few hours before the assay.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
ELISA Procedure:
-
The assay is a competitive immunoassay.[19] A cAMP-specific antibody is pre-coated onto the microplate wells.
-
Add cell lysates (containing endogenous cAMP) and a fixed amount of horseradish peroxidase (HRP)-conjugated cAMP to the wells.
-
During incubation, the endogenous cAMP from the sample competes with the HRP-cAMP for binding to the immobilized antibody.[19]
-
After incubation, wash the plate to remove unbound components.
-
-
Detection and Analysis:
-
Add a substrate solution (e.g., TMB) to the wells. The HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the amount of cAMP in the original sample.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Quantify the cAMP concentration in the samples by comparing their absorbance values to a standard curve generated with known cAMP concentrations.
-
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Acclimatization and Fasting:
-
Acclimatize male db/db mice (or other relevant models) to handling for several days.
-
Fast the mice overnight (e.g., 12-16 hours) with free access to water to ensure a stable baseline glucose level.
-
-
Drug Administration:
-
Administer this compound or vehicle (e.g., saline) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at a specified time (e.g., 30-60 minutes) before the glucose challenge.[20]
-
-
Baseline Blood Sample:
-
Take a baseline blood sample (Time 0) from the tail tip to measure fasting blood glucose using a glucometer.
-
-
Glucose Challenge:
-
Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.
-
-
Post-Challenge Blood Sampling:
-
Collect subsequent blood samples from the tail tip at specific time points after the glucose load (e.g., 15, 30, 60, 90, and 120 minutes).[20]
-
Measure blood glucose at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration against time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the overall glucose tolerance.
-
Compare the AUC values between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Experimental Protocol: Assessment of Gastric Emptying in Rats
-
Method Principle: This method uses the absorption rate of a non-absorbable marker, acetaminophen, which is only absorbed in the small intestine after passing through the stomach. The rate of its appearance in the plasma reflects the rate of gastric emptying.[21]
-
Animal Preparation: Fast rats overnight with free access to water.
-
Test Meal Administration:
-
Prepare a liquid test meal (e.g., 3 ml of Ensure®).
-
Dissolve acetaminophen (e.g., 100 mg/kg) in the test meal.[21]
-
Administer the meal containing acetaminophen to the rats via oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples via a cannulated vessel or tail vein at specified time points after gavage (e.g., 15, 30, 45, 60 minutes).[21]
-
-
Drug Treatment: In treatment groups, this compound or vehicle is administered (e.g., s.c.) at a predetermined time before the test meal.
-
Sample Analysis:
-
Centrifuge blood samples to obtain plasma.
-
Measure the concentration of acetaminophen in the plasma using a spectrophotometric method or HPLC.[21]
-
-
Data Analysis:
-
Plot the plasma acetaminophen concentration against time.
-
The peak concentration (Cmax) and the time to reach peak concentration (Tmax) are key parameters. A delay in Tmax and a reduction in Cmax in the this compound-treated group compared to the control group indicate delayed gastric emptying.
-
Calculate the AUC of the plasma concentration-time curve.
-
Conclusion
The preclinical pharmacological profile of this compound establishes it as a potent and selective GLP-1 receptor agonist. Its mechanism of action translates into robust glycemic control, driven by glucose-dependent insulin stimulation and glucagon suppression. A defining characteristic is its significant and sustained inhibition of gastric emptying, which is not subject to tachyphylaxis and makes it particularly effective at controlling postprandial glucose excursions.[7][9] Furthermore, preclinical evidence demonstrates protective effects on pancreatic beta-cells and suggests potential benefits in cardiovascular, renal, and neurological systems.[8][13][15][16] These findings provided a strong rationale for its clinical development and use as a once-daily therapy for type 2 diabetes.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological profile of this compound: A new GLP-1 receptor agonist for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel GLP-1 receptor agonist: efficacy, safety and clinical implications for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. resource.aminer.org [resource.aminer.org]
- 8. Cardioprotective effects of this compound in rat myocardial ischemia-reperfusion injury studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the GLP-1 receptor agonist this compound on postprandial glucose and gastric emptying--preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: A New Member of the Glucagon-Like Peptide 1 Receptor Agonist Class of Incretin Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound – A New Glucagon-like Peptide 1 Receptor Agonist in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound: evidence for its potential use in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. immune-system-research.com [immune-system-research.com]
- 15. researchgate.net [researchgate.net]
- 16. Neuroprotective effects of this compound and liraglutide in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a drug developed to treat type 2 diabetes, shows neuroprotective effects in a mouse model of Alzheimer's disease | AlzPED [alzped.nia.nih.gov]
- 18. This compound, a drug developed to treat type 2 diabetes, shows neuroprotective effects in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of this compound analogues as long-acting hypoglycemic agents using novel peptide half-life extension technology based on mycophenolic acid - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01002B [pubs.rsc.org]
- 21. Frontiers | Roles of Gastric Emptying and Gastrointestinal Transit Following Ileal Interposition in Alleviating Diabetes in Goto-Kakizaki Rats [frontiersin.org]
Lixisenatide's Role in Glucose-Dependent Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lixisenatide is a selective, potent, and short-acting glucagon-like peptide-1 receptor (GLP-1R) agonist used in the management of type 2 diabetes mellitus (T2DM).[1][2][3] As a synthetic analog of exendin-4, this compound is resistant to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), which prolongs its duration of action compared to endogenous GLP-1.[3][4][5] A key feature of this compound's therapeutic action is its ability to stimulate insulin secretion in a strictly glucose-dependent manner, which significantly reduces the risk of hypoglycemia.[6][7][8][9][10] This guide provides an in-depth technical overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's role in glucose-dependent insulin secretion.
Mechanism of Action: GLP-1 Receptor Signaling Cascade
This compound exerts its effects by binding to and activating the GLP-1 receptor, a G-protein coupled receptor located on pancreatic beta-cells.[1][2][11] This activation triggers a cascade of intracellular events that ultimately enhances the exocytosis of insulin-containing granules in the presence of elevated glucose levels.
The primary signaling pathway involves the following steps:
-
Receptor Binding and G-Protein Activation: this compound binds to the GLP-1R, causing a conformational change that activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation and cAMP Production: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2]
-
Downstream Effector Activation: The rise in intracellular cAMP activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), also known as cAMP-regulated guanine nucleotide exchange factor II.[2][12][13][14]
-
Potentiation of Insulin Exocytosis: Both PKA and Epac2 pathways converge to amplify the glucose-stimulated insulin secretion. This "amplification pathway" sensitizes the beta-cell to the effects of glucose, resulting in a more robust insulin release when blood glucose is high.[2] The glucose-dependency ensures that insulin secretion is not inappropriately stimulated during periods of normoglycemia or hypoglycemia.[7]
Caption: this compound signaling pathway in pancreatic beta-cells.
Quantitative Data Presentation
The efficacy of this compound in modulating glucose-dependent insulin secretion has been quantified in numerous preclinical and clinical studies.
Table 1: Receptor Binding Affinity
| Compound | Receptor | IC50 (nM) | Relative Affinity vs. GLP-1 | Source |
| This compound | Human GLP-1R | 1.4 | ~4-fold greater | [4] |
| GLP-1 | Human GLP-1R | ~5.6 | 1 | [4] |
| Liraglutide | Human GLP-1R | 0.11 | ~12.7-fold greater | [4] |
| Exenatide | Human GLP-1R | 0.55 | ~2.5-fold greater | [4] |
IC50 (Median Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Effects on Insulin Secretion in Humans with T2DM
| Parameter | Treatment | Fold Increase vs. Placebo | 90% Confidence Interval | Source |
| First-Phase Insulin Response | This compound 20 µg | >6-fold | 5.0–8.7 | [4][15] |
| Second-Phase Insulin Response | This compound 20 µg | ~3-fold | 2.7–3.3 | [4][15] |
| First-Phase Insulin Secretion | This compound 20 µg | 2.8-fold | N/A | [11] |
| Second-Phase Insulin Secretion | This compound 20 µg | 1.6-fold | 1.4–1.7 | [11] |
First-phase insulin secretion occurs within the first 10 minutes after a glucose stimulus, while second-phase is the sustained release that follows.
Table 3: Glycemic Control in Clinical Trials (24 Weeks)
| Study (Background Therapy) | Parameter | This compound Change from Baseline | Placebo-Adjusted Difference | Source |
| GETGOAL-M (Metformin) | HbA1c (%) | -0.9 | -0.5 | [16] |
| 2-hr PPG (mmol/L) | -5.7 | -4.6 | [16] | |
| FPG (mmol/L) | -1.1 | -0.6 | [16] | |
| GETGOAL-S (Sulfonylurea) | HbA1c (%) | -0.9 | -0.5 | [16] |
| 2-hr PPG (mmol/L) | -5.6 | -4.1 | [16] | |
| FPG (mmol/L) | -1.1 | -0.7 | [16] | |
| GETGOAL-L (Basal Insulin) | HbA1c (%) | -0.7 | -0.4 | [17] |
| 2-hr PPG (mmol/L) | -5.9 | -3.8 | [17][18] |
HbA1c: Glycated Hemoglobin; PPG: Postprandial Glucose; FPG: Fasting Plasma Glucose.
Experimental Protocols
The characterization of this compound's effects relies on a variety of established in vitro and in vivo experimental models.
In Vitro: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
This protocol is designed to assess the direct effects of this compound on pancreatic beta-cells, independent of systemic factors.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from donor animals (e.g., rats, mice) or humans post-mortem via collagenase digestion of the pancreas, followed by purification using a density gradient.[4]
-
Islet Culture: Isolated islets are cultured for a period (e.g., 24-48 hours) to allow recovery from the isolation procedure. Culture media is typically RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Pre-incubation: Islets are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mmol/L) to establish a basal insulin secretion rate.
-
Stimulation: Batches of islets are then incubated for a defined period (e.g., 1 hour) in KRB buffer containing:
-
Low glucose (2.8 mmol/L) as a negative control.
-
High glucose (e.g., 16.7 or 20 mmol/L) as a positive control.
-
High glucose in the presence of varying concentrations of this compound to determine a dose-response curve.[4]
-
-
Sample Collection & Analysis: At the end of the incubation, the supernatant is collected to measure secreted insulin. The islets are lysed to measure total insulin content. Insulin concentrations are determined using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Normalization: Secreted insulin is typically expressed as a percentage of total insulin content or normalized to the number of islets or total protein content.
In Vivo: Intravenous Glucose Challenge in Humans
This protocol evaluates the effect of this compound on the dynamic insulin response to a rapid increase in blood glucose.
Methodology:
-
Participant Selection: Studies are typically conducted in a crossover design with participants (either healthy subjects or individuals with T2DM) receiving both this compound and placebo on separate occasions.[11]
-
Drug Administration: A single subcutaneous injection of this compound (e.g., 20 µg) or placebo is administered.[4]
-
Fasting and Baseline Sampling: Participants fast overnight. Blood samples are taken before and at regular intervals after drug administration to establish baseline glucose, insulin, and C-peptide levels.
-
Glucose Bolus: Approximately 2 hours post-drug administration, an intravenous bolus of glucose (e.g., 0.3 g/kg body weight) is administered over a short period (e.g., 30 seconds).[4][11]
-
Frequent Blood Sampling: Blood samples are collected frequently (e.g., at -10, -5, 0, 2, 4, 6, 8, 10, 15, 30, 60, 90, and 120 minutes) relative to the glucose bolus.
-
Analyte Measurement: Plasma is analyzed for glucose, insulin, and C-peptide concentrations.
-
Data Analysis:
-
First-phase insulin secretion is calculated from the area under the curve (AUC) of insulin or C-peptide concentrations during the initial 10 minutes post-bolus.[15]
-
Second-phase insulin secretion is calculated from the AUC from 10 to 120 minutes.[15]
-
The glucose disposal rate (Kglucose) is also calculated to assess overall glucose tolerance.[11]
-
Caption: Experimental workflow for an Intravenous Glucose Challenge.
Conclusion
This compound effectively enhances glucose-dependent insulin secretion through the well-defined GLP-1 receptor signaling pathway involving cAMP, PKA, and Epac2. Its potent binding affinity and demonstrated ability to restore both first and second-phase insulin responses in individuals with type 2 diabetes underscore its therapeutic value. The glucose-dependent nature of its action is a critical feature, allowing for significant improvements in glycemic control, particularly postprandial glucose, with a minimal risk of hypoglycemia. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of GLP-1 receptor agonists in drug development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, a novel GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: evidence for its potential use in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. This compound – A New Glucagon-like Peptide 1 Receptor Agonist in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. ovid.com [ovid.com]
- 12. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. This compound as add‐on treatment among patients with different β‐cell function levels as assessed by HOMA‐β index - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound as add-on therapy to basal insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Clinical Development Program of this compound: A Once-Daily Glucagon-Like Peptide-1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Lixisenatide's Suppression of Pancreatic Glucagon: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lixisenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist, plays a crucial role in glycemic control for individuals with type 2 diabetes by not only enhancing glucose-dependent insulin secretion but also by effectively suppressing pancreatic glucagon release. This technical guide provides an in-depth exploration of the multifaceted mechanisms through which this compound exerts its glucagonostatic effects. The suppression is achieved through a combination of direct actions on pancreatic alpha-cells and indirect intra-islet paracrine signaling pathways. This document details the underlying molecular signaling, presents quantitative data from clinical and preclinical studies, outlines key experimental protocols for investigating these mechanisms, and provides visual representations of the involved pathways and workflows.
Introduction
Glucagon, a peptide hormone secreted by pancreatic alpha-cells, counteracts the effects of insulin by stimulating hepatic glucose production, thereby raising blood glucose levels. In type 2 diabetes, dysregulation of glucagon secretion, particularly postprandial hyperglucagonemia, contributes significantly to hyperglycemia. This compound, as a GLP-1 receptor agonist, mimics the action of endogenous GLP-1, an incretin hormone, to restore normal glucagon dynamics.[1][2] Understanding the precise mechanisms of this compound-mediated glucagon suppression is paramount for optimizing therapeutic strategies and developing novel anti-diabetic agents.
Mechanisms of this compound-Mediated Glucagon Suppression
This compound's inhibitory effect on glucagon secretion is a complex process involving both direct and indirect pathways that are largely glucose-dependent.
Direct Effects on Pancreatic Alpha-Cells
This compound directly binds to and activates GLP-1 receptors (GLP-1R) expressed on the surface of pancreatic alpha-cells.[1] While the expression of GLP-1R on alpha-cells is lower than on beta-cells, it is sufficient to mediate a significant inhibitory effect on glucagon release. The binding of this compound to its receptor initiates an intracellular signaling cascade.
The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] Elevated cAMP subsequently activates Protein Kinase A (PKA). The downstream effects of PKA activation in alpha-cells are multifaceted and lead to the inhibition of glucagon exocytosis. While this compound shows a lower potency for cAMP signaling compared to exendin-4, it still effectively triggers this pathway.[4][5]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound – A New Glucagon-like Peptide 1 Receptor Agonist in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 4. Signalling, trafficking and glucoregulatory properties of glucagon‐like peptide‐1 receptor agonists exendin‐4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Physiological Effect of Lixisenatide on Gastric Emptying: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physiological effects of lixisenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist, on gastric emptying. This compound is a therapeutic agent used in the management of type 2 diabetes, and its pronounced effect on gastric motility is a key component of its mechanism of action, contributing significantly to postprandial glycemic control.[1][2]
Mechanism of Action: GLP-1 Receptor Agonism and Gastric Motility
This compound functions as an agonist for the GLP-1 receptor.[3] Endogenous GLP-1 is an incretin hormone released from L-cells in the gastrointestinal tract in response to food intake.[1][4] It plays a crucial role in glucose homeostasis through several actions, including the glucose-dependent stimulation of insulin secretion and the suppression of glucagon release.[1][4]
A primary physiological action of GLP-1, mimicked by this compound, is the slowing of gastric emptying.[1][5] This action delays the transit of ingested food from the stomach to the small intestine, thereby moderating the rate of nutrient, particularly glucose, absorption into the bloodstream.[1] This results in a more gradual rise in postprandial blood glucose levels, mitigating the sharp glycemic spikes often observed in individuals with type 2 diabetes.[1] The activation of the GLP-1 receptor by this compound initiates a signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3]
Unlike long-acting GLP-1 receptor agonists which can lead to tachyphylaxis (a diminished response over time) regarding their effect on gastric emptying, this compound, as a short-acting agonist, demonstrates a sustained and substantial effect on slowing this process.[4][6][7]
Quantitative Data on Gastric Emptying
Multiple clinical studies have quantified the significant impact of this compound on delaying gastric emptying. The data consistently show a marked increase in gastric retention and the time required for the stomach to empty its contents.
| Study / Reference | Patient Population | This compound Dose | Treatment Duration | Measurement Technique | Key Quantitative Findings on Gastric Emptying |
| Lorenz et al., 2013[4][8] | Type 2 Diabetes | 20 µg once daily | 28 days | ¹³C-octanoic acid breath test | 50% emptying time (T50) increased by 211.5 ± 278.5 min from baseline (vs. -24.1 ± 133.1 min for placebo; p<0.01). |
| Rayner et al., 2020[9][10][11] | Metformin-treated Type 2 Diabetes | 20 µg once daily | 8 weeks | Scintigraphy (75g glucose drink) | Gastric retention AUC over 240 min was 2.19 times higher vs. placebo (p<0.001). 4 of 15 patients had >50% retention at 240 min. |
| Heise et al.[12] | Healthy Subjects & Type 2 Diabetes | 10 µg single dose | Acute | Scintigraphy (75g glucose drink) | Gastric emptying rate significantly slowed in both healthy (1.45 to 0.60 kcal/min; p<0.001) and T2D (1.57 to 0.75 kcal/min; p<0.001) groups. |
| Thazhath et al., 2022[13] | Type 2 Diabetes | 20 µg once daily | 8 weeks | Scintigraphy (glucose drink) | Intragastric retention at 240 min was significantly greater with this compound (48%) compared to placebo (2%). |
| Nauck et al., 2022[14] | Type 2 Diabetes | 10 weeks | Scintigraphy | Gastric emptying half-time was delayed by 52 minutes (p=0.0065). | |
| Sun et al., 2020[15] | Healthy Subjects & Type 2 Diabetes | 10 µg single dose | Acute | Scintigraphy | Markedly slowed gastric emptying with increased retention in both proximal (p<0.001) and distal (p<0.001) stomach regions in both groups. |
Experimental Protocols
The assessment of this compound's effect on gastric emptying has been conducted using rigorous, well-controlled clinical trial designs.
A. Study Design: Randomized, Double-Blind, Placebo-Controlled Trials Most studies evaluating this compound's effect on gastric emptying utilize a randomized, double-blind, placebo-controlled design to minimize bias.[8][10] This can be either a parallel-group study, where different groups receive this compound or a placebo for the study duration, or a crossover design, where participants receive both treatments in a randomized order with a washout period in between.[10][15]
B. Participant Population Studies have included both healthy volunteers and, more commonly, patients with type 2 diabetes, often as an add-on therapy to existing oral antidiabetic drugs like metformin.[8][10][15] Key exclusion criteria typically include pre-existing gastroparesis or the use of medications known to influence gastrointestinal motility.[14]
C. Gastric Emptying Measurement Techniques Two primary "gold standard" methods have been employed in clinical trials:
-
Scintigraphy: This is a nuclear medicine imaging technique that provides quantitative data on the rate of gastric emptying.[12]
-
Protocol: Participants ingest a standardized meal (e.g., a 75g glucose drink) labeled with a radioactive isotope (e.g., Technetium-99m).[10][12] A gamma camera then captures images of the stomach at specified intervals (e.g., over 240 minutes) to measure the amount of radiolabeled meal remaining in the stomach over time.[9][10] From this data, parameters like gastric retention percentage at various time points and the half-emptying time (T50) are calculated.[9]
-
-
¹³C-Octanoic Acid Breath Test: This is a non-invasive method to assess solid or semi-solid phase gastric emptying.
-
Protocol: A standardized meal containing ¹³C-octanoic acid is consumed.[8] As the meal empties from the stomach and the ¹³C-octanoic acid is absorbed in the small intestine, it is metabolized, and ¹³CO₂ is exhaled in the breath.[8] Breath samples are collected at regular intervals, and the analysis of ¹³CO₂ excretion over time allows for the calculation of the gastric emptying rate.[8]
-
D. Dosing Regimen this compound is administered via subcutaneous injection.[8] In clinical trials, this is often done 30 to 60 minutes before the standardized test meal.[7][16] Dosing can be a single acute administration (e.g., 10 µg) or a sustained treatment over several weeks (e.g., 20 µg once daily for 8 weeks), sometimes with an initial dose-escalation period to improve tolerability.[8][10][15]
Relationship with Postprandial Glycemia
The delay in gastric emptying is a primary driver of this compound's effect on postprandial glucose. By slowing the entry of glucose into the duodenum, this compound flattens the post-meal glucose curve.[4] Studies have demonstrated a strong inverse relationship between the delay in gastric emptying and the reduction in postprandial glucose excursions.[8] For instance, one study reported a significant inverse correlation (r²=0.51, p<0.05) between the post-breakfast glucose area under the curve and the gastric emptying time in patients treated with this compound.[8] The glucose-lowering effect is strongly related to the magnitude of the slowing of gastric emptying.[9][10] This mechanism is so pronounced that this compound has been shown to reduce postprandial insulin and C-peptide levels, as the slower glucose absorption lessens the demand for a large, rapid insulin response.[9][16]
Conclusion
This compound exerts a potent and sustained physiological effect on delaying gastric emptying. This action is a core component of its mechanism for improving glycemic control in patients with type 2 diabetes. Through its agonist activity at the GLP-1 receptor in the gastrointestinal tract, this compound significantly increases gastric retention of ingested meals. This, in turn, slows the rate of glucose absorption, markedly attenuating postprandial glycemic excursions. The effect is durable and does not appear to diminish with chronic use, distinguishing it from some other GLP-1 receptor agonists. The robust quantitative data from well-controlled clinical trials using validated measurement techniques solidify the delay of gastric emptying as a primary and clinically relevant physiological effect of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Mechanisms and clinical efficacy of this compound for the management of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound – A New Glucagon-like Peptide 1 Receptor Agonist in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound once daily on gastric emptying in type 2 diabetes--relationship to postprandial glycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Effects of Sustained Treatment With this compound on Gastric Emptying and Postprandial Glucose Metabolism in Type 2 Diabetes: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.sahmri.org.au [research.sahmri.org.au]
- 12. Acute Administration of the GLP-1 Receptor Agonist this compound Diminishes Postprandial Insulin Secretion in Healthy Subjects But Not in Type 2 Diabetes, Associated with Slowing of Gastric Emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of this compound on liquid gastric emptying in type 2 diabetes - Implications for the use of GLP-1 receptor agonists before procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Acute Effects of this compound on Energy Intake in Healthy Subjects and Patients with Type 2 Diabetes: Relationship to Gastric Emptying and Intragastric Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound reduces postprandial hyperglycaemia via gastrostatic and insulinotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroprotective Properties of Lixisenatide in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lixisenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist approved for the treatment of type 2 diabetes, has demonstrated significant neuroprotective potential in a variety of preclinical models of neurodegenerative diseases. This technical guide provides an in-depth overview of the key findings, experimental methodologies, and underlying molecular mechanisms associated with the neuroprotective effects of this compound. The data presented herein is collated from studies on animal models of Parkinson's disease, Alzheimer's disease, and stroke, offering a comprehensive resource for researchers in the field of neuropharmacology and drug development.
Core Neuroprotective Effects of this compound
This compound has been shown to exert its neuroprotective effects through multiple mechanisms, including the reduction of apoptosis, neuroinflammation, and oxidative stress, as well as the modulation of key signaling pathways that support neuronal survival and function.
Section 1: Parkinson's Disease Models
In preclinical models of Parkinson's disease, this compound has been shown to mitigate motor deficits and protect dopaminergic neurons from degeneration. The most commonly used model is the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model, which recapitulates key pathological features of the disease.
Quantitative Data Summary: MPTP Mouse Model
| Outcome Measure | Model Details | Treatment Protocol | Key Findings | Reference |
| Motor Function (Rotarod Test) | C57BL/6 mice treated with MPTP (20 mg/kg/day, i.p. for 7 days) | This compound (10 nmol/kg, i.p. daily for 14 days) | Prevented MPTP-induced motor impairment.[1][2] | Liu et al., 2015 |
| Motor Function (Open-field Locomotion) | C57BL/6 mice treated with MPTP (20 mg/kg/day, i.p. for 7 days) | This compound (10 nmol/kg, i.p. daily for 14 days) | Prevented MPTP-induced deficits in locomotion.[1][2] | Liu et al., 2015 |
| Dopaminergic Neuron Survival (Tyrosine Hydroxylase Levels) | C57BL/6 mice treated with MPTP (20 mg/kg/day, i.p. for 7 days) | This compound (10 nmol/kg, i.p. daily for 14 days) | Prevented the MPTP-induced reduction in tyrosine hydroxylase (TH) levels in the substantia nigra and basal ganglia.[1][2] | Liu et al., 2015 |
| Apoptosis Markers (Bax/Bcl-2 Ratio) | C57BL/6 mice treated with MPTP (20 mg/kg/day, i.p. for 7 days) | This compound (10 nmol/kg, i.p. daily for 14 days) | Reduced the pro-apoptotic signaling molecule Bax and increased the anti-apoptotic signaling molecule Bcl-2.[1][2] | Liu et al., 2015 |
Experimental Protocols: Parkinson's Disease Model
MPTP-Induced Mouse Model of Parkinson's Disease
-
Animals: Male C57BL/6 mice are typically used.
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is dissolved in saline and administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg once daily for 7 consecutive days.[1][2]
-
This compound Treatment: this compound is dissolved in saline and administered i.p. at a dose of 10 nmol/kg once daily for 14 days, starting from the first day of MPTP injection.[1][2]
Behavioral Assessment: Rotarod Test
-
Apparatus: An accelerating rotarod apparatus is used.
-
Procedure: Mice are placed on the rotating rod, and the speed is gradually increased. The latency to fall from the rod is recorded as a measure of motor coordination and balance.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
-
Tissue Preparation: Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are removed, post-fixed in 4% PFA, and then cryoprotected in a sucrose solution.
-
Sectioning: Coronal sections of the substantia nigra and striatum are cut using a cryostat.
-
Staining:
-
Sections are washed in phosphate-buffered saline (PBS).
-
Endogenous peroxidase activity is quenched with hydrogen peroxide.
-
Sections are blocked with a serum-containing solution to prevent non-specific antibody binding.
-
Incubation with a primary antibody against Tyrosine Hydroxylase (TH).
-
Incubation with a biotinylated secondary antibody.
-
Incubation with an avidin-biotin-peroxidase complex.
-
Visualization with a chromogen such as diaminobenzidine (DAB).
-
-
Analysis: The number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum are quantified using stereological methods.
Western Blot for Bax and Bcl-2
-
Protein Extraction: Brain tissue (substantia nigra or striatum) is homogenized in a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubation with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH).
-
Incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software, and the Bax/Bcl-2 ratio is calculated.
Experimental Workflow: MPTP Model
Section 2: Alzheimer's Disease Models
In preclinical models of Alzheimer's disease, this compound has been found to improve cognitive function, reduce amyloid plaque pathology, and decrease neuroinflammation. The most frequently utilized model is the APP/PS1 transgenic mouse, which overexpresses human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations linked to familial Alzheimer's disease.
Quantitative Data Summary: APP/PS1 Mouse Model
| Outcome Measure | Model Details | Treatment Protocol | Key Findings | Reference |
| Cognitive Function (Object Recognition Task) | APP/PS1 mice | This compound (1 or 10 nmol/kg, i.p. daily for 10 weeks) | Improved performance in the object recognition task at all doses tested.[3] | McClean et al., 2014 |
| Synaptic Plasticity (Long-Term Potentiation) | APP/PS1 mice | This compound (1 nmol/kg, i.p. daily for 10 weeks) | Strongly increased long-term potentiation (LTP) in the hippocampus; this compound was most effective at 1 nmol/kg.[3] | McClean et al., 2014 |
| Amyloid Plaque Load | APP/PS1/tau mice (12 months old) | This compound (10 nmol/kg, i.p. daily for 60 days) | Reduced amyloid plaques in the hippocampus.[4] | Cai et al., 2018 |
| Neurofibrillary Tangles | APP/PS1/tau mice (12 months old) | This compound (10 nmol/kg, i.p. daily for 60 days) | Reduced neurofibrillary tangles in the hippocampus.[4] | Cai et al., 2018 |
| Neuroinflammation (Microglial Activation) | APP/PS1/tau mice (12 months old) | This compound (10 nmol/kg, i.p. daily for 60 days) | Reduced neuroinflammation in the hippocampus.[4] | Cai et al., 2018 |
Experimental Protocols: Alzheimer's Disease Model
APP/PS1 Transgenic Mouse Model
-
Animals: APP/PS1 double transgenic mice are used. These mice develop amyloid plaques and cognitive deficits with age.
-
This compound Treatment: this compound is administered via daily i.p. injections for a period of 10 weeks or 60 days, with doses ranging from 1 to 10 nmol/kg.[3][4]
Behavioral Assessment: Novel Object Recognition Task
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Mice are allowed to freely explore the empty arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A discrimination index is calculated to assess recognition memory.
-
Immunohistochemistry for Amyloid Plaques
-
Tissue Preparation: Similar to the protocol for TH staining, brains are fixed and sectioned.
-
Staining:
-
Sections are incubated with a primary antibody that recognizes amyloid-beta (Aβ) peptides (e.g., 6E10 or 4G8).
-
A fluorescently labeled secondary antibody is used for visualization.
-
-
Analysis: The number and area of Aβ plaques are quantified using image analysis software.
Experimental Workflow: APP/PS1 Model
Section 3: Stroke Models
In preclinical models of stroke, this compound has demonstrated the ability to reduce infarct volume and improve neurological outcomes. The most common model is the middle cerebral artery occlusion (MCAO) model in rats, which mimics ischemic stroke in humans.
Quantitative Data Summary: MCAO Rat Model
| Outcome Measure | Model Details | Treatment Protocol | Key Findings | Reference |
| Infarct Volume | Male Wistar rats subjected to global cerebral ischemia-reperfusion | This compound (1 and 10 nmol/kg) administered at 1 and 24 hours after reperfusion | Produced a significant reduction in infarct volume at both doses.[5] | Abdel-latif et al., 2018 |
| Neurobehavioral Functions | Male Wistar rats subjected to global cerebral ischemia-reperfusion | This compound (1 and 10 nmol/kg) administered at 1 and 24 hours after reperfusion | Amelioration of neurobehavioral functions.[5] | Abdel-latif et al., 2018 |
| Oxidative Stress Markers | Male Wistar rats subjected to global cerebral ischemia-reperfusion | This compound (1 and 10 nmol/kg) administered at 1 and 24 hours after reperfusion | Suppression of oxidative stress parameters (catalase, reduced glutathione, malondialdehyde, and NO).[5] | Abdel-latif et al., 2018 |
| Inflammatory Marker (TNF-α) | Male Wistar rats subjected to global cerebral ischemia-reperfusion | This compound (1 and 10 nmol/kg) administered at 1 and 24 hours after reperfusion | Suppression of the inflammatory marker tumor necrosis factor-alpha (TNF-α).[5] | Abdel-latif et al., 2018 |
| Apoptotic Marker (Caspase-3) | Male Wistar rats subjected to global cerebral ischemia-reperfusion | This compound (1 and 10 nmol/kg) administered at 1 and 24 hours after reperfusion | Suppression of the apoptotic marker caspase-3.[5] | Abdel-latif et al., 2018 |
Experimental Protocols: Stroke Model
Middle Cerebral Artery Occlusion (MCAO) Rat Model
-
Animals: Adult male Wistar rats are commonly used.
-
Procedure:
-
Anesthesia is induced.
-
A midline neck incision is made to expose the common carotid artery (CCA).
-
A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
-
-
This compound Treatment: this compound is administered at specified time points after reperfusion, typically via i.p. injection.[5]
Assessment of Infarct Volume
-
Procedure:
-
At the end of the experiment, rats are euthanized, and their brains are removed.
-
The brains are sectioned coronally.
-
The sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white).
-
-
Analysis: The area of infarction in each slice is measured, and the total infarct volume is calculated.
Neurological Deficit Scoring
-
A battery of behavioral tests is used to assess neurological function, including tests for motor deficits, sensory deficits, and reflex abnormalities. A composite neurological score is often used to quantify the overall deficit.
Experimental Workflow: MCAO Model
Section 4: Key Signaling Pathways
The neuroprotective effects of this compound are mediated by the activation of the GLP-1 receptor and the subsequent modulation of downstream signaling cascades. Two key pathways that have been implicated are the PKA-CREB pathway and the p38-MAPK pathway.
GLP-1 Receptor and PKA-CREB Signaling Pathway
Activation of the GLP-1 receptor by this compound leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[6] cAMP then activates Protein Kinase A (PKA), which phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and neurogenesis.
p38-MAPK Signaling Pathway and Neuroinflammation
In the context of neurodegenerative diseases, the p38 mitogen-activated protein kinase (MAPK) pathway is often associated with pro-inflammatory and pro-apoptotic signaling.[7][8] this compound has been shown to inhibit the activation of the p38-MAPK pathway, thereby reducing neuroinflammation.[4] This inhibition helps to suppress the production of pro-inflammatory cytokines and reduce microglial activation, contributing to the overall neuroprotective effect.
Conclusion
The preclinical evidence strongly supports the neuroprotective properties of this compound across various models of neurodegenerative diseases. Its ability to modulate key signaling pathways involved in neuronal survival, inflammation, and apoptosis highlights its potential as a disease-modifying therapy. Further research is warranted to fully elucidate the therapeutic potential of this compound in clinical settings for the treatment of Parkinson's disease, Alzheimer's disease, and stroke. This technical guide serves as a foundational resource for researchers aiming to build upon these promising preclinical findings.
References
- 1. Neuroprotective effects of this compound and liraglutide in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 3. This compound, a drug developed to treat type 2 diabetes, shows neuroprotective effects in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces amyloid plaques, neurofibrillary tangles and neuroinflammation in an APP/PS1/tau mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates cerebral ischemia-reperfusion injury via GLP-1 receptor dependent/independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
Lixisenatide's Journey Across the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of lixisenatide's ability to penetrate the blood-brain barrier (BBB). This compound, a glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated neuroprotective effects in preclinical models, making its central nervous system (CNS) bioavailability a critical area of investigation for its potential therapeutic application in neurodegenerative diseases.[1][2] This document synthesizes quantitative data, details experimental methodologies, and visualizes key pathways to offer a thorough resource for the scientific community.
Quantitative Analysis of Blood-Brain Barrier Penetration
Several studies have quantitatively assessed the penetration of this compound into the brain parenchyma. The data consistently demonstrates that this compound crosses the BBB in animal models, with brain concentrations being dose- and time-dependent.
A key study measured this compound levels in the brains of mice at 30 minutes and 3 hours after intraperitoneal (i.p.) injection at various doses. The results showed significant brain concentrations, particularly at the earlier time point.[3][4][5] Another study quantified the brain influx rate (Kᵢ) of this compound, providing a direct measure of its transport across the BBB.[6]
| Parameter | Dosage | Time Point | Brain Concentration/Influx Rate | Species | Reference |
| Brain Concentration | 2.5 nmol/kg (i.p.) | 30 min | Significant increase (p < 0.01) | Mouse | [3][4] |
| 25 nmol/kg (i.p.) | 30 min | Significant increase (p < 0.05) | Mouse | [3][4] | |
| 250 nmol/kg (i.p.) | 30 min | Significant increase (p < 0.05) | Mouse | [3][4] | |
| 2.5 nmol/kg (i.p.) | 3 hours | Significant increase (p < 0.05) | Mouse | [3] | |
| 25 nmol/kg (i.p.) | 3 hours | Significant increase (p < 0.05) | Mouse | [3] | |
| Brain Influx Rate (Kᵢ) | N/A | N/A | 0.3271 ± 0.0726 µL/g-min | Mouse |
Evidence of Central Nervous System Activity
Beyond simple penetration, studies have confirmed that this compound engages its target, the GLP-1 receptor, in the brain and elicits downstream physiological effects. This is evidenced by increased levels of cyclic AMP (cAMP), a key second messenger in the GLP-1 receptor signaling pathway, in the brain following peripheral administration of this compound.[3][7] Furthermore, chronic administration has been shown to promote neurogenesis in the hippocampus.[3][8]
| Parameter | Dosage | Time Point / Duration | Observation | Species | Reference |
| Brain cAMP Levels | 25 nmol/kg (i.p.) | 30 min | Enhanced cAMP levels | Mouse | [3][7] |
| Neuronal Progenitor Cell Proliferation | 25 nmol/kg/day (i.p.) | 3 weeks | 1.8-fold increase (p < 0.01) | Mouse | [3] |
| Immature Neuron Count | 25 nmol/kg/day (i.p.) | 3 weeks | 1.7-fold increase (p < 0.05) | Mouse | [3] |
Experimental Protocols
The following sections detail the methodologies employed in the key studies that have investigated this compound's BBB penetration and central effects.
Animal Models and Drug Administration
-
Animals: Studies have predominantly used female C57/BL6 mice or adult CD-1 mice.[3][6]
-
Drug Administration: this compound is typically administered via intraperitoneal (i.p.) injection. Doses in BBB penetration studies have ranged from 2.5 nmol/kg to 250 nmol/kg.[3] For chronic studies investigating neurogenesis, a once-daily i.p. injection of 25 nmol/kg is used over a period of three weeks.[3]
Brain Tissue Analysis for this compound Concentration
A common method for quantifying this compound in brain tissue involves the use of an ELISA kit.
-
Tissue Harvesting: At specified time points post-injection (e.g., 30 minutes, 3 hours), mice are euthanized. The brains are rapidly excised, rinsed in saline, and snap-frozen for later analysis.[3]
-
Sample Preparation: Brain tissue is homogenized in an appropriate buffer.
-
Quantification: A GLP-1 (Active) 96-well fluorescent ELISA kit (e.g., from Millipore) is used to measure the concentration of this compound in the brain homogenates, following the manufacturer's instructions.[3] While ELISA has been a primary method, recent advancements have also utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for more robust quantification of this compound in biological samples.[9][10]
Measurement of Brain Influx Rate (Kᵢ)
This protocol involves radioactively labeled this compound to trace its movement from the blood into the brain.
-
Radioactive Labeling: this compound is labeled with a radioisotope, such as Iodine-125 (¹²⁵I).[6]
-
Intravenous Injection: The ¹²⁵I-labeled this compound is injected intravenously into anesthetized mice.[6]
-
Blood and Brain Sampling: Over a time course (e.g., up to 60 minutes), blood samples are collected from the carotid artery, and at the end of the experiment, the brain is harvested.[6]
-
Data Analysis: The ratio of brain radioactivity to blood radioactivity integral is calculated to determine the unidirectional influx rate (Kᵢ).[6]
Signaling Pathways of this compound in the Central Nervous System
Once across the BBB, this compound binds to GLP-1 receptors expressed on neurons in various brain regions, including the hippocampus.[5] This binding initiates a cascade of intracellular signaling events that are believed to underlie its neuroprotective and neurogenic effects.
GLP-1 Receptor Activation and Downstream Effects
The primary signaling pathway activated by this compound involves the G-protein coupled GLP-1 receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[11] This increase in cAMP can then trigger several downstream pathways, including the Protein Kinase A (PKA) and PI3K/Akt pathways, which are known to promote cell survival and synaptic plasticity.[12]
In the context of neuroprotection, this compound has been shown to modulate the expression of key apoptotic proteins, leading to a decrease in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2.[2] Furthermore, it upregulates the expression of genes involved in synaptic plasticity and long-term potentiation, such as neurotrophic tyrosine kinase receptor type 2 (NTRK2) and mammalian target of rapamycin (mTOR).[8]
Conclusion
References
- 1. This compound, a drug developed to treat type 2 diabetes, shows neuroprotective effects in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound and liraglutide in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drugs developed to treat diabetes, liraglutide and this compound, cross the blood brain barrier and enhance neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists Central Nervous System (CNS) Penetrant: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drugs developed to treat diabetes, liraglutide and this compound, cross the blood brain barrier and enhance neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain uptake pharmacokinetics of incretin receptor agonists showing promise as Alzheimer’s and Parkinson’s disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound improves recognition memory and exerts neuroprotective actions in high-fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Pharmacokinetics of this compound, a GLP-1 Receptor Agonist, Determined by a Novel Liquid Chromatography–Tandem Mass Spectrometry Analysis in Rats | Semantic Scholar [semanticscholar.org]
- 11. glucagon.com [glucagon.com]
- 12. mdpi.com [mdpi.com]
In Vivo Pharmacokinetics and Metabolism of Lixisenatide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo pharmacokinetics and metabolism of lixisenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist. The information is compiled from preclinical and clinical studies to support research and drug development efforts.
Pharmacokinetic Properties
This compound exhibits rapid absorption and a relatively short half-life following subcutaneous administration. Its pharmacokinetic profile is generally consistent across different patient populations, with some adjustments necessary for individuals with renal impairment.
Absorption
Following subcutaneous injection, this compound is rapidly absorbed, with the time to maximum plasma concentration (Tmax) typically observed between 1 to 3.5 hours in humans.[1][2] The site of injection (abdomen, thigh, or arm) does not lead to clinically significant differences in the rate of absorption.[1]
Distribution
This compound has an apparent volume of distribution of approximately 100 L in humans, suggesting distribution beyond the vascular compartment.[1][2] It is moderately bound to human plasma proteins, with a binding percentage of around 55%.[1][2]
Metabolism
The primary route of metabolism for this compound is proteolytic degradation, where it is broken down into smaller peptides and amino acids by serum and tissue proteases.[1][3] this compound is designed to be resistant to degradation by dipeptidyl peptidase-4 (DPP-4), which extends its half-life compared to endogenous GLP-1.[3][4] In vitro studies using human S9 fractions have identified at least 28 inactive degraded peptide metabolites.[1]
Excretion
This compound is eliminated from the body primarily through renal mechanisms.[2] The process involves glomerular filtration, followed by tubular reabsorption and subsequent metabolic breakdown within the renal tubules.[5]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in humans and rats.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 1 - 3.5 hours | [1][2] |
| Apparent Volume of Distribution (Vd/F) | ~100 L | [1][2] |
| Plasma Protein Binding | ~55% | [1][2] |
| Mean Terminal Half-life (t½) | ~3 hours | [1][2] |
| Mean Apparent Clearance (CL/F) | ~35 L/h | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Subcutaneous (5 mg/kg) | Reference |
| Mean Half-life (t½) | 0.37 ± 0.06 hours | 0.44 ± 0.08 hours | [1] |
| Systemic Clearance (CL) | 22.65 ± 3.45 mL/min/kg | - | [1] |
| Subcutaneous Bioavailability | - | 2.17% | [1] |
Table 3: Effect of Renal Impairment on this compound Exposure in Humans
| Renal Function Status | Increase in AUC vs. Normal Renal Function | Reference |
| Mild Impairment | 34% | [6] |
| Moderate Impairment | 69% | [6] |
| Severe Impairment | 124% | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are descriptions of typical experimental protocols used to assess the pharmacokinetics of this compound.
Quantification of this compound in Rat Plasma by LC-MS/MS
This method provides a sensitive and specific means of quantifying this compound in biological matrices.
-
Sample Preparation:
-
To 50 µL of rat plasma, add 50 µL of an internal standard solution (e.g., esomeprazole, 5 ng/mL).
-
Add 900 µL of methanol and 0.5 µL of formic acid for protein precipitation.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 rpm for 10 minutes.
-
Inject 10 µL of the resulting supernatant into the LC-MS/MS system.[1]
-
-
Liquid Chromatography Conditions:
-
A gradient elution is typically employed using a mobile phase consisting of 0.1% formic acid in water and acetonitrile.[1]
-
-
Mass Spectrometry Conditions:
-
Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
The MRM transition for this compound is m/z 810.8 → 129.2, corresponding to the [M+6H]⁶⁺ precursor ion.[1]
-
The lower limit of quantification (LLOQ) for this method in rat plasma has been reported as 10 ng/mL.[1]
-
Human Pharmacokinetic Study Design
Clinical studies to evaluate the pharmacokinetics of this compound are typically designed as follows:
-
Study Design: A randomized, double-blind, placebo-controlled, single- or multiple-dose study. Crossover designs are also utilized.[7]
-
Participants: Healthy volunteers or patients with type 2 diabetes.[8]
-
Dosing: this compound is administered subcutaneously, typically 30 minutes before a meal.[2]
-
Blood Sampling: Serial blood samples are collected at predefined time points post-dose to capture the full concentration-time profile.
-
Bioanalysis: Plasma concentrations of this compound are often determined using a validated enzyme-linked immunosorbent assay (ELISA). A reported LLOQ for an ELISA method is 5.5 pg/mL.[7]
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound's pharmacology and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. scitechnol.com [scitechnol.com]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound: evidence for its potential use in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sanofi.com [sanofi.com]
- 8. scitechnol.com [scitechnol.com]
Methodological & Application
Application Notes: In Vitro Characterization of Lixisenatide as a GLP-1 Receptor Agonist
Introduction
Lixisenatide is a potent and selective glucagon-like peptide-1 (GLP-1) receptor agonist used in the management of type 2 diabetes.[1] It is a synthetic peptide analogue of exendin-4, modified with a C-terminal addition of six lysine residues, which confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[2] this compound mimics the actions of endogenous GLP-1, which include glucose-dependent stimulation of insulin secretion, suppression of glucagon secretion, and slowing of gastric emptying.[1] This document provides detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound at the human GLP-1 receptor (GLP-1R). These assays are fundamental for researchers, scientists, and drug development professionals engaged in the study of GLP-1R agonists.
The primary mechanism of GLP-1 receptor activation involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] Therefore, cAMP measurement is a principal method for assessing receptor activation. Additionally, receptor binding assays are crucial for determining the affinity of this compound for the GLP-1R. Furthermore, evaluating the recruitment of β-arrestin provides insights into the potential for receptor desensitization and signaling bias.
Key In Vitro Assays for GLP-1 Receptor Activation
Several robust in vitro methods are employed to quantify the interaction and activation of the GLP-1 receptor by agonists like this compound. The most common and informative assays include:
-
Cyclic AMP (cAMP) Accumulation Assays: These assays directly measure the downstream second messenger of GLP-1R activation.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: A competitive immunoassay that provides a sensitive and high-throughput method for cAMP quantification.
-
Luciferase Reporter Gene Assay: An indirect method where a luciferase reporter gene is placed under the control of a cAMP response element (CRE), providing a transcriptional readout of receptor activation.[5][6]
-
-
Radioligand Binding Assay: This classic technique is used to determine the binding affinity (Ki) of this compound to the GLP-1R by measuring its ability to displace a radiolabeled ligand.
-
β-Arrestin Recruitment Assay: This assay measures the interaction of β-arrestin with the activated GLP-1R, a key step in receptor desensitization and an indicator of biased agonism.
Data Presentation: In Vitro Potency and Affinity of this compound
The following table summarizes the quantitative data for this compound's activity at the human GLP-1 receptor from various in vitro assays. For comparison, data for other relevant GLP-1R agonists are also included where available.
| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| This compound | Receptor Binding | - | IC50 | 1.4 | [7] |
| This compound | cAMP Accumulation | CHO-K1/hGLP-1R | EC50 | 0.0031 | [1] |
| Endogenous GLP-1 | Receptor Binding | - | IC50 | ~5.6 | [7] |
| Exendin-4 | cAMP Accumulation | Beta TC6 | EC50 | 0.1 | [8] |
| Liraglutide | Receptor Binding | - | IC50 | 0.11 | [7] |
| Semaglutide | Receptor Binding | - | IC50 | 1.13 (µM) | [9] |
Signaling Pathways and Experimental Workflows
GLP-1 Receptor Signaling Pathway
Caption: GLP-1 Receptor Signaling Cascade.
General Experimental Workflow for In Vitro Assays
Caption: General workflow for in vitro cell-based assays.
Experimental Protocols
HTRF cAMP Accumulation Assay
This protocol is designed to measure intracellular cAMP levels in response to GLP-1R activation using a competitive immunoassay format.
Materials:
-
CHO-K1 cells stably expressing the human GLP-1R (CHO-K1/hGLP-1R).
-
Cell culture medium (e.g., Ham's F-12K, 10% FBS, antibiotics).
-
This compound and reference agonists (e.g., native GLP-1).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX).
-
HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP-cryptate).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture CHO-K1/hGLP-1R cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in assay buffer to a density of 1 x 10^6 cells/mL.
-
-
Assay Protocol:
-
Dispense 5 µL of cell suspension into each well of a 384-well plate.
-
Add 5 µL of this compound at various concentrations (prepared as a 2x serial dilution in assay buffer). For control wells, add 5 µL of assay buffer.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of cAMP-d2 solution to each well.
-
Add 5 µL of anti-cAMP-cryptate solution to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Detection and Analysis:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the ratio of the fluorescence signals (665/620) and normalize the data.
-
Plot the normalized data against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Luciferase Reporter Gene Assay
This assay measures GLP-1R activation by quantifying the expression of a luciferase reporter gene linked to a cAMP response element (CRE).
Materials:
-
HEK293 or CHO-K1 cells stably co-expressing the hGLP-1R and a CRE-luciferase reporter construct.
-
Cell culture medium.
-
This compound and reference agonists.
-
Assay medium (e.g., Opti-MEM).
-
Luciferase assay reagent (containing luciferin substrate).
-
96-well white, clear-bottom microplates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay medium.
-
Carefully remove the culture medium from the cells and replace it with 100 µL of the this compound dilutions.
-
Incubate the plate for 6 hours at 37°C in a CO2 incubator.[6]
-
-
Detection and Analysis:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
Subtract the background luminescence (from untreated wells) and plot the relative light units (RLU) against the logarithm of the this compound concentration to determine the EC50.
-
Radioligand Binding Assay
This protocol determines the binding affinity of this compound by competitive displacement of a radiolabeled GLP-1R ligand.
Materials:
-
Membrane preparations from cells overexpressing hGLP-1R.
-
[125I]GLP-1(7-36)amide (radioligand).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of this compound at various concentrations, and 50 µL of [125I]GLP-1 (at a final concentration near its Kd).
-
For total binding, add 50 µL of binding buffer instead of this compound.
-
For non-specific binding, add a high concentration of unlabeled GLP-1 (e.g., 1 µM).
-
-
Incubation:
-
Add 100 µL of the cell membrane preparation to each well.
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit a one-site competition curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the activated GLP-1R using an enzyme fragment complementation (EFC) technology.[10][11]
Materials:
-
PathHunter® GLP-1R CHO-K1 β-Arrestin cells.
-
Cell plating reagent.
-
This compound and reference agonists.
-
PathHunter® detection reagents.
-
96-well or 384-well white microplates.
-
Chemiluminescent plate reader.
Procedure:
-
Cell Plating:
-
Thaw and resuspend the PathHunter® cells in the provided cell plating reagent.
-
Plate the cells in a white-walled assay plate and incubate for 24-48 hours at 37°C in a CO2 incubator.[12]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells.
-
Incubate for 90 minutes at 37°C or room temperature, as recommended by the manufacturer.[12]
-
-
Detection and Analysis:
-
Add the PathHunter® detection reagent mixture to each well.
-
Incubate for 60 minutes at room temperature in the dark.[12]
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50.
-
References
- 1. Discovery of this compound analogues as long-acting hypoglycemic agents using novel peptide half-life extension technology based on mycophenolic acid - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01002B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Determine Kd for the glucagon GLP-1 receptor with Tag-lite HTRF technology [moleculardevices.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. accegen.com [accegen.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. cosmobio.co.jp [cosmobio.co.jp]
Lixisenatide in Neuroinflammation Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental protocols and key findings related to the investigation of lixisenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist, in the context of neuroinflammation. The following sections detail in vivo and in vitro experimental setups, quantitative outcomes, and the signaling pathways implicated in this compound's neuroprotective effects.
Quantitative Data Summary
This compound has been demonstrated to exert beneficial effects in various models of neuroinflammation. The data presented below is a compilation of key quantitative findings from preclinical studies.
Table 1: Effects of this compound in a Mouse Model of Alzheimer's Disease (APP/PS1/tau)
| Parameter | Control (APP/PS1/tau) | This compound (10 nmol/kg/day) | Percentage Change | Reference |
| Amyloid Plaque Number (hippocampus) | 100% | Significantly Reduced | - | [1] |
| Neurofibrillary Tangles (hippocampus) | 100% | Significantly Reduced | - | [1] |
| Microglia Activation (Iba-1 positive cells) | 100% | Significantly Reduced | - | [1] |
| p-p38 MAPK protein expression | 100% | Significantly Reduced | - | [1] |
| p-CREB protein expression | 100% | Significantly Increased | - | [1] |
Table 2: Effects of this compound in a Rat Model of Cerebral Ischemia/Reperfusion
| Parameter | Ischemia/Reperfusion Control | This compound (1 nmol/kg) | This compound (10 nmol/kg) | Reference |
| Infarct Volume | High | Significantly Reduced | Significantly Reduced | [2] |
| Neurological Deficit Score | High | Significantly Improved | Significantly Improved | [2] |
| TNF-α (brain tissue) | Elevated | Significantly Reduced | Significantly Reduced | [2] |
| Caspase-3 (brain tissue) | Elevated | Significantly Reduced | Significantly Reduced | [2] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the investigation of this compound's effects on neuroinflammation.
In Vivo Model: Alzheimer's Disease (APP/PS1/tau Triple Transgenic Mice)
This protocol is based on the study by Cai et al. (2018), which investigated the effects of this compound on Alzheimer's disease pathology.[1]
Objective: To evaluate the chronic effects of this compound on amyloid plaque deposition, neurofibrillary tangle formation, and neuroinflammation in a transgenic mouse model of Alzheimer's disease.
Materials:
-
APP/PS1/tau triple transgenic female mice (12 months old)
-
Wild-type C57BL/6J female mice (age-matched controls)
-
This compound
-
Sterile saline (0.9% NaCl)
-
Animal housing facilities with a 12-hour light/dark cycle and ad libitum access to food and water.
Procedure:
-
Animal Acclimatization: Acclimatize all mice to the housing conditions for at least one week prior to the start of the experiment.
-
Grouping: Randomly divide the APP/PS1/tau mice into two groups: a vehicle control group and a this compound-treated group. A third group of wild-type mice will serve as a non-diseased control.
-
Drug Preparation and Administration:
-
Dissolve this compound in sterile saline to a final concentration for a 10 nmol/kg dose.
-
Administer this compound or an equivalent volume of saline (vehicle) via intraperitoneal (i.p.) injection once daily for 60 consecutive days.
-
-
Tissue Collection:
-
At the end of the 60-day treatment period, euthanize the mice following approved animal care and use guidelines.
-
Perfuse the mice transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS for fixation.
-
Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Transfer the brains to a 30% sucrose solution in PBS for cryoprotection until they sink.
-
Freeze the brains and section them into 30 µm coronal sections using a cryostat.
-
-
Immunohistochemical Analysis:
-
For amyloid plaques, use an anti-Aβ antibody.
-
For neurofibrillary tangles, use an antibody against phosphorylated tau.
-
For microglia activation, use an anti-Iba1 antibody.
-
Follow standard immunohistochemistry protocols for staining, including blocking, primary and secondary antibody incubations, and visualization with a suitable chromogen or fluorescent dye.
-
-
Image Acquisition and Quantification:
-
Capture images of the hippocampus and cortex using a light or fluorescence microscope.
-
Quantify the number and area of amyloid plaques, neurofibrillary tangles, and Iba-1 positive microglia using image analysis software.
-
In Vivo Model: Cerebral Ischemia/Reperfusion in Rats
This protocol is adapted from studies investigating the neuroprotective effects of this compound in a rat model of stroke.[2]
Objective: To assess the acute neuroprotective effects of this compound on brain injury and inflammation following transient global cerebral ischemia.
Materials:
-
Adult male Wistar rats
-
This compound
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for carotid artery occlusion
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Induction of Global Cerebral Ischemia:
-
Anesthetize the rats.
-
Expose both common carotid arteries through a midline cervical incision.
-
Induce ischemia by occluding both common carotid arteries with aneurysm clips for a specified duration (e.g., 30 minutes).
-
After the ischemic period, remove the clips to allow for reperfusion.
-
-
Drug Administration:
-
Administer this compound (e.g., 1 or 10 nmol/kg) or saline via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the onset of reperfusion.
-
-
Neurological Deficit Scoring:
-
At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).
-
-
Infarct Volume Measurement:
-
Following neurological assessment, euthanize the rats.
-
Remove the brains and section them into 2 mm coronal slices.
-
Incubate the slices in a 2% TTC solution at 37°C for 30 minutes. TTC stains viable tissue red, leaving the infarcted area white.
-
Capture images of the stained sections and calculate the infarct volume as a percentage of the total brain volume using image analysis software.
-
-
Biochemical Analysis of Brain Tissue:
-
For analysis of inflammatory markers, homogenize brain tissue from the ischemic hemisphere.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits according to the manufacturer's instructions.
-
Assess apoptosis by measuring caspase-3 activity using a colorimetric or fluorometric assay kit.
-
In Vitro Assay: Microglia Activation
Objective: To determine the effect of this compound on the inflammatory response of microglia activated by lipopolysaccharide (LPS).
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Reagents for measuring nitric oxide (Griess reagent) and cytokines (ELISA kits)
Procedure:
-
Cell Culture: Culture microglia in appropriate flasks or plates until they reach the desired confluency.
-
Pre-treatment with this compound:
-
Pre-treat the microglial cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
-
Stimulation with LPS:
-
Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent assay.
-
Cytokine Secretion: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant using specific ELISA kits according to the manufacturer's protocols.
-
-
Data Analysis:
-
Compare the levels of NO and cytokines in the this compound-treated groups to the LPS-only treated group to determine the anti-inflammatory effect of this compound.
-
Signaling Pathways and Experimental Workflows
The neuroprotective and anti-inflammatory effects of this compound are mediated through specific signaling pathways. The diagrams below illustrate these pathways and a typical experimental workflow for their investigation.
Caption: this compound signaling pathway in neuroprotection.
Caption: General experimental workflow for this compound studies.
References
Lixisenatide: A Pharmacological Probe for Incretin System Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lixisenatide, a selective glucagon-like peptide-1 receptor (GLP-1R) agonist, serves as a valuable pharmacological tool for investigating the multifaceted effects of the incretin system. Its distinct pharmacokinetic and pharmacodynamic profile, characterized by a prandial mode of action, makes it particularly useful for dissecting the physiological roles of GLP-1 in glucose homeostasis and beyond. These application notes provide a comprehensive overview of this compound's properties, along with detailed protocols for its use in key in vitro and in vivo experimental models.
This compound is an exendin-4 analog that has been modified to resist degradation by the dipeptidyl peptidase-4 (DPP-4) enzyme, thereby prolonging its activity.[1][2] It functions by mimicking the effects of endogenous GLP-1, a gut-derived hormone released in response to nutrient intake.[3][4] Activation of the GLP-1R by this compound initiates a cascade of downstream signaling events that ultimately lead to glucose-dependent potentiation of insulin secretion, suppression of glucagon release, and a pronounced delay in gastric emptying.[5][6][7]
Mechanism of Action and Signaling Pathways
Upon binding to the GLP-1R, a G-protein coupled receptor, this compound primarily activates the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[8][9] This elevation in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (EPAC2), which are key mediators of the glucose-dependent insulinotropic effect in pancreatic β-cells.[4][9] Additionally, GLP-1R activation can engage other signaling pathways, including those involving Gαq/11 and β-arrestin, which contribute to the pleiotropic effects of GLP-1.[8][9]
References
- 1. This compound: A New Member of the Glucagon-Like Peptide 1 Receptor Agonist Class of Incretin Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. The therapeutic potential of GLP‐1 receptor biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound once daily on gastric emptying in type 2 diabetes--relationship to postprandial glycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel GLP-1 receptor agonist: efficacy, safety and clinical implications for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Lixisenatide for the Investigation of Alpha-Synuclein Pathology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the GLP-1 receptor agonist, lixisenatide, as a tool to study alpha-synuclein pathology, a hallmark of Parkinson's disease and other synucleinopathies. This document outlines the underlying mechanisms, experimental protocols, and expected outcomes based on preclinical and clinical research.
Introduction
Alpha-synuclein is a presynaptic neuronal protein that, under pathological conditions, misfolds and aggregates to form Lewy bodies and Lewy neurites, leading to neuronal dysfunction and degeneration. This compound, a glucagon-like peptide-1 (GLP-1) receptor agonist approved for the treatment of type 2 diabetes, has demonstrated neuroprotective effects in models of Parkinson's disease.[1] Emerging evidence suggests that this compound can mitigate alpha-synuclein pathology by reducing its phosphorylation, aggregation, and cell-to-cell propagation.[2][3] These effects are partly mediated by its interaction with the GLP-1 receptor, which is expressed in the brain and can influence neuronal survival and function.[1] One of the key mechanisms implicated in the spread of alpha-synuclein pathology is its interaction with the lymphocyte-activation gene 3 (LAG3) receptor on neurons. This compound has been shown to inhibit this interaction, thereby reducing the uptake and seeding of pathological alpha-synuclein.[2][3]
Mechanism of Action
This compound exerts its neuroprotective effects through the activation of GLP-1 receptors in the brain. This activation triggers a cascade of intracellular signaling events that are beneficial for neuronal health and resilience against alpha-synuclein-induced toxicity.
Key Mechanistic Points:
-
Reduction of Alpha-Synuclein Aggregation: this compound has been observed to decrease the formation of pathological alpha-synuclein aggregates in both in vitro and in vivo models.[2][3]
-
Inhibition of Alpha-Synuclein Phosphorylation: The drug can reduce the phosphorylation of alpha-synuclein at Serine 129, a post-translational modification associated with its aggregation and toxicity.
-
Interference with Neuronal Seeding via LAG3: this compound can inhibit the binding of pathological alpha-synuclein to the neuronal receptor LAG3, thereby blocking its internalization and subsequent seeding of endogenous alpha-synuclein.[2][3]
-
Anti-inflammatory Effects: GLP-1 receptor agonists are known to have anti-inflammatory properties, which may contribute to their neuroprotective effects by reducing neuroinflammation associated with alpha-synuclein pathology.
-
Improved Mitochondrial Function and Reduced Apoptosis: Studies have shown that this compound can lead to decreased mitochondrial dysfunction and apoptosis in cells exposed to alpha-synuclein preformed fibrils.[2][3]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on markers of alpha-synuclein pathology and neurodegeneration.
Table 1: In Vitro Effects of this compound on Alpha-Synuclein Pathology
| Parameter | Cell Model | Treatment | Result | Reference |
| α-Synuclein Aggregation | SH-SY5Y cells + α-Syn PFFs | This compound | Reduced | [2][3] |
| p-α-Synuclein (Ser129) | SH-SY5Y cells + α-Syn PFFs | This compound | Reduced | [2][3] |
| Mitochondrial Function | Cells treated with α-Syn PFFs | This compound | Improved | [2][3] |
| Apoptosis | Cells treated with α-Syn PFFs | This compound | Decreased | [2][3] |
Table 2: In Vivo Effects of this compound in a Mouse Model of Alpha-Synuclein Pathology
| Parameter | Animal Model | Treatment | Result | Reference |
| Motor Function | α-Syn PFF-injected mice | This compound | Improved | [2][3] |
| Dopaminergic Neuron Survival | α-Syn PFF-injected mice | This compound | Increased | [2][3] |
| p-α-Synuclein (Ser129) Levels | α-Syn PFF-injected mice | This compound | Reduced | [2][3] |
| LAG3-Mediated α-Syn Seeding | α-Syn PFF-injected mice | This compound | Inhibited | [2][3] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on alpha-synuclein pathology.
Protocol 1: In Vitro Alpha-Synuclein Aggregation Assay in SH-SY5Y Cells
This protocol describes how to induce alpha-synuclein aggregation in a neuronal cell line using preformed fibrils (PFFs) and how to assess the inhibitory effects of this compound.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium with 10% FBS and 1% penicillin/streptomycin
-
Recombinant human alpha-synuclein preformed fibrils (PFFs)
-
This compound
-
Thioflavin S or antibodies against p-α-Synuclein (Ser129)
-
Microplate reader and fluorescence microscope
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C and 5% CO2.
-
Cell Plating: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 nM) for 24 hours.
-
PFF Treatment: Add alpha-synuclein PFFs to the culture medium at a final concentration of 2 µg/mL to induce aggregation of endogenous alpha-synuclein.
-
Incubation: Incubate the cells for 3-5 days to allow for the formation of intracellular alpha-synuclein aggregates.
-
Analysis of Aggregation:
-
Thioflavin S Staining: Fix the cells, stain with Thioflavin S, and quantify the fluorescence intensity using a microplate reader or visualize aggregates using a fluorescence microscope.
-
Immunocytochemistry: Fix and permeabilize the cells, then stain with an antibody specific for p-α-Synuclein (Ser129). Quantify the number and intensity of positive aggregates.
-
Protocol 2: In Vivo Mouse Model of Alpha-Synuclein Pathology
This protocol details the stereotactic injection of alpha-synuclein PFFs into the mouse striatum to model Parkinson's-like pathology and the subsequent treatment with this compound.
Materials:
-
Wild-type C57BL/6 mice (2-3 months old)
-
Recombinant mouse alpha-synuclein PFFs
-
This compound
-
Stereotaxic surgery setup
-
Hamilton syringe
-
Behavioral testing equipment (e.g., rotarod, open field)
-
Immunohistochemistry reagents
Procedure:
-
PFF Preparation: Sonicate the alpha-synuclein PFFs to generate smaller fibrils suitable for injection.
-
Stereotaxic Injection:
-
Anesthetize the mouse and mount it on the stereotaxic frame.
-
Inject 2 µL of PFFs (5 µg) into the right striatum at the following coordinates from bregma: Anteroposterior (AP): +0.2 mm; Mediolateral (ML): +2.0 mm; Dorsoventral (DV): -2.8 mm.[4] Inject at a rate of 0.2 µL/min.[4]
-
Leave the needle in place for 5 minutes before slowly withdrawing it.[4]
-
-
This compound Treatment:
-
Behavioral Analysis: Perform motor function tests such as the rotarod and open field test at regular intervals to assess motor deficits.
-
Histological Analysis:
-
At the end of the treatment period, perfuse the mice and collect the brains.
-
Perform immunohistochemistry on brain sections to quantify the levels of p-α-Synuclein (Ser129) and the number of surviving dopaminergic neurons (tyrosine hydroxylase-positive cells) in the substantia nigra.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound's neuroprotective signaling pathway against alpha-synuclein pathology.
Experimental Workflow
Caption: Experimental workflow for studying this compound's effects on alpha-synuclein.
References
- 1. Trial of this compound in Early Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound against propagation of α-synuclein pathology in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereotaxic α-Syn PFF injection into mouse striatum [protocols.io]
- 5. librarysearch.abertay.ac.uk [librarysearch.abertay.ac.uk]
- 6. This compound reduces amyloid plaques, neurofibrillary tangles and neuroinflammation in an APP/PS1/tau mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Long-Acting Lixisenatide Analogues
Introduction
Lixisenatide is a glucagon-like peptide-1 (GLP-1) receptor agonist used in the management of type 2 diabetes mellitus.[1][2] It is a 44-amino acid polypeptide that mimics the action of endogenous GLP-1, leading to glucose-dependent insulin secretion, suppression of glucagon release, and delayed gastric emptying.[3][4] However, this compound has a relatively short half-life of 2-4 hours, necessitating once-daily injections.[5] The development of long-acting analogues aims to improve therapeutic efficacy and patient convenience by reducing dosing frequency.
A promising strategy to extend the half-life of peptide drugs is to enhance their binding to serum albumin, which acts as a natural reservoir, protecting the peptide from rapid renal clearance and enzymatic degradation.[6][7] This document details the synthesis and evaluation of long-acting this compound analogues created by site-specific modification with mycophenolic acid (MPA) and dimeric MPA (DiMPA), potent albumin binders.[6][8]
Part 1: Synthesis of this compound Analogues
The synthesis of this compound analogues is accomplished using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.[6][9] The strategy involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.[10][11] To achieve site-specific modification, a lysine residue at the desired position is protected with a Dde group, which can be selectively removed without affecting other protecting groups, allowing for the conjugation of the albumin binder.[6]
Experimental Workflow: Synthesis of MPA-Lixisenatide Analogues
The overall workflow for the synthesis of mono-MPA modified this compound analogues is depicted below. This process involves initial peptide synthesis on the resin, selective deprotection of a specific lysine residue, conjugation of the MPA moiety, and final cleavage and purification.
Protocol 1: Solid-Phase Synthesis of this compound Analogue Backbone
This protocol is adapted from the general procedure described for synthesizing this compound analogues.[6]
-
Resin Preparation: Swell Rink amide MBHA resin (0.38 mmol/g loading) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (v/v) for 10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF to remove excess reagents.
-
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid according to the this compound sequence. For site-specific modification, use Fmoc-Lys(Dde)-OH at the desired position (e.g., Lys12, Lys27, or Lys39).[6]
-
N-terminal Protection: After coupling the final amino acid (His), protect the N-terminus with Boc-His(Trt)-OH.
Protocol 2: Site-Specific Conjugation of MPA Albumin Binder
-
Selective Dde Removal: Treat the peptide-resin with 2% hydrazine in DMF (v/v) for 10 minutes (repeat twice) to selectively remove the Dde protecting group from the lysine side chain. Wash the resin with DMF.[6]
-
Linker Attachment (Optional): To introduce a spacer, couple a linker molecule such as Fmoc-6-aminocaproic acid or Fmoc-12-aminolauric acid to the deprotected lysine amine using standard coupling conditions (HBTU/HOBt/DIPEA).[12] Following coupling, remove the Fmoc group with 20% piperidine in DMF.
-
MPA Conjugation: Couple mycophenolic acid (MPA) to the free amine (either directly on the lysine or at the end of the linker) using standard coupling reagents.
-
Final Cleavage and Deprotection:
-
Wash the modified peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/thioanisole/EDT/TIS/water) for 2-4 hours at room temperature to cleave the peptide from the resin and remove all remaining side-chain protecting groups.[13]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[12]
-
Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.[12]
Part 2: In Vitro Biological Evaluation
After synthesis and purification, the this compound analogues are evaluated for their biological activity and albumin binding properties. The primary assessments are GLP-1 receptor activation potency and affinity for human serum albumin.
Protocol 3: GLP-1 Receptor Activation Assay (cAMP Assay)
This assay measures the ability of the this compound analogues to activate the GLP-1 receptor and stimulate intracellular cyclic AMP (cAMP) production.[6]
-
Cell Culture: Culture HEK293 cells stably expressing the human GLP-1 receptor in DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Assay Preparation: Seed the cells into 96-well plates and grow to confluence. On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 15 minutes.
-
Compound Treatment: Add serial dilutions of the this compound analogues and control peptides (this compound, semaglutide) to the wells. Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the peptide concentration and fit the data to a sigmoidal dose-response curve using software like GraphPad Prism. Calculate the EC₅₀ value, which represents the concentration of the analogue that elicits 50% of the maximal response.[6]
Data Summary: In Vitro Potency of this compound Analogues
The following table summarizes the in vitro GLP-1 receptor activation potencies (EC₅₀) for a series of this compound analogues modified with MPA or DiMPA at different lysine residues.[6]
| Compound | Modification Site | Linker | Albumin Binder | EC₅₀ (nM) |
| This compound | - | - | - | 0.25 ± 0.05 |
| 1a | Lys₁₂ | - | MPA | 1.83 ± 0.31 |
| 1d | Lys₂₇ | - | MPA | 0.41 ± 0.09 |
| 1f | Lys₂₇ | C₁₂ Alkyl | MPA | 0.31 ± 0.08 |
| 1g | Lys₃₉ | - | MPA | 1.55 ± 0.28 |
| 2a | Lys₂₇ | C₁₂ Alkyl | DiMPA | 0.53 ± 0.11 |
| 2c | Lys₂₇ | C₁₂ Alkyl + 2xOEG | DiMPA | 0.36 ± 0.10 |
Data adapted from Tang et al., 2020.[6] Values are presented as mean ± SD.
Part 3: In Vivo Evaluation in a Diabetic Animal Model
The primary goal of creating long-acting analogues is to extend their glucose-lowering effects in vivo. This is typically assessed using a diabetic animal model, such as the db/db mouse, which exhibits hyperglycemia and insulin resistance.
Protocol 4: Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT is used to evaluate the acute effects of the synthesized analogues on glucose tolerance.[6]
-
Animal Model: Use male db/db mice, which are a model for type 2 diabetes.
-
Acclimatization and Fasting: Acclimatize the mice and fast them for 16 hours overnight with free access to water.
-
Compound Administration: Administer a single intraperitoneal (i.p.) or subcutaneous (s.c.) injection of the test compound (e.g., 25 nmol/kg), this compound, or saline (vehicle control).
-
Glucose Challenge: 30 minutes after compound administration, inject a glucose solution (1 g/kg) intraperitoneally.
-
Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at time points -30 min (baseline), 0, 15, 30, 60, and 120 minutes after the glucose challenge using a standard glucometer.
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the Area Under the Curve (AUC) for glucose excursion (AUCglucose 0-120 min) to quantify the overall glucose-lowering effect. Statistical significance is determined by comparing the AUC of treated groups to the saline control group.[6]
Data Summary: In Vivo Hypoglycemic Activity
This table summarizes the glucose-lowering effects of selected analogues compared to this compound in db/db mice during an IPGTT.[6]
| Treatment Group (25 nmol/kg) | Blood Glucose AUC0-120 min (mmol/L·min) | % Reduction vs. Saline |
| Saline | 2580 ± 150 | - |
| This compound | 1350 ± 120 | ~47.7% |
| Analogue 2a | 1620 ± 135 | ~37.2% |
| Analogue 2c | 1380 ± 110 | ~46.5% |
Data estimated from graphical representations in Tang et al., 2020.[6] Values are approximate mean ± SD.
Protocol 5: Duration of Action Study
This study evaluates the long-acting profile of the lead candidate by measuring its ability to control blood glucose over an extended period.
-
Animal Model: Use non-fasted male db/db mice, which have chronically high blood glucose levels.
-
Compound Administration: Administer a single subcutaneous injection of the lead analogue (e.g., 2c), a long-acting comparator (semaglutide), this compound, or saline at a specified dose.
-
Blood Glucose Monitoring: Measure non-fasting blood glucose from tail vein blood at various time points post-injection, such as 0, 4, 8, 12, 24, 48, and 72 hours.
-
Data Analysis: Plot the blood glucose levels over time for each group. The duration of action is defined as the time for which the compound can maintain significantly lower blood glucose levels compared to the saline control. In the study by Tang et al., analogue 2c maintained normoglycemia for up to 48 hours, similar to semaglutide and significantly longer than this compound.[6]
Part 4: this compound Signaling Pathway
This compound and its analogues exert their effects by activating the GLP-1 receptor, a G-protein coupled receptor located on pancreatic beta cells and other tissues.[14] Activation of this receptor initiates a signaling cascade that enhances glucose-stimulated insulin secretion.
GLP-1 Receptor Signaling Cascade
The binding of a GLP-1 receptor agonist like this compound triggers a conformational change in the receptor, leading to the activation of the associated Gαs protein. This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[1] The subsequent rise in intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[14][15] Both PKA and Epac contribute to the potentiation of insulin exocytosis from beta cells, a process known as the "amplification pathway" for insulin secretion.[14]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The design and discovery of this compound for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: evidence for its potential use in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound analogues as long-acting hypoglycemic agents using novel peptide half-life extension technology based on mycophenolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound analogues as long-acting hypoglycemic agents using novel peptide half-life extension technology based on mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 10. WO2019197469A1 - this compound synthesis with capping - Google Patents [patents.google.com]
- 11. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. CN105713082A - Preparation method of this compound - Google Patents [patents.google.com]
- 14. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: A Robust LC-MS/MS Protocol for the Quantification of Lixisenatide in Plasma
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalytical method development.
Abstract: Lixisenatide is a glucagon-like peptide-1 (GLP-1) receptor agonist used in the management of type 2 diabetes.[1][2][3][4] Accurate quantification of this compound in plasma is crucial for pharmacokinetic and toxicokinetic studies. This application note details a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma samples. The protocol employs a straightforward protein precipitation method for sample extraction and utilizes esomeprazole as an internal standard (IS).[1][2][3][5] The method has been validated for selectivity, linearity, sensitivity, accuracy, and precision, demonstrating its suitability for bioanalytical applications.[1]
Experimental Protocols
Materials and Reagents
-
This compound acetate (≥99.8% purity)
-
Esomeprazole (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Distilled water (LC-MS grade)
-
Blank rat plasma (or other relevant species)
-
Protein LoBind Tubes®
Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
This compound Stock Solution (1 mg/mL): Dissolve this compound acetate in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve esomeprazole in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples. Prepare a separate IS working solution by diluting the IS stock solution with methanol to a final concentration of 5 ng/mL.[1]
-
Calibration Standards & QC Samples: Prepare calibration standards and QC samples by spiking blank plasma with the appropriate this compound working solutions.[1] The final concentrations for QC samples were set at four levels: high (1600 ng/mL), medium (800 ng/mL), low (40 ng/mL), and lower limit of quantification (LLOQ, 10 ng/mL).[1]
Plasma Sample Preparation
The protocol utilizes a simple and efficient protein precipitation method for sample clean-up.[1][2][5]
-
In a Protein LoBind Tube®, combine 50 µL of the plasma sample (unknown, calibration standard, or QC).
-
Add 50 µL of the internal standard working solution (5 ng/mL esomeprazole).[1]
-
Add 900 µL of methanol and 0.5 µL of formic acid to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 15,000 rpm for 10 minutes.[1]
-
Carefully collect the supernatant and inject 10 µL into the LC-MS/MS system for analysis.[1][5]
Caption: Workflow for plasma sample preparation.
LC-MS/MS Instrumental Conditions
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| HPLC System | Agilent 1260 HPLC or equivalent[1] |
| Column | C18 or Phenyl analytical column (e.g., 150mm x 4.6mm, 3.5µm)[6] |
| Mobile Phase A | 0.1% Formic acid in distilled water[1][2][3][5][7] |
| Mobile Phase B | Acetonitrile[1][2][3][5][7] |
| Flow Rate | 1.0 mL/min[6] |
| Elution | Gradient Elution[1][2][3][5][7] |
| Injection Volume | 10 µL[1][5] |
| Run Time | 5 minutes[6] |
Mass Spectrometry (MS) Parameters
| Parameter | This compound | Esomeprazole (IS) |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition (m/z) | 810.8 → 129.2 ([M+6H]6+)[1][2][3][5] | 346.1 → 198.0 [1] |
| Fragmentor Voltage | To be optimized | To be optimized |
| Collision Energy | To be optimized | To be optimized |
Method Validation and Performance
The bioanalytical method was validated according to industry guidelines, demonstrating high performance and reliability.[1]
Selectivity, Linearity, and Sensitivity
| Parameter | Result |
| Selectivity | No significant interference was observed at the retention times of this compound and the IS in blank plasma samples.[1] |
| Linearity Range | 10 ng/mL to 2000 ng/mL[1] |
| Correlation Coefficient | r > 0.999[1] |
| LLOQ | 10 ng/mL in plasma[1][2][3][5][7] |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels.[1]
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ (10 ng/mL) | < 8.36% | < 6.89% | 96.98% - 108.55%[1] |
| Low (40 ng/mL) | < 8.36% | < 6.89% | 96.98% - 108.55%[1] |
| Mid (800 ng/mL) | < 8.36% | < 6.89% | 96.98% - 108.55%[1] |
| High (1600 ng/mL) | < 8.36% | < 6.89% | 96.98% - 108.55%[1] |
Stability
This compound demonstrated acceptable stability in rat plasma under various storage conditions, including short-term at room temperature, in an autosampler, through three freeze-thaw cycles, and for 7 days in long-term storage at -20°C.[4]
This compound Mechanism of Action
This compound functions by activating the GLP-1 receptor, a G-protein coupled receptor. This activation initiates a signaling cascade that enhances glucose-dependent insulin secretion.
Caption: Simplified GLP-1 receptor signaling cascade.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound in plasma. The protocol is characterized by its simple sample preparation, high sensitivity, and excellent accuracy and precision. This validated method is well-suited for supporting pharmacokinetic studies in preclinical and clinical research, aiding in the development of novel dosage formulations for this compound and other GLP-1 receptor agonists.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. pure.skku.edu [pure.skku.edu]
- 3. Pharmacokinetics of this compound, a GLP-1 Receptor Agonist, Determined by a Novel Liquid Chromatography–Tandem Mass Spe… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 7. [PDF] Pharmacokinetics of this compound, a GLP-1 Receptor Agonist, Determined by a Novel Liquid Chromatography–Tandem Mass Spectrometry Analysis in Rats | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Troubleshooting inconsistent results in lixisenatide experiments
Welcome to the technical support center for lixisenatide experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with this compound.
1. Why am I seeing high variability in my cAMP assay results?
Inconsistent results in cAMP assays are a frequent issue. Several factors can contribute to this variability:
-
Cell Health and Passage Number: The health and passage number of your cell line are critical. Cells with high passage numbers can exhibit altered GLP-1 receptor expression and signaling capacity. It is advisable to use cells within a consistent and low passage range for all experiments.
-
Reagent Stability and Handling: this compound, like other peptides, is sensitive to degradation. Ensure that your this compound stock solutions are prepared fresh, aliquoted, and stored correctly at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, or variations in cell seeding density can all lead to variable cAMP production. Standardize these parameters across all experiments.
-
Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP. The use of a PDE inhibitor, such as IBMX, is often necessary to obtain a robust signal. However, the concentration of the PDE inhibitor itself can influence the results and should be optimized.
2. My EC50 value for this compound is different from published values. What could be the reason?
Variations in EC50 values are common and can be attributed to several factors:
-
Cell Line and Receptor Expression Level: The EC50 value is highly dependent on the cell line used and the expression level of the GLP-1 receptor. Different cell lines (e.g., CHO-K1, HEK293, INS-1) will have varying receptor densities, leading to different potencies.
-
Assay Format and Signal Detection: The specific assay technology (e.g., HTRF, ELISA, AlphaScreen) and the detection reagents used can influence the measured EC50.
-
Presence of Serum/Albumin: this compound can bind to serum proteins like albumin, which can affect its free concentration and apparent potency. Assays performed in serum-free versus serum-containing media may yield different EC50 values.[1]
-
Data Analysis Method: The mathematical model used to fit the dose-response curve can impact the calculated EC50. Ensure you are using a consistent and appropriate non-linear regression model.
3. I am not observing a consistent insulin secretion response to this compound in my pancreatic beta-cell line. What should I check?
Troubleshooting inconsistent insulin secretion data involves examining several key aspects of your experimental setup:
-
Glucose Concentration: this compound's effect on insulin secretion is glucose-dependent.[2] Ensure that you are stimulating the cells with an appropriate glucose concentration to observe a potentiation of insulin release by this compound. A glucose-dose response in the presence and absence of this compound should be performed.
-
Cell Viability: Poor cell health will compromise their ability to secrete insulin. Perform a viability assay to ensure that the cells are healthy throughout the experiment.
-
This compound Concentration Range: Ensure you are using a broad enough concentration range of this compound to capture the full dose-response curve.
-
Insulin Assay Quality: The quality and specificity of your insulin detection assay (e.g., ELISA, RIA) are crucial. Validate your assay for sensitivity, specificity, and linearity.
4. How can I investigate potential off-target effects of this compound in my cellular assays?
While this compound is a selective GLP-1 receptor agonist, it is good practice to consider potential off-target effects:
-
Use of a GLP-1 Receptor Antagonist: To confirm that the observed effects are mediated by the GLP-1 receptor, include a condition where cells are co-treated with this compound and a specific GLP-1 receptor antagonist, such as exendin(9-39).
-
Control Cell Line: Use a control cell line that does not express the GLP-1 receptor to see if this compound elicits any response.
-
Phenotypic Observations: Carefully observe cells for any unexpected changes in morphology or viability at high concentrations of this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from various in vitro studies. These values can serve as a reference for expected experimental outcomes.
Table 1: In Vitro Potency (EC50) of this compound in cAMP Assays
| Cell Line | Assay Format | EC50 (nM) | Reference |
| CHO-K1-hGLP-1R | HTRF | 0.36 ± 0.10 | [3] |
| HEK293-SNAP-GLP-1R | HTRF | ~1 | [4] |
| CHO-hGLP-1R | HTRF | 0.1 - 1 | [1] |
Table 2: this compound Binding Affinity (Ki) to the GLP-1 Receptor
| Cell Line | Radioligand | Ki (nM) | Reference |
| HEK293-SNAP-GLP-1R | Exendin(9-39)-FITC | ~1 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro cAMP Accumulation Assay using HTRF
Objective: To measure the ability of this compound to stimulate intracellular cyclic AMP (cAMP) production in a cell line expressing the human GLP-1 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human GLP-1 receptor (hGLP-1R)
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Phosphodiesterase inhibitor (e.g., 500 µM IBMX)
-
This compound
-
cAMP HTRF assay kit (e.g., from Cisbio)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture: Culture the hGLP-1R expressing cells in T175 flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and resuspend them in assay buffer. Seed 5,000-10,000 cells per well in a 384-well plate.
-
This compound Preparation: Prepare a serial dilution of this compound in assay buffer containing the PDE inhibitor.
-
Cell Stimulation: Add the this compound dilutions to the cells and incubate for 30 minutes at room temperature.
-
cAMP Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the effect of this compound on glucose-stimulated insulin secretion from a pancreatic beta-cell line (e.g., INS-1E).
Materials:
-
INS-1E cells
-
RPMI-1640 medium with 11.1 mM glucose, 10% FBS
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (116 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 20 mM HEPES, 0.1% BSA, pH 7.4)
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRBH buffer)
-
This compound
-
Insulin ELISA kit
-
24-well plates
Procedure:
-
Cell Seeding: Seed INS-1E cells in 24-well plates at a density of 2 x 10^5 cells per well and culture for 48 hours.
-
Pre-incubation: Gently wash the cells twice with KRBH buffer containing 2.8 mM glucose. Pre-incubate the cells in this buffer for 1-2 hours at 37°C.
-
Stimulation: Aspirate the pre-incubation buffer and add KRBH buffer containing low glucose (2.8 mM) or high glucose (16.7 mM) with or without different concentrations of this compound.
-
Incubation: Incubate the plates for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatants from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the insulin secretion to the total protein content or cell number in each well. Plot the insulin concentration against the this compound concentration for both low and high glucose conditions.
Visualizations
The following diagrams illustrate key concepts relevant to this compound experiments.
Caption: GLP-1 Receptor Signaling Pathway.
Caption: In Vitro Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phoenixbiotech.net [phoenixbiotech.net]
- 3. GLP-1 and Genetics: How Your Genes Affect Appetite, Insulin Response, and Weight Loss Medications [geneticlifehacks.com]
- 4. states-of-change.org [states-of-change.org]
Lixisenatide In Vitro Off-Target Effects: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of lixisenatide in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target interactions of this compound?
A1: this compound is a highly selective glucagon-like peptide-1 (GLP-1) receptor agonist. In a comprehensive screening of over 80 different potential drug targets, this compound did not show any relevant interactions, indicating a high degree of selectivity for the GLP-1 receptor.[1]
Q2: My this compound stock solution is giving inconsistent results. What could be the cause?
A2: Inconsistent results with peptide solutions like this compound can arise from several factors. One common issue is peptide aggregation. To mitigate this, ensure your stock solution is properly prepared and stored. It is recommended to dissolve this compound in a buffer at a neutral pH and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experimental dilutions, using a buffer containing a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) or a carrier protein like bovine serum albumin (BSA) can help prevent aggregation and non-specific binding to labware.
Q3: I am not observing the expected on-target effects of this compound in my cell-based assay. What should I check?
A3: If you are not seeing the expected on-target effects, such as an increase in cyclic AMP (cAMP) in a GLP-1R expressing cell line, consider the following:
-
Cell Line Integrity: Confirm that your cells are healthy and are indeed expressing the GLP-1 receptor at sufficient levels.
-
This compound Activity: Verify the integrity and activity of your this compound stock. If possible, test it in a validated positive control assay.
-
Assay Conditions: Ensure that your assay buffer, incubation times, and cell density are optimized for your specific cell line and assay format.
-
Reagent Quality: Check the quality and expiration dates of all your assay reagents, including cell culture media, buffers, and detection reagents.
Q4: How can I assess the potential cytotoxicity of this compound in my in vitro model?
A4: A standard method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays that measure cell metabolic activity as an indicator of cell viability. You would treat your cells with a range of this compound concentrations for a relevant period and then perform the MTT assay to determine if there is a dose-dependent decrease in cell viability.
Troubleshooting Guides
Radioligand Binding Assays for Off-Target Screening
Issue: High Non-Specific Binding in a Competitive Radioligand Binding Assay
| Potential Cause | Troubleshooting Step |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd for the receptor. |
| Insufficient blocking of non-specific sites. | Add a carrier protein like BSA (0.1-1%) to the assay buffer. |
| Inadequate washing. | Increase the number and volume of washes after filtration. Ensure the wash buffer is at the correct temperature (usually ice-cold). |
| Lipophilicity of the test compound. | If this compound is suspected of non-specific binding due to its properties, consider using a different assay format or optimizing the buffer conditions. |
Experimental Workflow: Competitive Radioligand Binding Assay
Functional Assays: cAMP Measurement for Gs-Coupled Receptors
Issue: High Variability in cAMP Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent cell numbers. | Ensure accurate and consistent cell seeding in each well. Perform a cell viability/counting check before starting the assay. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with a buffer to maintain a humidified environment. |
| Incomplete cell lysis. | Ensure the lysis buffer is added and mixed properly to completely lyse the cells and release intracellular cAMP. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques, especially for small volumes of reagents. |
Signaling Pathway: GLP-1 Receptor Activation and cAMP Production
Cell Viability Assays for Cytotoxicity Assessment
Issue: High Background in MTT Assay
| Potential Cause | Troubleshooting Step |
| Contamination of culture medium. | Use fresh, sterile medium. Check for signs of bacterial or fungal contamination. |
| Phenol red interference. | Use a phenol red-free medium for the assay. |
| Incomplete removal of MTT solution. | Carefully aspirate the MTT solution without disturbing the formazan crystals. |
| Premature reduction of MTT. | Protect the MTT solution from light and use it within its expiration date. |
Experimental Workflow: MTT Assay for Cytotoxicity
Quantitative Data
| Compound | Receptor | Assay Type | Value | Reference |
| This compound | Human GLP-1 Receptor | Radioligand Binding | IC50: 1.4 nM | [2] |
| This compound | Human GLP-1 Receptor | Radioligand Binding | Ki: 1.33 ± 0.22 nM | [1] |
| Native GLP-1 | Human GLP-1 Receptor | Radioligand Binding | IC50: ~5.48 nM | [3] |
| This compound | Over 80 other potential drug targets | Binding Assays | No relevant interactions | [1] |
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a general guideline and should be optimized for the specific receptor and radioligand being used.
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and homogenize.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.5-1 mg/mL.
-
Store membrane aliquots at -80°C.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, radioligand (at a concentration close to its Kd), and either this compound dilution or vehicle.
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate with gentle agitation for a predetermined time at a specific temperature to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by several washes with ice-cold wash buffer.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
HTRF cAMP Functional Assay
This protocol is based on a typical Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.
-
Cell Preparation:
-
Seed cells expressing the Gs-coupled receptor of interest in a 96-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with stimulation buffer.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the this compound dilutions to the appropriate wells. Include a positive control (e.g., a known agonist) and a negative control (vehicle).
-
Incubate the plate at 37°C for a specified time to allow for cAMP production.
-
Lyse the cells and detect cAMP levels by adding the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.[4][5]
-
Incubate the plate at room temperature in the dark for 1 hour.[4]
-
Read the plate on an HTRF-compatible microplate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio and determine the cAMP concentration in each well using a standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
MTT Cell Viability Assay
-
Cell Seeding:
-
Seed adherent cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound. Include vehicle-treated wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the vehicle-treated control to determine the percentage of cell viability for each this compound concentration.
-
References
- 1. 购买this compound | 利西拉来 | Glucagon Receptor agonist | 价格 | IC50 | 只能用于研究 [selleck.cn]
- 2. This compound: evidence for its potential use in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Technical Support Center: Controlling for Lixisenatide's Effect on Appetite in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of lixisenatide, a GLP-1 receptor agonist. The focus is on methodologies to control for its significant impact on appetite, ensuring accurate interpretation of research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects appetite?
A1: this compound, a glucagon-like peptide-1 (GLP-1) receptor agonist, reduces appetite through a dual mechanism involving both peripheral and central pathways. Peripherally, it significantly slows gastric emptying, which promotes a feeling of fullness and reduces the rate of glucose absorption after a meal.[1][2] Centrally, this compound activates GLP-1 receptors in the brain, influencing key appetite-regulating regions.[3][4]
Q2: Which key brain regions are involved in this compound's central effect on appetite?
A2: this compound's central effects on appetite are primarily mediated through the activation of the vagus nerve and specific areas in the brainstem and hypothalamus.[3] Key regions include the Nucleus Tractus Solitarius (NTS) in the brainstem and the Arcuate Nucleus (ARC) of the hypothalamus.[3][5] Within the ARC, this compound stimulates anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons, while inhibiting orexigenic (appetite-stimulating) neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons.[1][6][7][8]
Q3: Why is it crucial to control for this compound's effect on appetite in my research?
A3: this compound's potent appetite-suppressing effects lead to reduced food intake and subsequent weight loss.[9][10] These changes can independently influence various metabolic parameters, such as insulin sensitivity and glucose metabolism. Therefore, failing to control for the effect on appetite can make it difficult to determine whether the observed metabolic benefits of this compound are a direct pharmacological effect of the drug or an indirect consequence of reduced food intake and weight loss.
Troubleshooting Guides
Issue 1: Distinguishing Direct vs. Indirect Effects of this compound
How can I design an experiment to determine if the observed metabolic effects of this compound are independent of its effect on appetite and weight loss?
The most effective method to address this is through a pair-feeding study .
Experimental Protocol: Pair-Feeding Study
This protocol is designed for rodent models but can be adapted for other species.
Objective: To dissociate the metabolic effects of this compound from its effects on food intake.
Experimental Groups:
-
Control Group: Receives vehicle and has ad libitum (free) access to food.
-
This compound Group: Receives this compound and has ad libitum access to food.
-
Pair-Fed Group: Receives vehicle and is given the same amount of food consumed by the this compound-treated group on the previous day.
Detailed Methodology:
-
Acclimation: Individually house all animals and allow them to acclimate for at least one week with ad libitum access to standard chow and water.
-
Baseline Measurements: Record baseline body weight and daily food intake for several days before the start of the treatment period to ensure stable eating patterns.
-
Treatment Period:
-
Administer this compound or vehicle to the respective groups at the same time each day.
-
Measure the daily food intake of the this compound group.
-
On the following day, provide the pair-fed group with the exact amount of food consumed by the this compound group on the preceding day.
-
-
Data Collection: Throughout the study, monitor and record:
-
Daily food and water intake.
-
Body weight (daily or several times per week).
-
Relevant metabolic parameters (e.g., blood glucose, insulin levels, etc.) at baseline and at the end of the study.
-
-
Data Analysis: Compare the metabolic outcomes between the three groups. If the metabolic benefits observed in the this compound group are also seen in the pair-fed group, it suggests the effects are primarily due to reduced caloric intake. If the benefits in the this compound group are significantly greater than in the pair-fed group, this indicates a direct, food-intake-independent effect of the drug.
Troubleshooting a Pair-Feeding Study:
-
Issue: The pair-fed group does not consume all the provided food.
-
Solution: This may indicate that the timing of food provision is critical. Try providing the food to the pair-fed group at the time of day when the this compound-treated animals exhibit their peak food consumption. Ensure the diet is palatable and fresh.[11]
-
-
Issue: High variability in food intake within the this compound group.
-
Solution: Increase the acclimation period to ensure animals have stable eating habits before the study begins. Ensure consistent environmental conditions (e.g., light-dark cycle, temperature).
-
Issue 2: Controlling for Weight Loss Independent of Caloric Intake
How can I design a study to control for the metabolic effects of weight loss itself, which may be a consequence of this compound's effect on appetite?
A caloric restriction model designed to match the weight loss observed in the this compound group is the appropriate approach.
Experimental Protocol: Caloric Restriction Model
Objective: To create a control group that experiences similar weight loss to the this compound-treated group, allowing for the isolation of this compound's effects beyond simple weight reduction.
Experimental Groups:
-
Control Group: Receives vehicle and has ad libitum access to food.
-
This compound Group: Receives this compound and has ad libitum access to food.
-
Caloric-Restriction Group: Receives vehicle and a restricted amount of food calculated to induce a similar rate of weight loss as the this compound group.
Detailed Methodology:
-
Pilot Study: Conduct a pilot study with a small cohort of animals to determine the average daily food intake and the rate of weight loss in response to the planned dose of this compound.
-
Caloric Restriction Calculation: Based on the pilot data, calculate the degree of caloric restriction (e.g., 20-30% of ad libitum intake) required to match the weight loss trajectory of the this compound group.[12][13]
-
Main Study:
-
Implement the three experimental groups as described above.
-
Provide the caloric-restriction group with the pre-determined amount of food daily.
-
-
Monitoring and Adjustment:
-
Monitor the body weights of all groups regularly.
-
If the weight loss in the caloric-restriction group deviates significantly from the this compound group, a slight adjustment to their food allotment may be necessary. However, consistency is key to minimize confounding variables.
-
-
Data Analysis: Compare the metabolic parameters of interest between the this compound group and the caloric-restriction group. If the metabolic improvements are greater in the this compound group, it suggests effects that are independent of the magnitude of weight loss.
Data Presentation
Table 1: this compound's Effect on Energy Intake and Body Weight in Human Studies
| Study Population | This compound Dose | Duration | Change in Energy Intake | Change in Body Weight | Citation |
| Healthy Subjects | 10 mcg (single dose) | 1 day | -29.2% | N/A | [14] |
| Type 2 Diabetes Patients | 10 mcg (single dose) | 1 day | -27.1% | N/A | [14] |
| Type 2 Diabetes Patients | 20 mcg/day | 24 weeks | Not Reported | -0.65 kg (vs. placebo) | [15] |
| Type 2 Diabetes Patients | 20 mcg/day | 8 weeks | Not Reported | -1.6 kg | [16] |
| Obese Type 2 Diabetes Patients | 20 µ g/day | 12 weeks | Not Reported | -2.5 kg | [9] |
Table 2: this compound vs. Liraglutide: Effects on Body Weight in Type 2 Diabetes
| Treatment | Duration | Change in Body Weight | Citation |
| This compound (20 µ g/day ) | 8 weeks | -1.6 kg | [16] |
| Liraglutide (1.2 mg/day) | 8 weeks | -2.4 kg | [16] |
| Liraglutide (1.8 mg/day) | 8 weeks | -2.4 kg | [16] |
| This compound | 6 months | -0.9 kg | [10] |
| Liraglutide | 6 months | -3.0 kg | [10] |
Visualizations
Caption: this compound's dual mechanism of appetite regulation.
Caption: Workflow for a pair-feeding experimental design.
References
- 1. Direct and indirect effects of liraglutide on hypothalamic POMC and NPY/AgRP neurons – Implications for energy balance and glucose control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Caloric Restriction Mimetics in Nutrition and Clinical Trials [frontiersin.org]
- 3. This compound requires a functional gut-vagus nerve-brain axis to trigger insulin secretion in controls and type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound improves recognition memory and exerts neuroprotective actions in high-fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gosset.ai [gosset.ai]
- 6. AgRP/NPY and POMC neurons in the arcuate nucleus and their potential role in treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effect of subcutaneous this compound on weight loss in patients with type 2 Diabetes Mellitus: Systematic review and Meta-Analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Weight loss and side-effects of liraglutide and this compound in obesity and type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. afar.org [afar.org]
- 13. Calorie restriction in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute Effects of this compound on Energy Intake in Healthy Subjects and Patients with Type 2 Diabetes: Relationship to Gastric Emptying and Intragastric Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of feeding behavior in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of two elemental diets: a pair feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In-Vivo Half-Life of Lixisenatide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for extending the in-vivo half-life of lixisenatide. The information is presented in a user-friendly question-and-answer format to directly address challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extending the in-vivo half-life of this compound?
A1: The primary strategies to prolong the circulation time of this compound, a glucagon-like peptide-1 (GLP-1) receptor agonist, involve increasing its molecular size to reduce renal clearance and enhancing its binding to serum albumin. The most common methods include:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to the this compound molecule.
-
Fusion to a Prolonging Moiety: Genetically fusing this compound to a larger protein such as human serum albumin (HSA) or an unstructured polypeptide like XTEN.
-
Fatty Acid Acylation: Attaching a fatty acid moiety to this compound, which promotes binding to serum albumin.[1][2]
-
Novel Albumin Binders: Utilizing small molecules, such as mycophenolic acid (MPA) derivatives, that are conjugated to this compound and facilitate non-covalent binding to albumin.[1]
Q2: What is the typical in-vivo half-life of unmodified this compound?
A2: The in-vivo half-life of unmodified this compound is relatively short, reported to be in the range of 2 to 4 hours in humans.[3] In preclinical studies with rats, the average half-life after intravenous injection was approximately 0.37 hours.[4][5]
Q3: How does extending the half-life of this compound impact its therapeutic potential?
A3: Extending the in-vivo half-life of this compound can lead to a more stable and prolonged glucose-lowering effect, potentially allowing for less frequent administration (e.g., once-weekly instead of once-daily). This can improve patient compliance and provide better overall glycemic control.
Troubleshooting Guides
PEGylation
Q: My PEGylation reaction resulted in a heterogeneous mixture of products with low yield of the desired mono-PEGylated this compound. What could be the cause and how can I optimize the reaction?
A: This is a common issue in PEGylation. Several factors can contribute to this problem:
-
Non-specific PEGylation: this compound has multiple potential PEGylation sites (e.g., lysine residues and the N-terminus). Using a non-specific PEGylating reagent will likely result in a mixture of products with varying numbers of PEG chains attached at different locations.
-
Solution: Employ site-specific PEGylation strategies. This can be achieved by introducing a unique reactive handle, such as a cysteine residue, at a specific position in the this compound sequence that is distant from the receptor-binding site. You can then use a thiol-reactive PEG derivative (e.g., PEG-maleimide) for a more controlled conjugation.[6][7][8]
-
-
Suboptimal Reaction Conditions: The pH, temperature, and molar ratio of PEG to peptide can significantly influence the reaction outcome.
-
Solution: Optimize the reaction conditions. For N-terminal PEGylation, a lower pH (around 5-6) can favor reaction at the N-terminus over lysine residues. For lysine PEGylation, a higher pH (around 8-9) is typically used. Perform small-scale experiments to test a range of molar ratios (e.g., 1:1, 1:2, 1:5 of peptide to PEG) and temperatures (e.g., 4°C to room temperature) to find the optimal conditions for your specific PEG reagent and this compound batch.
-
-
Poor Reagent Quality: The PEG reagent may be hydrolyzed or contain impurities.
-
Solution: Use high-quality, fresh PEG reagents from a reputable supplier. Ensure proper storage conditions to prevent degradation.
-
Fusion Protein Expression and Purification
Q: I am expressing a this compound-albumin fusion protein in E. coli, but most of the protein is found in inclusion bodies. How can I improve the yield of soluble protein?
A: Inclusion body formation is a frequent challenge when expressing recombinant proteins in E. coli. Here are some strategies to enhance solubility:
-
Lower Expression Temperature: Reducing the induction temperature (e.g., from 37°C to 18-25°C) can slow down the rate of protein synthesis, allowing more time for proper folding.
-
Use a Weaker Promoter or Lower Inducer Concentration: This can also reduce the rate of protein expression and minimize aggregation.
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the fusion protein.
-
Choice of Fusion Partner and Linker: The type and length of the linker between this compound and albumin can impact folding and solubility. A flexible linker (e.g., containing glycine and serine residues) may be beneficial.
-
Optimize Lysis and Purification Buffers: Include additives such as non-detergent sulfobetaines (NDSBs), arginine, or glycerol in your lysis and purification buffers to help maintain protein solubility.
Q: My purified this compound-albumin fusion protein shows low biological activity. What could be the reason?
A: Reduced biological activity can stem from several factors:
-
Steric Hindrance: The bulky albumin fusion partner might be sterically hindering the interaction of the this compound moiety with its receptor.
-
Solution: Consider redesigning the fusion construct with a longer, more flexible linker between this compound and albumin. Alternatively, you could explore fusing albumin to the C-terminus of this compound if it was originally at the N-terminus, or vice versa.
-
-
Improper Folding: Even if the protein is soluble, it may not be correctly folded.
-
Solution: Analyze the protein's secondary and tertiary structure using techniques like circular dichroism (CD) spectroscopy. If misfolding is suspected, you may need to explore different expression systems (e.g., yeast or mammalian cells) that provide a more suitable environment for folding and post-translational modifications.
-
-
Degradation: The fusion protein might be partially degraded during expression or purification.
-
Solution: Add protease inhibitors to your lysis buffer. Analyze the purified protein by SDS-PAGE and mass spectrometry to check for degradation products.
-
Fatty Acid Acylation
Q: I am having difficulty achieving site-specific acylation of this compound, leading to a heterogeneous product mixture.
A: Similar to PEGylation, achieving site-specific fatty acid acylation is crucial for a homogeneous product with consistent biological activity.
-
Protecting Groups: During solid-phase peptide synthesis (SPPS) of this compound, use an orthogonal protecting group on the lysine residue where you intend to attach the fatty acid. This allows for selective deprotection and subsequent acylation at that specific site.
-
Enzymatic Acylation: In some cases, enzymatic methods can offer high specificity for attaching fatty acids to peptides.
-
Purification Challenges: Acylated peptides can be more hydrophobic and prone to aggregation, making purification difficult.
-
Solution: Optimize your reverse-phase HPLC (RP-HPLC) purification protocol. You may need to use a different column, a modified gradient of organic solvent, or add ion-pairing reagents to the mobile phase to improve separation.
-
Q: The acylated this compound analogue shows reduced solubility and tends to aggregate.
A: The addition of a hydrophobic fatty acid can indeed lead to solubility and aggregation issues.
-
Formulation Development: Explore different formulation strategies to improve the solubility of the acylated peptide. This may involve adjusting the pH, using excipients such as surfactants or cyclodextrins, or co-lyophilizing with a bulking agent.
-
Linker Modification: Introducing a hydrophilic linker between the fatty acid and the peptide can sometimes mitigate the increased hydrophobicity and improve solubility.
Quantitative Data on Half-Life Extension of this compound and its Analogues
| Modification Method | This compound Analogue | Linker/Spacer | In Vitro Half-Life (Rat Plasma) | In Vivo Half-Life (Species) | Fold Increase (Approx.) | Reference |
| Unmodified | This compound | - | - | ~3 h (Human) | 1x | [3] |
| This compound | - | - | 0.37 h (Rat) | 1x | [4][5] | |
| MPA Albumin Binder | Analogue 1d | Glutamyl-6-aminocaproic acid | 13.1 h | - | ~35x (vs. rat in vivo) | [1] |
| Analogue 1e | Glutamyl-12-aminolauric acid | 21.2 h | - | ~57x (vs. rat in vivo) | [1] | |
| Analogue 1f | Glutamyl-12-aminolauric acid & MPA | 33.4 h | - | ~90x (vs. rat in vivo) | [1] | |
| PEGylation | Exenatide Analogue (PB-106) | C-terminal Cys | - | ~10-fold increase vs. unmodified | ~10x | [7][9] |
| Fatty Acid Acylation | Liraglutide (GLP-1 Analogue) | γ-Glutamic acid | - | 13 h (Human) | ~4-5x (vs. This compound) | [10] |
| Semaglutide (GLP-1 Analogue) | C18 diacid with linker | - | ~7 days (Human) | ~56x (vs. This compound) | [11] |
Note: Data for some methods are based on analogues of exendin-4 (the backbone of this compound) or other GLP-1 receptor agonists due to the limited availability of direct comparative data for this compound itself.
Experimental Protocols
Site-Specific PEGylation of a C-terminally Cysteine-Modified this compound Analogue
This protocol is adapted from methods used for similar peptides like exenatide.[6][9]
1. Materials:
-
C-terminally cysteine-modified this compound (this compound-Cys)
-
Methoxy-PEG-maleimide (e.g., 20 kDa)
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 2 mM EDTA, pH 7.4
-
Quenching Solution: 100 mM L-cysteine in reaction buffer
-
Purification System: Size-exclusion chromatography (SEC) or Reverse-phase HPLC (RP-HPLC) system
-
Analytical Instruments: SDS-PAGE, Mass Spectrometry (MS)
2. Protocol:
-
Dissolve this compound-Cys in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add a 2 to 5-fold molar excess of methoxy-PEG-maleimide to the peptide solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing them by RP-HPLC or SDS-PAGE.
-
Once the reaction is complete (indicated by the disappearance of the starting peptide peak), quench the reaction by adding a 10-fold molar excess of L-cysteine over the initial amount of PEG-maleimide. Incubate for 30 minutes.
-
Purify the PEGylated this compound using SEC to separate the product from unreacted PEG and quenching reagent, or use preparative RP-HPLC for higher purity.
-
Analyze the purified product by SDS-PAGE to confirm the increase in molecular weight and by MS to verify the correct mass of the mono-PEGylated conjugate.
Expression and Purification of a this compound-Human Serum Albumin (HSA) Fusion Protein
This protocol outlines a general workflow for expressing a this compound-HSA fusion protein in E. coli.
1. Vector Construction:
-
Synthesize the gene encoding this compound and human serum albumin, separated by a suitable linker sequence (e.g., (GGGGS)n).
-
Clone the fusion gene into an E. coli expression vector (e.g., pET vector) with an N-terminal or C-terminal His-tag for purification.
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Expression:
-
Grow a starter culture of the transformed E. coli overnight in LB medium containing the appropriate antibiotic.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Reduce the temperature to 18-25°C and continue to shake for another 16-24 hours.
-
Harvest the cells by centrifugation.
3. Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and protease inhibitors.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged fusion protein with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Further purify the protein using size-exclusion chromatography to remove aggregates and other impurities.
-
Confirm the identity and purity of the fusion protein by SDS-PAGE and Western blot.
Fatty Acid Acylation of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the site-specific acylation of this compound at a lysine residue during SPPS.[1]
1. Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Fmoc-Lys(Dde)-OH (for site-specific acylation)
-
Fatty acid (e.g., palmitic acid)
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Deprotection reagents (e.g., piperidine for Fmoc, hydrazine for Dde)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
RP-HPLC system for purification
2. Protocol:
-
Perform standard Fmoc-based SPPS to synthesize the this compound sequence on Rink Amide resin. At the desired acylation position, incorporate Fmoc-Lys(Dde)-OH instead of Fmoc-Lys(Boc)-OH.
-
After completing the peptide chain, selectively remove the Dde protecting group from the lysine side chain by treating the resin with 2% hydrazine in DMF.
-
Couple the desired fatty acid to the deprotected lysine side chain using standard coupling reagents (e.g., HBTU/DIPEA).
-
Once the acylation is complete, cleave the peptide from the resin and remove all remaining side-chain protecting groups using a standard cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
-
Purify the acylated this compound by preparative RP-HPLC.
-
Characterize the final product by analytical RP-HPLC and mass spectrometry to confirm its purity and identity.
Visualizations
Caption: Workflow for Site-Specific PEGylation of this compound.
Caption: Expression and Purification of this compound-HSA Fusion Protein.
Caption: Simplified GLP-1 Receptor Signaling Pathway for this compound.
References
- 1. Discovery of this compound analogues as long-acting hypoglycemic agents using novel peptide half-life extension technology based on mycophenolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From R&D to application: GLP-1 purification strategy - Bestchrom [bestchrom.com]
- 3. This compound: evidence for its potential use in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Engineering a protease-based and site-specific PEGylation-based strategy for the controlled release of exenatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific PEGylation of exenatide analogues markedly improved their glucoregulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-Specific PEGylation of Therapeutic Proteins [mdpi.com]
- 9. Site-specific PEGylation of exenatide analogues markedly improved their glucoregulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Potential drug interactions with lixisenatide in animal co-administration studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding potential drug interactions with lixisenatide observed in animal co-administration studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of drug interactions observed with this compound in animal studies?
A1: The predominant mechanism of drug interaction with this compound in animal models is the delay of gastric emptying.[1] this compound, as a glucagon-like peptide-1 (GLP-1) receptor agonist, slows down the rate at which the stomach contents empty into the small intestine. This can consequently affect the rate and extent of absorption of co-administered oral medications.
Q2: How does this compound affect the absorption of other drugs?
A2: By delaying gastric emptying, this compound can lead to a delayed time to reach maximum plasma concentration (Tmax) and a decrease in the maximum plasma concentration (Cmax) of co-administered oral drugs. The total drug exposure, as measured by the area under the concentration-time curve (AUC), may or may not be significantly affected, depending on the specific drug.
Troubleshooting Guide: Unexpected Pharmacokinetic Profiles in Co-Administration Studies
Issue: We are observing a delayed Tmax and a reduced Cmax for our oral test compound when co-administered with this compound in our animal model.
Potential Cause: This is a known pharmacodynamic effect of this compound due to its action as a GLP-1 receptor agonist, which slows gastric emptying.
Troubleshooting Steps:
-
Staggered Dosing: Consider administering the oral drug at a time when the effect of this compound on gastric emptying is minimal. Studies in humans have shown that administering oral contraceptives 1 hour before or 11 hours after this compound administration had no significant effect on their absorption.[2] A similar approach could be tested in your animal model.
-
Characterize the Interaction: If staggered dosing is not feasible or desirable for the intended clinical use, the interaction should be thoroughly characterized. This involves quantifying the changes in key pharmacokinetic parameters (AUC, Cmax, Tmax) of your compound in the presence and absence of this compound.
-
Formulation Assessment: For drugs where a rapid onset of action is critical, the delayed absorption caused by this compound may be clinically significant. In such cases, alternative formulations of the co-administered drug (e.g., immediate-release vs. extended-release) could be explored to mitigate the impact of delayed gastric emptying.
Quantitative Data from Animal Co-Administration Studies
The following table summarizes the quantitative data from a key animal co-administration study involving this compound.
Table 1: Pharmacokinetic Interaction of this compound with Acetaminophen in Dogs
| Co-administered Drug | Animal Model | This compound Dose | Effect on Co-administered Drug's Pharmacokinetics | Reference |
| Acetaminophen (Paracetamol) | Conscious Dogs | 1.5 µg/kg (subcutaneous) | The plasma acetaminophen area under the curve (AUC) was 65% of that in the control group.[1] | [1] |
Experimental Protocols
Acetaminophen Co-Administration Study in Conscious Dogs
-
Animal Model: Conscious dogs with previously implanted catheters for blood sampling.
-
Study Design: A control group received a vehicle (saline), and the treatment group received this compound.
-
Dosing:
-
This compound (1.5 µg/kg) or vehicle was administered as a subcutaneous injection.
-
Thirty minutes after the injection, an oral meal was given which included acetaminophen as a marker for gastric emptying.
-
-
Sample Collection: Blood samples were collected for 510 minutes post-meal to determine plasma acetaminophen concentrations.
-
Data Analysis: The area under the curve (AUC) for plasma acetaminophen concentration was calculated and compared between the this compound and control groups.[1]
Signaling Pathways and Experimental Workflows
This compound's Effect on Gastric Emptying
This compound, as a GLP-1 receptor agonist, is understood to delay gastric emptying primarily through its interaction with GLP-1 receptors. The signaling cascade is thought to involve the vagus nerve.
Caption: this compound's signaling pathway for delayed gastric emptying.
Experimental Workflow for Investigating this compound Drug Interactions
The following diagram outlines a typical experimental workflow for assessing the impact of this compound on the pharmacokinetics of a co-administered oral drug in an animal model.
Caption: Workflow for a this compound drug interaction study.
References
Overcoming challenges in the synthesis and purification of lixisenatide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chemical synthesis and purification of lixisenatide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for this compound synthesis?
A1: this compound, a 44-amino acid peptide, is primarily produced through chemical solid-phase peptide synthesis (SPPS).[1][2] The most common approach is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[3][4][5] Fragment condensation, where pre-synthesized peptide fragments are coupled together on the solid support, is also utilized to improve purity and yield by mitigating issues that can arise during stepwise synthesis, such as the formation of deletion peptides.[5]
Q2: What are the most common impurities encountered during this compound synthesis?
A2: Impurities in synthetic this compound can arise from various stages of the process. Common impurities include:
-
Deletion Sequences: Resulting from incomplete amino acid coupling during SPPS.
-
Insertion Peptides: Occur if excess activated amino acids are not completely removed before the next coupling cycle.[6][7]
-
Acetylated Peptides: Can form if a capping step, used to terminate unreacted chains, leads to acetylation of the desired product.
-
Di-peptides or Truncated Peptides: Side reactions, such as the formation of diketopiperazine at the N-terminus, can lead to chain termination and the creation of shorter peptide fragments.[6]
-
Racemization: Chiral centers of amino acids can isomerize, particularly during activation or prolonged coupling times.[6]
-
Oxidation: Methionine residues are susceptible to oxidation.
Some impurities, such as Di-Ala(35)-Lixisenatide and Di-Ser(33)-Lixisenatide, may co-elute with the main product in standard HPLC, requiring high-resolution mass spectrometry for quantification.[1]
Q3: Why does this compound aggregate during purification, and how can it be prevented?
A3: Peptide aggregation is a significant challenge, driven by factors like peptide concentration, pH, temperature, and ionic strength.[8] For GLP-1 analogues like this compound, pH-dependent aggregation is a key issue.[8] To prevent this, purification is often performed under alkaline conditions (e.g., pH 7.5 to 8.5), which helps maintain the solubility of the peptide.[8] However, high alkalinity can accelerate degradation, so careful optimization is required.[8]
Q4: What is a typical purification strategy for crude this compound?
A4: A multi-step Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) process is the standard for purifying this compound.[4][9] A common strategy involves:
-
Initial Capture/Purification: The crude peptide is first purified on an RP-HPLC column, often using a phenyl silane bonded silica gel stationary phase.[9]
-
Intermediate Polishing/Salt Conversion: The fractions containing this compound are then subjected to a second HPLC step, which may use a different stationary phase (e.g., alkyl silane bonded silica gel) and mobile phase system to remove remaining impurities and perform a salt exchange (e.g., to an acetate salt).[9]
-
Lyophilization: The final purified solution is freeze-dried to obtain the this compound peptide as a stable white powder.[9]
Troubleshooting Guides
Section 1: Solid-Phase Peptide Synthesis (SPPS)
| Problem | Potential Cause | Suggested Solution |
| Low Crude Peptide Yield | Incomplete Amino Acid Coupling: Steric hindrance from bulky amino acids (e.g., Val, Ile) or secondary structure formation on the resin can prevent complete reaction.[10][11] | - Double Couple: Repeat the coupling step for problematic amino acids.- Use Stronger Coupling Reagents: Employ agents like HATU or HBTU.[5]- Increase Temperature: Microwave-assisted SPPS can enhance coupling efficiency.[10]- Use a "Capping" Step: After coupling, treat the resin with acetic anhydride to block any unreacted amino groups and prevent the formation of deletion sequences.[12] |
| Poor Resin Swelling: The solid support must be properly solvated for reagents to access the reaction sites. | - Ensure adequate swelling time in a suitable solvent (e.g., DMF, NMP) before starting the synthesis.- Select a resin (e.g., Rink Amide MBHA) appropriate for the peptide sequence.[3][5] | |
| High Levels of Deletion Impurities | Inefficient Deprotection: The Fmoc protecting group may not be completely removed, preventing the next amino acid from coupling. | - Increase the piperidine concentration or deprotection time.- Ensure the piperidine solution is fresh. |
| On-Resin Aggregation: The growing peptide chain aggregates on the solid support, blocking reaction sites.[11] | - Switch to a more polar solvent like NMP.- Incorporate backbone-modifying protecting groups (e.g., Dmb) at key residues to disrupt secondary structure formation. | |
| Presence of Insertion Peptides | Inefficient Washing: Excess activated amino acids from a previous coupling step are not fully washed away.[6] | - Increase the number and volume of solvent washes (e.g., with DMF) after each coupling step. |
Section 2: Purification (RP-HPLC)
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Resolution / Co-elution of Impurities | Suboptimal HPLC Method: The mobile phase, gradient, or stationary phase is not providing adequate separation. | - Change Stationary Phase: Use a column with a different chemistry (e.g., switch from C18 to Phenyl).[9]- Adjust Mobile Phase pH: Altering the pH can change the charge state and retention of the peptide and impurities, improving separation.[8]- Optimize Gradient: A shallower gradient can increase the separation between closely eluting peaks. |
| Impurity Has Similar Properties: The impurity is structurally very similar to this compound, making chromatographic separation difficult.[1] | - Employ an orthogonal purification method (e.g., Ion Exchange Chromatography) as a secondary step.- For characterization, use high-resolution analytical techniques like LC-MS/MS.[1][13] | |
| Low Purification Yield | Peptide Aggregation/Precipitation: The peptide is aggregating and falling out of solution, or precipitating on the column.[8] | - Adjust pH: Purify under slightly alkaline conditions (pH 7.5-8.5) to improve solubility.[8]- Lower Peptide Concentration: Reduce the concentration of the crude peptide solution being loaded onto the column.- Add Organic Modifiers: Include a small percentage of an organic solvent like acetonitrile in the aqueous mobile phase. |
| Irreversible Binding to Column: The peptide is binding too strongly to the stationary phase. | - Decrease the hydrophobicity of the stationary phase (e.g., switch from C18 to C8 or C4).- Increase the strength of the organic mobile phase (Mobile Phase B) at the end of the gradient. | |
| Peak Tailing or Fronting | Column Overload: Too much crude peptide is being loaded onto the column for its capacity. | - Reduce the loading amount.- Use a larger diameter preparative column. |
| Poor Column Health: The column may be contaminated or the stationary phase degraded. | - Clean the column according to the manufacturer's instructions.- If performance does not improve, replace the column. |
Quantitative Data Summary
Table 1: this compound Purification Performance
| Parameter | Value | Conditions / Notes | Source |
|---|---|---|---|
| Purity (Final Product) | 98.47% | Following a two-step HPLC process. | [9] |
| Purification Yield | 61.1% | Based on this compound content in the crude product. | [9] |
| Total Recovery | 16.5% | Overall process recovery. | [9] |
| Crude Peptide Purity (Fragment Synthesis) | >60% | Using a fragment condensation approach. | [5] |
| Final Peptide Yield (Fragment Synthesis) | >30% | Using a fragment condensation approach. |[5] |
Table 2: Albumin Binding Rates for this compound and Analogues
| Compound | Albumin Binding Rate (%) | Method | Source |
|---|---|---|---|
| This compound | 21.3 ± 2.1 | Ultrafiltration | [3][14] |
| Analogue 1f | 81.7 ± 3.5 | Ultrafiltration | [3][14] |
| Analogue 2a | 92.7 ± 2.5 | Ultrafiltration | [3][14] |
| Analogue 2c | 96.3 ± 1.5 | Ultrafiltration |[3][14] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc Strategy)
-
Resin Preparation: Start with a Rink Amide MBHA resin. Swell the resin in Dimethylformamide (DMF) for 1 hour.
-
First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Lys(Boc)-OH) to the resin using a coupling agent like HBTU/DIPEA in DMF.
-
Synthesis Cycle (for each subsequent amino acid):
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 10-20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Coupling: Add the next Fmoc-protected amino acid (3-4 equivalents) and a coupling agent (e.g., HATU/HOAt/DIPEA) in DMF.[5] Allow the reaction to proceed for 1-2 hours. Monitor reaction completion with a ninhydrin test.
-
Capping (Optional but Recommended): To block any unreacted chains, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-20 minutes.[12]
-
Washing: Wash the resin thoroughly with DMF and Dichloromethane (DCM).
-
-
Cleavage and Global Deprotection: Once the full 44-amino acid sequence is assembled, wash the peptide-resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., TFA:Thioanisole:EDT:TIS:Water = 86:5:5:3:1) for 2-4 hours to cleave the peptide from the resin and remove all side-chain protecting groups.[4]
-
Peptide Precipitation: Precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide under vacuum.
Protocol 2: Two-Step RP-HPLC Purification of this compound
-
Crude Peptide Preparation: Dissolve the crude this compound powder in an appropriate buffer (e.g., Mobile Phase A). Filter the solution through a 0.45 µm filter to remove particulates.
-
Step 1: Initial Purification
-
Column: Phenyl silane bonded silica gel preparative column.
-
Mobile Phase A: Methanol/phosphate buffer with D-tartrate.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Procedure: Equilibrate the column with Mobile Phase A. Load the crude peptide solution. Elute the peptide using a linear gradient of increasing Mobile Phase B.
-
Fraction Collection: Monitor the elution profile at 280 nm and collect fractions corresponding to the main this compound peak.
-
-
Step 2: Salt Conversion and Polishing
-
Column: Alkyl silane bonded silica gel (e.g., C18) preparative column.
-
Mobile Phase A: 0.1% Glacial Acetic Acid (v/v) in water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Procedure: Pool the pure fractions from Step 1. Dilute with Mobile Phase A if necessary. Load the solution onto the equilibrated C18 column. Elute using a linear gradient of increasing Mobile Phase B.
-
Fraction Collection: Collect the highly pure fractions containing this compound acetate.
-
-
Final Processing:
-
Analysis: Analyze the purity of the final pooled fractions using analytical HPLC and Mass Spectrometry.
-
Lyophilization: Freeze the purified solution and lyophilize it to obtain the final product as a white, fluffy powder.
-
Visualizations
This compound Synthesis and Purification Workflow
References
- 1. US20130284912A1 - Quantification of impurities for release testing of peptide products - Google Patents [patents.google.com]
- 2. From R&D to application: GLP-1 purification strategy - Bestchrom [bestchrom.com]
- 3. Discovery of this compound analogues as long-acting hypoglycemic agents using novel peptide half-life extension technology based on mycophenolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105713082A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. CN103709243A - this compound preparation method - Google Patents [patents.google.com]
- 6. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 7. osti.gov [osti.gov]
- 8. millennialscientific.com [millennialscientific.com]
- 9. CN102875663B - Purification method of this compound - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2019197469A1 - this compound synthesis with capping - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of this compound analogues as long-acting hypoglycemic agents using novel peptide half-life extension technology based on mycophenolic acid - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01002B [pubs.rsc.org]
Technical Support Center: Enhancing Subcutaneous Bioavailability of Lixisenatide in Rats
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the subcutaneous (SC) bioavailability of lixisenatide in rats.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers and solutions to common problems faced in the pre-clinical development of subcutaneous this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What is the typical subcutaneous bioavailability of this compound in rats?
A1: The subcutaneous bioavailability of this compound in rats has been reported to be very low, estimated at approximately 2.17%.[1][2] This low bioavailability is a significant challenge in preclinical studies and necessitates the development of advanced formulation strategies to improve its systemic exposure.
Q2: Why is the subcutaneous bioavailability of this compound so low in rats?
A2: The low subcutaneous bioavailability of this compound in rats can be attributed to several factors:
-
Proteolytic Degradation: Like other peptides, this compound is susceptible to degradation by proteases present in the subcutaneous tissue.[3]
-
Poor Absorption: The physicochemical properties of the peptide may limit its efficient absorption from the injection site into the systemic circulation.
-
Local Tissue Binding: this compound may bind to components of the extracellular matrix at the injection site, delaying its absorption.
Q3: What are the primary strategies to improve the subcutaneous bioavailability of this compound in rats?
A3: Key strategies focus on protecting this compound from degradation and enhancing its absorption into the bloodstream. These include:
-
Sustained-Release Formulations: Utilizing biodegradable polymers to create microparticles or hydrogels that encapsulate this compound and release it slowly over time.
-
Co-administration with Absorption Enhancers: Using agents that temporarily increase the permeability of the subcutaneous tissue.
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles to protect it from enzymatic degradation and facilitate its transport.
-
Chemical Modification (e.g., PEGylation): Attaching polyethylene glycol (PEG) chains to the peptide to increase its size and stability, potentially improving its pharmacokinetic profile.
Troubleshooting Common Experimental Issues
Issue 1: High variability in plasma concentrations of this compound between individual rats.
-
Possible Cause: Inconsistent injection technique.
-
Troubleshooting Steps:
-
Ensure a standardized subcutaneous injection procedure is followed for all animals. The loose skin around the neck and shoulder area is a common and consistent site.[4]
-
Use a consistent needle size (e.g., 26-gauge) and injection volume. For small volumes, consider diluting the formulation to ensure accurate dosing.[4]
-
"Tent" the skin by grasping it and insert the needle at the base of the tent to ensure deposition into the subcutaneous space.[4]
-
Aspirate before injecting to confirm the needle is not in a blood vessel.[4][5]
-
Issue 2: The developed sustained-release formulation shows a high initial burst release ("dose dumping").
-
Possible Cause: A significant portion of the drug is adsorbed on the surface of the microparticles or is not effectively encapsulated within the hydrogel matrix.
-
Troubleshooting Steps:
-
For Microparticles: Optimize the washing step during the preparation process to remove surface-bound drug.
-
For Hydrogels: Adjust the polymer concentration and cross-linking density to better retain the drug. Incorporating microstructured lipid carriers or albumin into a hyaluronic acid hydrogel has been shown to reduce the initial burst release of other drugs.
-
Modify the drug-polymer interaction. For instance, balanced electrostatic interactions between the positively charged peptide and a negatively charged polymer carrier can lead to a more sustained release.[6]
-
Issue 3: The modified this compound (e.g., PEGylated) shows reduced in vitro activity.
-
Possible Cause: The chemical modification sterically hinders the binding of this compound to its receptor.
-
Troubleshooting Steps:
-
Optimize the site of PEGylation on the this compound molecule to a region that is not critical for receptor binding.
-
Experiment with different lengths and structures (linear vs. branched) of the PEG chains, as these can influence biological activity.
-
Consider using releasable PEGs that detach from the peptide after administration, restoring its full activity.
-
Experimental Protocols and Data
This section provides detailed methodologies for formulation preparation and in vivo evaluation, along with quantitative data to compare the effectiveness of different strategies.
Sustained-Release Hydrogel Formulation
A promising approach to enhance the therapeutic efficacy of this compound is to use an injectable, biodegradable hydrogel for sustained release.
Experimental Protocol: Preparation of a this compound-Loaded Hydrogel
This protocol is adapted from a study that developed a long-acting delivery system for this compound using a mixture of triblock copolymers.[6]
-
Polymer Synthesis: Synthesize two triblock copolymers: poly(ε-caprolactone-co-glycolic acid)-poly(ethylene glycol)-poly(ε-caprolactone-co-glycolic acid) (PCGA-PEG-PCGA) and poly(d,l-lactic acid-co-glycolic acid)-poly(ethylene glycol)-poly(d,l-lactic acid-co-glycolic acid) (PLGA-PEG-PLGA).
-
Hydrogel Preparation: Prepare a 1:1 mixture of the two copolymers. This mixture exhibits temperature-induced gelation.
-
This compound Loading: Dissolve this compound in the polymer solution at 4°C (in its sol state). The electrostatic interactions between the positively charged this compound and the negatively charged polymer carrier aid in achieving a sustained release.[6]
-
Administration: The formulation is liquid at low temperatures and forms a gel depot upon subcutaneous injection into the rat at body temperature.
Quantitative Data: Pharmacokinetics of this compound Formulations in Rats
The following table summarizes the pharmacokinetic parameters of this compound in a standard solution versus what can be expected from a sustained-release formulation based on similar GLP-1 receptor agonists.
| Formulation | Bioavailability (F%) | Tmax (hours) | t1/2 (hours) | Sustained Release Duration |
| This compound in Saline | 2.17%[1][2] | ~0.5[3] | ~0.44[3] | Not applicable |
| This compound in Mixed Hydrogel | Data not available | Extended | Extended | Up to 9 days (in mice)[6] |
| GLP-1 RA in Biomimetic Hydrogel | Data not available | Extended | Extended | Up to 42 days (in rats)[7][8] |
PLGA Microsphere Formulation for Sustained Release
Poly(lactic-co-glycolic acid) (PLGA) microspheres are another effective vehicle for the sustained subcutaneous delivery of peptides like exenatide, an analogue of this compound.
Experimental Protocol: Preparation of Exenatide-Loaded PLGA Microspheres
This protocol is based on the double-emulsion solvent evaporation method.
-
Primary Emulsion (W/O): Dissolve exenatide in an aqueous solution. Emulsify this aqueous phase in an organic solution of PLGA in dichloromethane using a homogenizer to create a water-in-oil emulsion.
-
Secondary Emulsion (W/O/W): Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer like polyvinyl alcohol (PVA) and emulsify again to form a water-in-oil-in-water double emulsion.
-
Solvent Evaporation: Stir the secondary emulsion to allow the dichloromethane to evaporate, which leads to the hardening of the PLGA microspheres.
-
Collection and Washing: Collect the microspheres by centrifugation, wash them with water to remove un-encapsulated drug and PVA, and then lyophilize them.
Quantitative Data: Pharmacokinetics of Exenatide-Loaded PLGA Microspheres in Mice
| Formulation | Bioavailability (F%) | Initial Burst Release | Sustained Release Duration |
| Exenatide-loaded PLGA Microspheres | 70.31% | 1.31 ± 0.13% | Up to 3 weeks |
Note: This data is for exenatide in mice and serves as a reference for what might be achievable with a this compound formulation.
Visualizing Experimental Workflows and Mechanisms
Workflow for Developing and Testing a Sustained-Release this compound Formulation
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Sustained Release Strategy Designed for this compound Delivery to Synchronously Treat Diabetes and Associated Complications [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Use of a biomimetic hydrogel depot technology for sustained delivery of GLP-1 receptor agonists reduces burden of diabetes management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Side Effects of Lixisenatide in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the gastrointestinal (GI) side effects of lixisenatide in research animals.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of this compound observed in research animals?
A1: The most frequently reported GI side effects associated with this compound administration in research animals include nausea (often assessed as pica in rodents), vomiting, diarrhea, and delayed gastric emptying.[1][2] Additionally, researchers may observe a transient decrease in food and water consumption, which can lead to body weight loss or a reduction in weight gain.[3]
Q2: Are the gastrointestinal side effects of this compound dose-dependent?
A2: Yes, the GI side effects of this compound are generally dose-dependent.[1] Higher doses are associated with a greater incidence and severity of these effects. For instance, in dogs, doses of 300 µg/kg and higher have been observed to induce vomiting and diarrhea.[3]
Q3: Do the gastrointestinal side effects of this compound diminish over time with continued dosing?
A3: There is evidence to suggest that the effects of this compound on food consumption and body weight tend to diminish as the duration of treatment progresses.[3] This may indicate a degree of adaptation to the medication. The majority of GI adverse reactions in clinical trials were observed to occur within the first 3 weeks of treatment.[2]
Q4: What is the primary mechanism behind this compound-induced gastrointestinal side effects?
A4: this compound is a glucagon-like peptide-1 (GLP-1) receptor agonist.[4] Its GI side effects are primarily mediated through the activation of GLP-1 receptors in the gut and specific areas of the brain, namely the area postrema and the nucleus of the solitary tract (NTS) in the brainstem.[4][5] This activation leads to a slowing of gastric emptying and can induce sensations of nausea and satiety.[6]
Troubleshooting Guides
Issue 1: Significant Reduction in Food Intake and Body Weight
-
Problem: Animals exhibit a marked decrease in food consumption and a significant loss of body weight after this compound administration.
-
Possible Cause: This is an expected pharmacological effect of GLP-1 receptor agonists, which promote satiety and slow gastric emptying.[6]
-
Troubleshooting Steps:
-
Dose Titration: If the experimental design allows, consider a dose-escalation protocol. Starting with a lower dose and gradually increasing to the target dose can help mitigate the initial severe reduction in food intake.
-
Dietary Adjustments: Ensure the provided diet is highly palatable to encourage eating. For rodents, offering a moist or gel-based diet can sometimes improve intake.
-
Monitor Hydration: Reduced food intake is often accompanied by decreased water consumption.[3] Monitor for signs of dehydration and provide supplemental hydration (e.g., subcutaneous fluids) if necessary, as guided by veterinary staff.
-
Acclimation Period: Allow for an acclimation period after the initiation of treatment, as the effects on food intake and body weight may lessen over time.[3]
-
Issue 2: Observation of Nausea-Like Symptoms (Pica in Rodents)
-
Problem: Rodents are observed consuming non-nutritive substances like bedding or kaolin clay (pica), which is an indicator of nausea.[7]
-
Possible Cause: Activation of GLP-1 receptors in the brainstem is thought to induce nausea.[5]
-
Troubleshooting Steps:
-
Quantitative Pica Assessment: To objectively measure this side effect, include a quantitative pica assessment in your study protocol. Provide a pre-weighed amount of kaolin clay and measure the daily consumption.
-
Dose-Response Evaluation: If not already part of the study, a pilot dose-response study can help identify a therapeutic window with acceptable levels of nausea-like behavior.
-
Environmental Enrichment: Providing other forms of environmental enrichment may help reduce stress-related behaviors that could be confounded with pica.
-
Issue 3: Vomiting and Diarrhea in Larger Animal Models (e.g., Dogs)
-
Problem: Dogs or other large animal models exhibit episodes of vomiting and/or diarrhea following this compound administration.
-
Possible Cause: Direct effects of this compound on the gastrointestinal tract and central nervous system. Doses of 300 µg/kg and higher are associated with these effects in dogs.[3]
-
Troubleshooting Steps:
-
Dose Adjustment: Re-evaluate the dosage. If possible, reduce the dose to a level that minimizes these effects while still achieving the desired therapeutic outcome.
-
Supportive Care: In consultation with veterinary staff, provide supportive care such as anti-emetics or anti-diarrheal medications if these side effects are severe and not a confounding factor for the study. Ensure adequate hydration.
-
Feeding Schedule: Administering this compound in relation to feeding times may influence the severity of GI upset. Experiment with administering the drug before or after meals to see if this mitigates the side effects.
-
Quantitative Data on this compound Side Effects
| Animal Model | Dose | Gastrointestinal Side Effect | Incidence/Observation | Citation |
| Dog | ≥300 µg/kg (subcutaneous) | Vomiting and Diarrhea | Observed in toxicology studies. | [3] |
| Rat | High doses (subcutaneous) | Decreased Activity and Piloerection | Transient effects observed. | [3] |
| Rat | Not specified | Reduced Food and Water Consumption | Correlates with body weight changes. | [3] |
| Human | 20 µg (once daily) | Nausea | Up to 26.5% | [2] |
| Human | 20 µg (once daily) | Vomiting | Up to 10.5% | [2] |
Experimental Protocols
Protocol 1: Pica Assessment in Rats
This protocol is for the quantitative assessment of pica, an indicator of nausea, in rats treated with this compound.
Materials:
-
Standard rodent housing
-
Kaolin clay pellets
-
Standard rat chow
-
Water bottles
-
Calibrated scale
Methodology:
-
Acclimation: Acclimate rats to individual housing for at least 3 days before the start of the experiment.
-
Baseline Measurement: For 3 days prior to this compound administration, provide each rat with a pre-weighed amount of standard chow, a pre-weighed amount of kaolin clay pellets, and a pre-weighed water bottle.
-
Daily Measurements: Each day, at the same time, measure and record the amount of chow, kaolin, and water consumed over the 24-hour period. Replace with fresh, pre-weighed supplies.
-
This compound Administration: On day 4, administer this compound or vehicle control according to the study protocol.
-
Post-Dosing Measurement: Continue the daily measurements of chow, kaolin, and water consumption for the duration of the study.
-
Data Analysis: Calculate the average daily consumption of chow, kaolin, and water for each rat during the baseline and treatment periods. An increase in kaolin consumption post-dosing is indicative of pica.
Protocol 2: Gastric Emptying Assessment (Adapted for Rodents)
This protocol provides a general framework for assessing gastric emptying in rodents using a non-absorbable marker. Scintigraphy is the gold standard but requires specialized equipment.
Materials:
-
Test meal (e.g., standard chow mixed with a non-absorbable marker like carmine red or labeled with a radioactive tracer for scintigraphy)
-
Gavage needles
-
Surgical instruments for tissue collection
-
Scintigraphy equipment (if applicable)
Methodology:
-
Fasting: Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Test Meal Administration: Administer a precise volume of the test meal via oral gavage.
-
This compound Administration: Administer this compound or vehicle at the appropriate time relative to the test meal, as dictated by the experimental design.
-
Time Points: At pre-determined time points after the test meal administration (e.g., 30, 60, 120 minutes), euthanize a cohort of animals.
-
Stomach Excision: Immediately following euthanasia, surgically excise the stomach, ensuring to clamp the pyloric and cardiac sphincters to prevent leakage of contents.
-
Content Analysis:
-
Non-Scintigraphy: Weigh the full and then empty stomach to determine the weight of the remaining contents. If using a colored marker, the amount of marker can be quantified spectrophotometrically after extraction.
-
Scintigraphy: If using a radiolabeled meal, the amount of radioactivity remaining in the stomach can be quantified using a gamma counter or by imaging the excised stomach.
-
-
Data Analysis: Calculate the percentage of gastric emptying at each time point by comparing the amount of meal remaining in the stomach to the initial amount administered.
Visualizations
References
- 1. This compound (Adlyxin): A Once-Daily Incretin Mimetic Injection for Type-2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. GLP-1, the Gut-Brain, and Brain-Periphery Axes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caudal Brainstem Processing Is Sufficient for Behavioral, Sympathetic, and Parasympathetic Responses Driven by Peripheral and Hindbrain Glucagon-Like-Peptide-1 Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 7. GIP Receptor Agonism Attenuates GLP-1 Receptor Agonist–Induced Nausea and Emesis in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lixisenatide Versus Exenatide: A Comparative Analysis of Neuroprotective Efficacy in Murine Models
A detailed guide for researchers and drug development professionals on the comparative neuroprotective effects of GLP-1 receptor agonists lixisenatide and exenatide in preclinical mouse models of neurodegenerative disease.
This guide provides an objective comparison of the neuroprotective performance of two glucagon-like peptide-1 (GLP-1) receptor agonists, this compound and exenatide, based on experimental data from a key comparative study in a mouse model of Parkinson's disease. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the relative efficacy and underlying mechanisms of these compounds in a preclinical setting.
Comparative Efficacy in the MPTP Mouse Model of Parkinson's Disease
A pivotal study directly compared the neuroprotective effects of this compound, exenatide, and another GLP-1 agonist, liraglutide, in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease.[1][2][3][4] The findings from this research indicate that at the doses tested, this compound demonstrated superior neuroprotective effects compared to exenatide.[1][2][3]
Motor Function Assessment
Motor impairment is a cardinal symptom of Parkinson's disease. In the MPTP model, motor function was assessed using the rotarod, open field locomotion, and catalepsy tests. This compound was effective in preventing MPTP-induced motor deficits, whereas exenatide showed no protective effects at the dose administered.[1][2][3]
Table 1: Comparative Effects on Motor Function
| Behavioral Test | MPTP + Saline | MPTP + Exenatide (10 nmol/kg) | MPTP + this compound (10 nmol/kg) |
| Rotarod Performance | Significant Impairment | No Significant Improvement | Prevention of Impairment |
| Open Field Locomotion | Significant Impairment | No Significant Improvement | Prevention of Impairment |
| Catalepsy Test | Significant Impairment | No Significant Improvement | Prevention of Impairment |
Source: Liu et al., 2015[1][2][3]
Neurochemical and Cellular Markers
The neuroprotective effects were further evaluated by examining key markers of dopaminergic neuron health and apoptosis in the substantia nigra and basal ganglia.
Table 2: Comparative Effects on Neurochemical and Apoptotic Markers
| Marker | MPTP + Saline | MPTP + Exenatide (10 nmol/kg) | MPTP + this compound (10 nmol/kg) |
| Tyrosine Hydroxylase (TH) Levels | Significant Reduction | No Significant Protection | Prevention of Reduction |
| BAX (Pro-apoptotic) | Increased Expression | No Significant Reduction | Reduced Expression |
| Bcl-2 (Anti-apoptotic) | Reduced Expression | No Significant Increase | Increased Expression |
Source: Liu et al., 2015[1][2][3]
The results demonstrate that this compound, unlike exenatide at the tested dose, was able to protect against the MPTP-induced reduction in tyrosine hydroxylase (a key enzyme in dopamine synthesis) and modulate apoptotic signaling to favor cell survival.[1][2][3]
Experimental Protocols
The following methodologies were employed in the key comparative study.
Animal Model and Drug Administration
-
Animal Model: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease was utilized.[1][2]
-
Drug Administration:
-
MPTP was administered daily via intraperitoneal (i.p.) injection at a dose of 20 mg/kg for 7 consecutive days.[1][2]
-
This compound (10 nmol/kg), exenatide (10 nmol/kg), or saline were administered daily via i.p. injection for a total of 14 days. The drug injections were given after each MPTP injection for the first 7 days, and then continued for an additional 7 days.[1][2]
-
Behavioral Testing
-
Rotarod Test: This test was used to assess motor coordination and balance. Mice were placed on a rotating rod, and the latency to fall was recorded.
-
Open Field Locomotion: This test measured spontaneous motor activity. Mice were placed in an open arena, and their movements were tracked to assess locomotor activity.
-
Catalepsy Test: This test evaluated the presence of motor rigidity. The time it took for a mouse to move from an imposed posture was measured.
Biochemical and Histological Analysis
-
Tyrosine Hydroxylase (TH) Immunohistochemistry: The levels of TH in the substantia nigra and basal ganglia were quantified to assess the extent of dopaminergic neuron loss.[1][2]
-
Western Blot Analysis: The expression levels of the pro-apoptotic protein BAX and the anti-apoptotic protein Bcl-2 were measured in brain tissue to evaluate the modulation of apoptotic pathways.[1][2]
Signaling Pathways and Experimental Workflow
The neuroprotective effects of GLP-1 receptor agonists like this compound and exenatide are mediated through the activation of the GLP-1 receptor, which triggers downstream signaling cascades that promote cell survival and reduce inflammation.[5][6][7]
Caption: GLP-1 Receptor Signaling Pathway for Neuroprotection.
The experimental workflow for the comparative study is outlined below.
Caption: Experimental Workflow for Comparative Neuroprotection Study.
Conclusion
The available preclinical data from a direct comparative study in an MPTP mouse model of Parkinson's disease suggests that this compound exhibits superior neuroprotective efficacy compared to exenatide at the tested doses.[1][2][3] this compound was effective in mitigating motor deficits, preserving dopaminergic neurons, and promoting anti-apoptotic signaling.[1][2][3] These findings highlight the potential of this compound as a promising therapeutic agent for neurodegenerative disorders and underscore the importance of further research to elucidate the full therapeutic potential and comparative effectiveness of different GLP-1 receptor agonists. While both this compound and exenatide have demonstrated neuroprotective properties in various studies, direct comparative analyses are crucial for discerning differences in their efficacy.[1][2][4][8]
References
- 1. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 2. Neuroprotective effects of this compound and liraglutide in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the GLP-1 receptor signaling pathway leads to proliferation and neuroprotection in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. This compound May Slow Parkinson's Disease Progression [medscape.com]
Lixisenatide and Liraglutide in Parkinson's Disease Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Glucagon-like peptide-1 (GLP-1) receptor agonists, a class of drugs traditionally used in the management of type 2 diabetes, are gaining significant attention for their neuroprotective potential in neurodegenerative disorders, including Parkinson's disease (PD). Among these, lixisenatide and liraglutide have shown promise in preclinical PD models. This guide provides a comparative analysis of their performance, supported by experimental data, to inform further research and drug development efforts.
Comparative Efficacy in the MPTP Mouse Model of Parkinson's Disease
A key study directly compared the neuroprotective effects of this compound and liraglutide in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of PD, which mimics the dopamine depletion seen in the human condition.[1][2][3] Both drugs demonstrated significant neuroprotective effects compared to the GLP-1 mimetic exendin-4 at the doses tested.[1][2]
Motor Function Improvement
Both this compound and liraglutide were effective in preventing MPTP-induced motor impairments.[1][2] The study assessed motor coordination and balance using the Rotarod test, spontaneous locomotor activity in an open field, and catalepsy.
| Parameter | MPTP Control | This compound (10 nmol/kg) | Liraglutide (25 nmol/kg) |
| Rotarod Performance (time on rod) | Significantly reduced | Prevention of MPTP-induced reduction | Prevention of MPTP-induced reduction |
| Open Field Locomotion (distance traveled) | Significantly reduced | Prevention of MPTP-induced reduction | Prevention of MPTP-induced reduction |
| Catalepsy Test (time immobile) | Significantly increased | Prevention of MPTP-induced increase | Prevention of MPTP-induced increase |
Table 1: Summary of Motor Function Outcomes. Data synthesized from Liu et al., 2015.[1][2]
Neuroprotection and Apoptosis
The neuroprotective effects of this compound and liraglutide were further evaluated by measuring the levels of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, and key apoptotic signaling molecules in the substantia nigra and basal ganglia.[1][2]
| Parameter | MPTP Control | This compound (10 nmol/kg) | Liraglutide (25 nmol/kg) |
| Tyrosine Hydroxylase (TH) Levels | Significantly reduced | Prevention of MPTP-induced reduction | Prevention of MPTP-induced reduction |
| Bax (pro-apoptotic) | Significantly increased | Reduction of MPTP-induced increase | Reduction of MPTP-induced increase |
| Bcl-2 (anti-apoptotic) | Significantly reduced | Increase in levels | Increase in levels |
Table 2: Summary of Neuroprotective and Anti-Apoptotic Effects. Data synthesized from Liu et al., 2015.[1][2]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the comparative analysis.
MPTP-Induced Parkinson's Disease Mouse Model
-
Animal Model: Male C57BL/6 mice were used.
-
Induction of PD: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) was injected intraperitoneally (i.p.) at a dose of 20 mg/kg once daily for 7 consecutive days.[1][2]
-
Drug Administration: this compound (10 nmol/kg), liraglutide (25 nmol/kg), or exendin-4 (10 nmol/kg) were administered i.p. once daily for 14 days, starting on the first day of MPTP injection.[1][2]
Behavioral Testing
-
Rotarod Test: Motor coordination and balance were assessed by placing mice on a rotating rod with accelerating speed. The latency to fall off the rod was recorded.
-
Open Field Test: Spontaneous locomotor activity was measured by placing mice in a novel, open arena. The total distance traveled and the time spent in the center of the arena were recorded over a specific duration.
-
Catalepsy Test: The bar test was used to measure catalepsy. Mice were placed with their forepaws on a horizontal bar, and the time taken to move both forepaws off the bar was recorded.
Biochemical Analysis
-
Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss in the substantia nigra pars compacta and the striatum.
-
Western Blotting: Protein levels of the pro-apoptotic marker Bax and the anti-apoptotic marker Bcl-2 in brain tissue homogenates were quantified to assess the apoptotic signaling pathway.
Signaling Pathways and Experimental Workflow
The neuroprotective effects of GLP-1 receptor agonists like this compound and liraglutide are believed to be mediated through multiple signaling pathways. Upon binding to the GLP-1 receptor (GLP-1R) on neurons, these agonists activate downstream pathways that promote cell survival and reduce inflammation.
Caption: GLP-1 Receptor Agonist Signaling Pathway in Neurons.
The experimental workflow for the comparative analysis of this compound and liraglutide in the MPTP mouse model is outlined below.
Caption: Experimental Workflow for Comparative Analysis.
Conclusion
Both this compound and liraglutide demonstrate significant neuroprotective effects in the MPTP mouse model of Parkinson's disease, with both drugs showing superiority to exendin-4 in the cited study.[1] They effectively mitigate motor deficits and protect dopaminergic neurons by modulating apoptotic pathways.[2] These findings underscore the therapeutic potential of GLP-1 receptor agonists in PD and warrant further investigation into their clinical application. While both drugs show promise, the selection of a lead candidate for further development may depend on a more detailed characterization of their pharmacokinetic profiles, blood-brain barrier penetration, and long-term efficacy and safety in more comprehensive preclinical models. Recent clinical trials have also shown the potential of this compound to slow the progression of motor symptoms in early Parkinson's disease.[4][5][6][7]
References
- 1. [PDF] Neuroprotective effects of this compound and liraglutide in the MPTP mouse model of Parkinson's disease. | Semantic Scholar [semanticscholar.org]
- 2. Neuroprotective effects of this compound and liraglutide in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Results from a phase 2 trial of this compound have been published | Parkinson's UK [parkinsons.org.uk]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. Phase 2 trial results of this compound published - Cure Parkinson's [cureparkinsons.org.uk]
- 7. Results of Parkinson’s Trial for Diabetes Drug this compound Published | Parkinson's Disease [michaeljfox.org]
A Comparative Guide to Lixisenatide vs. Other GLP-1 Agonists for Postprandial Glucose Control
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of GLP-1 Agonists in Glycemic Control
Glucagon-like peptide-1 (GLP-1) receptor agonists (RAs) are a cornerstone in the management of type 2 diabetes (T2D), offering robust glucose-lowering effects with a low risk of hypoglycemia and the added benefit of potential weight loss.[1][2] These therapies function by mimicking the endogenous incretin hormone GLP-1, which enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying.[3]
GLP-1 RAs can be broadly categorized based on their pharmacokinetic and pharmacodynamic profiles into two groups:
-
Short-acting agonists (e.g., lixisenatide, exenatide twice-daily): These agents have shorter half-lives and provide potent, transient GLP-1 receptor stimulation. Their primary mechanism for lowering postprandial glucose (PPG) is a marked deceleration of gastric emptying.[4]
-
Long-acting agonists (e.g., liraglutide, semaglutide, dulaglutide, exenatide once-weekly): These agents provide continuous, sustained GLP-1 receptor activation, leading to significant reductions in fasting plasma glucose (FPG) and overall glycated hemoglobin (HbA1c).[4] While they do slow gastric emptying initially, there is evidence of tachyphylaxis with long-term use, making this effect less pronounced compared to short-acting agents.[5][6]
This guide focuses on the comparative efficacy of this compound, a short-acting GLP-1 RA, against other agents in the class, with a specific emphasis on its pronounced effects on postprandial glucose excursions.
This compound: A Profile Focused on Postprandial Glucose
This compound is a once-daily prandial GLP-1 RA designed to specifically target mealtime glucose spikes.[7] Its primary distinguishing feature is its substantial and sustained effect on delaying gastric emptying.[5][6] This deceleration in the rate at which food transits from the stomach to the small intestine directly moderates the influx of glucose into the bloodstream after a meal, thereby blunting the subsequent hyperglycemic spike.[3][6] This pronounced effect on gastric emptying is a key factor in its potent PPG control, which can sometimes surpass that of longer-acting agents, particularly for the meal immediately following injection.[5][8][9]
Comparative Efficacy on Postprandial Glucose: Head-to-Head Data
Clinical trials directly comparing this compound to other GLP-1 RAs provide valuable insights into its relative performance on PPG control.
This compound vs. Liraglutide
Liraglutide is a long-acting, once-daily GLP-1 RA. Head-to-head studies show a clear differentiation in their primary mechanisms of action. While liraglutide demonstrates superior efficacy in reducing FPG and overall HbA1c, this compound consistently shows a greater reduction in postprandial glucose excursions, particularly after a standardized breakfast meal.[8][9][10]
| Parameter | This compound (20 µg once-daily) | Liraglutide (1.2 mg or 1.8 mg once-daily) | Study / Source |
| Primary Endpoint | Greater reduction in post-meal glucose AUC | Greater reduction in HbA1c and FPG | Meier et al. (2015)[7][10], Nauck et al. (2016)[8] |
| Change in PPG AUC (0.5-4.5h) after meal | Significantly greater reduction . Treatment difference vs 1.2 mg liraglutide: -6.0 h·mmol/L. Treatment difference vs 1.8 mg liraglutide: -4.6 h·mmol/L (P < 0.001 for both). | Less reduction in post-meal glucose AUC. | Meier et al. (2015)[7][10] |
| Postprandial Glucose Increment | Smaller increments for the meal directly after injection (P < 0.05). | Larger increments for the meal directly after injection. | Nauck et al. (2016)[8][9] |
| Change in HbA1c from baseline | Less reduction compared to 1.8 mg liraglutide (treatment difference -0.62%). | Greater reduction compared to this compound. | Nauck et al. (2016)[8][9] |
| Change in Fasting Plasma Glucose (FPG) | Less reduction (-1.7 mmol/L). | Greater reduction (-2.9 mmol/L). | Nauck et al. (2016)[8] |
| Effect on Gastric Emptying | Significantly greater delay (P < 0.001). | Less effect on delaying gastric emptying. | Meier et al. (2015)[7][10] |
This compound vs. Exenatide Twice-Daily
Exenatide twice-daily is another short-acting GLP-1 RA. In a head-to-head comparison, this compound once-daily was shown to be non-inferior in terms of HbA1c reduction, with comparable improvements in FPG. Both agents are effective at reducing PPG. This compound offered better gastrointestinal tolerability and a significantly lower incidence of hypoglycemia.[6]
| Parameter | This compound (20 µg once-daily) | Exenatide (10 µg twice-daily) | Study / Source |
| Primary Endpoint (HbA1c reduction) | Non-inferior to exenatide (-0.79% change). | -0.96% change from baseline. | Rosenstock et al. (GetGoal-X, 2013)[1] |
| Fasting Plasma Glucose (FPG) Reduction | Comparable reduction (-1.22 mmol/L). | Comparable reduction (-1.45 mmol/L). | Rosenstock et al. (GetGoal-X, 2013)[1] |
| Postprandial Glucose Control | Both agents effectively reduce PPG. Exenatide showed a greater reduction after breakfast and dinner.[1] | Both agents effectively reduce PPG. Exenatide showed a greater reduction after breakfast and dinner.[1] | Rosenstock et al. (GetGoal-X, 2013)[1] |
| Weight Change | -2.8 kg | -3.8 kg | Rosenstock et al. (GetGoal-X, 2013)[1] |
| Symptomatic Hypoglycemia | Significantly lower incidence compared to exenatide.[6] | Higher incidence. | GetGoal-X study[6] |
| GI Tolerability (Nausea) | Significantly lower incidence (25%).[6] | Higher incidence (35%). | GetGoal-X study[6] |
Experimental Methodologies
The data presented above are derived from rigorously controlled clinical trials. A key methodology used to assess postprandial glycemic response is the Standardized Meal Tolerance Test (MMTT) .
Protocol: Standardized Meal Tolerance Test
While specific meal compositions may vary slightly between studies, a typical protocol is as follows:
-
Patient Preparation: Participants fast overnight (typically 8-10 hours). Morning medications for T2D are withheld until after the test.[11]
-
Baseline Sampling: An intravenous catheter is inserted, and baseline blood samples are drawn (t= -15 min and 0 min) to measure plasma glucose, insulin, C-peptide, and glucagon.[11][12]
-
Drug Administration: The investigational drug (e.g., this compound) is administered subcutaneously at a specified time before the meal (e.g., within 1 hour prior).[9]
-
Meal Ingestion: Participants consume a standardized liquid or solid meal within a fixed timeframe (e.g., 5-15 minutes).[11][12][13] The meal has a precisely defined caloric and macronutrient content (e.g., 700 kcal, 100g carbohydrates).
-
Postprandial Blood Sampling: Blood samples are collected at regular intervals for several hours post-meal (e.g., 30, 60, 90, 120, 180, 240 minutes).[10][11]
-
Data Analysis: The primary endpoint is often the change from baseline in the Area Under the Curve (AUC) for plasma glucose over the 4-hour post-meal period (AUC PPG).[7][10] Other parameters include peak glucose concentration (Cmax) and time to peak (Tmax).
Visualizing the Mechanisms
To better understand the biological processes and experimental designs, the following diagrams illustrate key pathways and workflows.
Conclusion for the Research Professional
The available evidence clearly positions this compound as a potent prandial GLP-1 RA with a distinct and clinically significant impact on postprandial glucose control. Its primary mechanism—a pronounced and sustained delay in gastric emptying—differentiates it from long-acting GLP-1 RAs, which exert a greater influence on fasting plasma glucose.[5][14]
-
For Drug Developers: The contrasting profiles of this compound and longer-acting agents like liraglutide highlight the potential for targeted or complementary therapeutic strategies. This compound's robust effect on PPG makes it a logical partner for therapies that primarily address FPG, such as basal insulin.[10] This provides a strong rationale for the development of fixed-ratio combinations.
-
For Researchers and Scientists: this compound serves as an excellent tool for investigating the specific contribution of gastric emptying to overall glycemic control. Head-to-head studies emphasize that while HbA1c remains the gold standard for long-term glycemic assessment, endpoints such as PPG AUC are critical for elucidating the pharmacodynamic nuances of different glucose-lowering agents. The data underscore that not all GLP-1 RAs are interchangeable; their selection can be tailored based on the specific glycemic challenge—prandial versus fasting—that needs to be addressed.
References
- 1. Efficacy and Safety of this compound Once Daily Versus Exenatide Twice Daily in Type 2 Diabetes Inadequately Controlled on Metformin: A 24-week, randomized, open-label, active-controlled study (GetGoal-X) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Assessment of this compound, Exenatide, and Liraglutide Pen Devices: A Pilot User-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound – A New Glucagon-like Peptide 1 Receptor Agonist in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. This compound: A New Member of the Glucagon-Like Peptide 1 Receptor Agonist Class of Incretin Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contrasting Effects of this compound and Liraglutide on Postprandial Glycemic Control, Gastric Emptying, and Safety Parameters in Patients With Type 2 Diabetes on Optimized Insulin Glargine With or Without Metformin: A Randomized, Open-Label Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Once-Daily Liraglutide Versus this compound as Add-on to Metformin in Type 2 Diabetes: A 26-Week Randomized Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. A simplified protocol based on a standardized meal‐stimulated beta‐cell response to stratify people living with non‐insulin‐treated type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Responders to a Mixed Meal Tolerance Test Associated with Type 2 Diabetes Risk Factors and Gut Microbiota—Data from the MEDGI-Carb Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multi-parameter comparison of a standardized mixed meal tolerance test in healthy and type 2 diabetic subjects: the PhenFlex challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms and clinical efficacy of this compound for the management of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Lixisenatide and Semaglutide in Diabetic Mice: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the glucagon-like peptide-1 receptor (GLP-1R) agonists, lixisenatide and semaglutide, based on their performance in preclinical diabetic mouse models. The following sections present quantitative data, in-depth experimental protocols, and visualizations of the key signaling pathways to facilitate a thorough understanding of their respective therapeutic profiles.
Comparative Efficacy in Diabetic Mice
A key study by Tang et al. (2020) provides a direct head-to-head comparison of this compound and semaglutide in a db/db mouse model of type 2 diabetes. The db/db mouse is a well-established model characterized by obesity, hyperglycemia, and insulin resistance, making it highly relevant for preclinical diabetes research.
Glycemic Control and Body Weight Management
In a 21-day study, both this compound and semaglutide demonstrated significant efficacy in improving glycemic control and reducing body weight compared to a saline-treated control group. However, notable differences in the extent of these effects were observed.
| Parameter | Saline (Control) | This compound | Semaglutide |
| Change in Body Weight (g) | Increase | Significant Decrease | More Significant Decrease |
| Fasted Blood Glucose (mmol/L) | Elevated | Significant Reduction | More Significant Reduction |
| HbA1c (%) | Elevated | Significant Reduction | More Significant Reduction |
Table 1: Comparative Effects of this compound and Semaglutide on Body Weight and Glycemic Parameters in db/db Mice. Data summarized from a 21-day study. Both drugs were administered once weekly.[1]
Semaglutide demonstrated a statistically more potent effect in reducing both fasted blood glucose and HbA1c levels compared to this compound.[1] Similarly, the reduction in body weight was more pronounced in the semaglutide-treated group.[1]
Pancreatic Beta-Cell Protection
Histological analysis of the pancreatic islets revealed that both this compound and semaglutide offered protection against the progressive beta-cell loss characteristic of the db/db mouse model. Immunohistochemical staining for insulin showed a preservation of insulin-positive area in the islets of treated mice compared to the control group.[1] While the study by Tang et al. (2020) provides qualitative evidence of islet protection, other studies have delved into the quantitative effects of these agonists on beta-cell proliferation and apoptosis.
Studies on semaglutide have shown that it can increase islet cell proliferation and recover beta-cell mass in diet-induced obese mice.[2] This is associated with improvements in markers of beta-cell function such as pancreatic and duodenal homeobox 1 (PDX-1).[2] For this compound, studies in diabetic mouse models have also indicated a dose-dependent increase in beta-cell mass and preservation of pancreatic insulin mRNA expression.[3] While direct head-to-head quantitative comparisons of beta-cell proliferation and apoptosis rates are not extensively available, the existing evidence suggests both agonists exert a protective effect on pancreatic beta-cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative studies.
Animal Model and Drug Administration
-
Animal Model: Male db/db mice, a model of genetic type 2 diabetes, are typically used.[1] Mice are housed under standard laboratory conditions with ad libitum access to food and water, unless otherwise specified for fasting.
-
Drug Administration: this compound and semaglutide are administered via subcutaneous (s.c.) injection. In the comparative study by Tang et al. (2020), both drugs were administered once weekly for 21 days.[1]
Measurement of Fasted Blood Glucose
-
Mice are fasted overnight for a specified period, typically 12-16 hours, with free access to water.
-
A small blood sample is obtained from the tail vein.
-
Blood glucose concentration is measured using a calibrated glucometer.
Measurement of HbA1c
-
Whole blood is collected from the mice.
-
HbA1c levels are determined using a dedicated analyzer, such as a DCA2000 analyzer, which employs an immunoassay method.[4] This provides a measure of long-term glycemic control.
Immunohistochemistry for Insulin
-
At the end of the treatment period, mice are euthanized, and the pancreas is dissected and fixed in 10% formalin.
-
The fixed tissue is embedded in paraffin, and thin sections (e.g., 4 µm) are cut and mounted on slides.
-
The sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the insulin epitopes.
-
The sections are incubated with a primary antibody against insulin.
-
A secondary antibody conjugated to a detectable label (e.g., a fluorescent tag or an enzyme for colorimetric detection) is applied.
-
The slides are then visualized under a microscope, and the insulin-positive area within the islets is quantified using image analysis software.
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative study of this compound and semaglutide in db/db mice.
Signaling Pathways
Both this compound and semaglutide exert their effects by acting as agonists for the GLP-1 receptor, a G-protein coupled receptor. Activation of the GLP-1R in pancreatic beta-cells initiates a cascade of intracellular events that ultimately leads to enhanced glucose-dependent insulin secretion.
The primary signaling pathway involves the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[1][4] Elevated cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[4] These downstream effectors have multiple targets within the beta-cell, including ion channels and proteins involved in insulin granule exocytosis.
While both drugs utilize this common pathway, differences in their pharmacokinetic and pharmacodynamic profiles may lead to variations in the magnitude and duration of signaling. Semaglutide, being a long-acting agonist, provides more sustained GLP-1R activation compared to the shorter-acting this compound.[5] This prolonged signaling may contribute to its more potent effects on glycemic control and body weight.
GLP-1 Receptor Signaling Pathway Diagram
Caption: Simplified GLP-1 receptor signaling pathway in pancreatic beta-cells activated by this compound and semaglutide.
Conclusion
In head-to-head comparisons in diabetic mouse models, both this compound and semaglutide are effective in improving glycemic control, promoting weight loss, and protecting pancreatic beta-cells. However, the available data consistently indicate that semaglutide exhibits a more potent and sustained therapeutic effect on these key diabetic parameters. These differences are likely attributable to the distinct pharmacokinetic profiles of the two drugs, with the longer-acting nature of semaglutide leading to more prolonged GLP-1 receptor activation. This guide provides researchers and drug development professionals with a foundational understanding of the comparative preclinical efficacy of these two important GLP-1R agonists.
References
- 1. karger.com [karger.com]
- 2. Pancreatic islet cells disarray, apoptosis, and proliferation in obese mice. The role of Semaglutide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: evidence for its potential use in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Lixisenatide vs. Placebo on Motor Function in Parkinson's Disease: A Comparative Guide
A landmark phase 2 clinical trial provides evidence that lixisenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist, may slow the progression of motor symptoms in individuals with early-stage Parkinson's disease compared to a placebo. This guide offers a comprehensive comparison for researchers, scientists, and drug development professionals, presenting the key quantitative data, experimental protocols, and proposed mechanisms of action based on the LixiPark study.
Quantitative Data Summary
The primary outcome of the LixiPark trial was the change in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III score, which assesses motor disability. The results demonstrated a statistically significant difference between the this compound and placebo groups after 12 months of treatment.[1]
| Outcome Measure | This compound Group | Placebo Group | Difference (95% CI) | P-value |
| Change in MDS-UPDRS Part III Score at 12 Months | -0.04 (Improvement) | +3.04 (Worsening) | 3.08 (0.86 to 5.30) | 0.007 |
| Mean MDS-UPDRS Part III Score at 12 Months (ON-medication) | 14.9 (13.3 to 16.6) | 18.8 (16.6 to 21.0) | ||
| Mean MDS-UPDRS Part III Score at 14 Months (OFF-medication, after 2-month washout) | 17.7 (15.7 to 19.7) | 20.6 (18.5 to 22.8) |
Table 1: Comparison of Motor Function Outcomes.[2][3][4][5]
Notably, after a two-month washout period where neither group received the treatment, the motor scores in the this compound group remained better than those in the placebo group, suggesting a potential disease-modifying effect rather than just symptomatic relief.[2][3]
Experimental Protocol: The LixiPark Trial
The LixiPark study was a phase 2, multicenter, randomized, double-blind, placebo-controlled trial conducted across 21 centers in France.[6][7][8]
-
Participants: The trial enrolled 156 individuals with early-stage Parkinson's disease (diagnosed within the last 3 years).[2][9] Participants were on stable doses of symptomatic medication and did not have motor complications.[2]
-
Intervention: 78 participants were assigned to receive daily subcutaneous injections of this compound, while the other 78 received a placebo.[2]
-
Duration: The treatment period lasted for 12 months, followed by a 2-month washout period.[2]
-
Primary Endpoint: The primary measure of efficacy was the change from baseline in the MDS-UPDRS Part III score at 12 months, assessed in the "on-medication" state.[2][10]
-
Secondary Endpoints: These included other MDS-UPDRS subscores and the daily dosage of levodopa equivalent at various time points.[2] However, there were no substantial differences between the groups for these secondary outcomes.[2][5]
Proposed Signaling Pathway of this compound in Parkinson's Disease
This compound is a GLP-1 receptor agonist, a class of drugs initially developed for type 2 diabetes.[1] The therapeutic rationale for its use in Parkinson's disease stems from the presence of GLP-1 receptors in the brain.[9] Preclinical studies have suggested that activating these receptors can have neuroprotective effects.[2][11] The proposed mechanisms include boosting dopamine function, exerting anti-inflammatory properties, improving cellular energy production, and activating cell survival signals.[9] The link between type 2 diabetes and an increased risk for Parkinson's disease, possibly due to shared pathways like insulin resistance and inflammation, further supports this approach.[1][12][13]
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Trial of this compound in Early Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gwern.net [gwern.net]
- 4. neurologylive.com [neurologylive.com]
- 5. This compound linked with moderate symptom improvement in early Parkinson's | I.M. Matters Weekly | I.M. Matters Weekly [immattersacp.org]
- 6. Phase 2 trial results of this compound published - Cure Parkinson's [cureparkinsons.org.uk]
- 7. vai.org [vai.org]
- 8. Trial of this compound in Early Parkinson’s Disease (LIXIPARK) [movementdisorders.org]
- 9. Results from a phase 2 trial of this compound have been published | Parkinson's UK [parkinsons.org.uk]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. The this compound trial - Cure Parkinson's [cureparkinsons.org.uk]
- 12. This compound May Slow Parkinson's Disease Progression [medscape.com]
- 13. jwatch.org [jwatch.org]
Lixisenatide's Efficacy in Mitigating Microglial Activation in the Brain: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the role of lixisenatide and other GLP-1 receptor agonists in reducing neuroinflammation. This report details comparative experimental data, outlines methodologies, and visualizes key biological pathways.
The glucagon-like peptide-1 (GLP-1) receptor agonist, this compound, is emerging as a promising therapeutic agent for neurodegenerative diseases, with a notable mechanism of action being the suppression of microglial activation, a key driver of neuroinflammation.[1] This guide provides a comparative analysis of this compound and other GLP-1 receptor agonists, presenting experimental data on their efficacy in reducing microglial activation and associated inflammatory responses in the brain.
Comparative Efficacy of GLP-1 Receptor Agonists on Microglial Activation and Neuroinflammation
The following tables summarize quantitative data from various preclinical studies, comparing the effects of this compound and other GLP-1 receptor agonists on markers of microglial activation and pro-inflammatory cytokines.
Table 1: Effect of GLP-1 Receptor Agonists on Microglial Activation Markers
| Drug | Animal Model | Dosage | Marker | Method | % Reduction vs. Control | Reference |
| This compound | APP/PS1/tau mice | 10 nmol/kg/day | Iba-1 | Immunohistochemistry | Data not quantified, but described as reduced | [1] |
| Liraglutide | Cuprizone-induced MS mice | 25 nmol/kg/day | Iba-1 | Immunohistochemistry | 73.7% | [2] |
| Liraglutide | Diabetic Rats (Chronic Ischemia) | Not Specified | Iba-1 | Immunohistochemistry | Significant reduction (less effective than dulaglutide) | [3][4] |
| Semaglutide | tMCAO rats | Not Specified | CD68 (M1 microglia) | Immunohistochemistry/Western Blot | Significant reduction | [5] |
| Semaglutide | tMCAO mice | Not Specified | Iba-1 | Immunohistochemistry | Significant reduction | [6][7] |
| Semaglutide | APP/PS1/tau mice | 25 nmol/kg, every 2 days | Iba-1 | Not Specified | Not quantified, but described as promoting M2 transition | [8][9] |
| Exenatide | High-fat diet-fed mice | Not Specified | IBA-1 | Not Specified | Significant reduction | [10][11] |
Table 2: Effect of GLP-1 Receptor Agonists on Pro-Inflammatory Cytokines
| Drug | Animal Model | Dosage | Cytokine | Method | % Reduction vs. Control | Reference |
| This compound | Cerebral I/R diabetic rats | 1 and 10 nmol/kg | TNF-α | Not Specified | Significant reduction | [12][13] |
| Liraglutide | EAE mice | Not Specified | TNF-α, IL-1β, IL-6 | mRNA expression | Significant downregulation (5-23 fold increase in EAE reduced) | [14] |
| Liraglutide | Diabetic PD mice | Not Specified | TNF-α, IL-1β | Western Blot/IHC | Significant reduction | [15] |
| Liraglutide | 3xTg-AD female mice | Not Specified | CRP | ELISA | Significant reduction | [16] |
| Semaglutide | Diabetic Neuropathic Pain rats | 1.44 mg/kg & 2.88 mg/kg | TNF-α, IL-1β, IL-6 | ELISA/IHC | Significant reduction | [17] |
| Semaglutide | tMCAO mice | Not Specified | IL-1α, TNFα, C1q | mRNA expression | Significant reduction | [18] |
| Exenatide | Streptozotocin-treated rats | 20 µg/kg/day | TNF-α | Not Specified | Significant suppression | [19][20][21] |
| Exenatide | High-fat diet-fed mice | Not Specified | IL-1β, TNF-α | Not Specified | Significant reduction | [10][11] |
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound and other GLP-1 receptor agonists are mediated through various signaling pathways that converge to suppress neuroinflammation.
GLP-1 Receptor Signaling Cascade
This compound binds to the GLP-1 receptor, activating downstream pathways including the PKA-CREB and PI3K/Akt pathways.[1] This activation leads to the inhibition of pro-inflammatory signaling cascades such as NF-κB and p38 MAPK, ultimately reducing microglial activation and neuroinflammation.[1][15]
NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by IκB. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes. This compound, through PKA and Akt activation, can inhibit this pathway.[15]
p38 MAPK Signaling Pathway Inhibition
The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the activation of downstream transcription factors that promote inflammation.[22][23][24][25][26] this compound has been shown to inhibit this pathway, contributing to its anti-inflammatory effects.[1]
Typical Experimental Workflow
Experimental Protocols
Below are detailed methodologies for key experiments cited in the analysis of GLP-1 receptor agonists' effects on neuroinflammation.
Immunohistochemistry for Microglial Activation (Iba-1)
-
Tissue Preparation: Brains are harvested and fixed in 4% paraformaldehyde, followed by cryoprotection in sucrose solutions. The brains are then sectioned using a cryostat.
-
Antigen Retrieval: Sections are treated with a retrieval solution (e.g., citrate buffer) at high temperature to unmask antigens.
-
Blocking: Non-specific binding is blocked using a solution containing normal serum and a detergent like Triton X-100.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for Iba-1 (a marker for microglia) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Nuclei are often counterstained with DAPI. The sections are then mounted on slides with an anti-fade mounting medium.
-
Imaging and Quantification: Images are captured using a fluorescence or confocal microscope. The number of Iba-1 positive cells or the intensity of Iba-1 staining is quantified in specific brain regions using image analysis software.
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-Inflammatory Cytokines (TNF-α, IL-1β)
-
Sample Preparation: Brain tissue is homogenized in a lysis buffer containing protease inhibitors. The homogenate is then centrifuged, and the supernatant containing the proteins is collected.
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α) and incubated overnight.
-
Blocking: The plate is washed, and non-specific binding sites are blocked.
-
Sample and Standard Incubation: The prepared brain homogenates and a series of known concentrations of the cytokine standard are added to the wells and incubated.
-
Detection Antibody Incubation: After washing, a detection antibody, which is typically biotinylated, is added to the wells.
-
Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition and Color Development: A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.
-
Measurement and Analysis: The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Conclusion
The available evidence strongly supports the role of this compound and other GLP-1 receptor agonists in reducing microglial activation and neuroinflammation in the brain. The comparative data presented in this guide highlights the potential of this class of drugs as a therapeutic strategy for neurodegenerative diseases. The detailed experimental protocols and signaling pathway diagrams provide a valuable resource for researchers and professionals in the field of drug development to further investigate and validate these findings. Future studies should focus on direct, head-to-head comparisons of different GLP-1 receptor agonists in standardized models to better delineate their relative potencies and therapeutic potential.
References
- 1. This compound reduces amyloid plaques, neurofibrillary tangles and neuroinflammation in an APP/PS1/tau mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of liraglutide in an experimental mouse model of multiple sclerosis: role of AMPK/SIRT1 signaling and NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglia Involvement into Acute and Chronic Brain Damage in Diabetic Rats: Impact of GLP-1RA and SGLT-2i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microglia Involvement into Acute and Chronic Brain Damage in Diabetic Rats: Impact of GLP-1RA and SGLT-2i [imrpress.com]
- 5. Effects and mechanisms of long-acting glucagon-like peptide-1 receptor agonist semaglutide on microglia phenotypic transformation and neuroinflammation after cerebral ischemia/reperfusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking C3d+/GFAP+ A1 Astrocyte Conversion with Semaglutide Attenuates Blood-Brain Barrier Disruption in Mice after Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Semaglutide promotes the transition of microglia from M1 to M2 type to reduce brain inflammation in APP/PS1/tau mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 12. This compound, a novel GLP-1 analog, protects against cerebral ischemia/reperfusion injury in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound ameliorates cerebral ischemia-reperfusion injury via GLP-1 receptor dependent/independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liraglutide attenuate central nervous inflammation and demyelination through AMPK and pyroptosis‐related NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The GLP-1 receptor agonist liraglutide inhibits necroptosis and neuroinflammation in a mouse model of Parkinson’s disease with diabetes co-morbidity [frontiersin.org]
- 16. Liraglutide Protects Against Brain Amyloid-β1–42 Accumulation in Female Mice with Early Alzheimer’s Disease-Like Pathology by Partially Rescuing Oxidative/Nitrosative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Exenatide reduces TNF-α expression and improves hippocampal neuron numbers and memory in streptozotocin treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Making sure you're not a bot! [ask.orkg.org]
- 21. researchgate.net [researchgate.net]
- 22. MAPK-p38 Signaling Pathway - Elabscience [elabscience.com]
- 23. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. sinobiological.com [sinobiological.com]
- 26. assaygenie.com [assaygenie.com]
Lixisenatide Shows Greater Blood-Brain Barrier Transport at Lower Doses Compared to Liraglutide
A comparative analysis of the glucagon-like peptide-1 (GLP-1) receptor agonists, lixisenatide and liraglutide, reveals differences in their ability to cross the blood-brain barrier (BBB), with this compound demonstrating brain entry at lower doses than liraglutide. Both drugs, originally developed for the treatment of type 2 diabetes, have shown neuroprotective effects, making their capacity to penetrate the central nervous system a critical area of research for potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2][3]
Studies in mouse models have demonstrated that both this compound and liraglutide can cross the BBB and activate GLP-1 receptors in the brain, leading to physiological effects such as enhanced neurogenesis.[1][4] However, their transport kinetics and efficiency appear to differ significantly.
This compound was found to cross the BBB at all tested intraperitoneal (i.p.) doses of 2.5, 25, and 250 nmol/kg when measured 30 minutes post-injection.[1][4] In contrast, liraglutide was only detectable in the brain at the higher doses of 25 and 250 nmol/kg at the same time point, with no significant increase observed at the 2.5 nmol/kg dose.[1][4]
Furthermore, after 3 hours, this compound was still present in the brain at the lower doses of 2.5 and 25 nmol/kg, while liraglutide was only detected at the highest dose of 250 nmol/kg.[1][4] Interestingly, for this compound, the amount detected in the brain at the lowest dose was comparable to that at the highest dose, suggesting a potentially regulated and efficient transport mechanism.[4] Some evidence suggests that this compound may cross the BBB via adsorptive transcytosis.[5]
Upon entering the brain, both drugs activate GLP-1 receptors, as evidenced by increased levels of cyclic AMP (cAMP). Notably, this compound was found to be more effective at enhancing cAMP levels in the brain compared to liraglutide at an equal dose.[1][4] This enhanced signaling, coupled with its ability to cross the BBB at lower concentrations, suggests that this compound may have a more potent central nervous system effect at equivalent peripheral doses.
The neuroprotective properties of these drugs are linked to their ability to facilitate insulin signaling in the brain, a pathway that is often impaired in neurodegenerative conditions.[1] Both drugs have been shown to reduce the amyloid plaque load and chronic inflammation associated with Alzheimer's disease models.[6]
While both GLP-1 receptor agonists show promise for the treatment of neurodegenerative diseases by demonstrating the ability to cross the BBB and exert neuroprotective effects, this compound appears to have a more efficient transport into the brain, particularly at lower, more clinically relevant doses.[1][4]
Quantitative Data Summary
| Drug | Dose (nmol/kg, i.p.) | Time Post-Injection | Brain Penetration Detected | Reference |
| This compound | 2.5 | 30 min | Yes | [1][4] |
| 25 | 30 min | Yes | [1][4] | |
| 250 | 30 min | Yes | [1][4] | |
| 2.5 | 3 hours | Yes | [1][4] | |
| 25 | 3 hours | Yes | [1][4] | |
| 250 | 3 hours | No significant increase | [4] | |
| Liraglutide | 2.5 | 30 min | No | [1][4] |
| 25 | 30 min | Yes | [1][4] | |
| 250 | 30 min | Yes | [1][4] | |
| 2.5 | 3 hours | No | [1][4] | |
| 25 | 3 hours | No | [1] | |
| 250 | 3 hours | Yes | [1][4] |
Experimental Protocols
The comparative in vivo studies on the blood-brain barrier transport of this compound and liraglutide have primarily utilized mouse models. The general experimental protocol involves the peripheral administration of the drugs, followed by the collection of brain tissue at specific time points to measure drug concentration and downstream signaling effects.
1. Animal Models and Drug Administration:
-
Animals: Adult male mice are typically used for these studies.
-
Drug Administration: this compound and liraglutide are administered via intraperitoneal (i.p.) injection.
-
Dosage: A range of doses is tested to evaluate the dose-dependency of BBB transport. Common doses include 2.5, 25, and 250 nmol/kg body weight.[1][4] A saline solution is used as a control.
2. Tissue Collection and Preparation:
-
Time Points: Brain tissue is collected at various time points post-injection, such as 30 minutes and 3 hours, to assess the kinetics of BBB transport.[1][4]
-
Procedure: Following the designated time, animals are euthanized, and the brains are rapidly excised. The tissue may be snap-frozen in liquid nitrogen and stored at -80°C until analysis.
3. Quantification of Brain Drug Concentration:
-
Method: An enzyme-linked immunosorbent assay (ELISA) specific for each drug (this compound or liraglutide) is commonly used to quantify the concentration of the drug in brain homogenates. This allows for a direct measurement of the amount of drug that has crossed the BBB.
4. Measurement of GLP-1 Receptor Activation:
-
Method: A cyclic AMP (cAMP) assay is used to measure the activation of GLP-1 receptors in the brain.[1][4]
-
Principle: GLP-1 receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase to produce cAMP. An increase in cAMP levels in the brain tissue following drug administration indicates that the drug has crossed the BBB and is functionally active.
5. Neurogenesis Assessment:
-
Method: To assess the physiological effects of the drugs in the brain, immunohistochemical staining for markers of cell proliferation (e.g., BrdU) and immature neurons (e.g., doublecortin) in the dentate gyrus of the hippocampus is performed.[4] This analysis is typically conducted after a longer period of daily drug administration (e.g., 3 weeks).[4]
Visualizations
References
- 1. Drugs developed to treat diabetes, liraglutide and this compound, cross the blood brain barrier and enhance neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Neuroprotective effects of this compound and liraglutide in the MPTP mouse model of Parkinson's disease. | Semantic Scholar [semanticscholar.org]
- 3. Neuroprotective effects of this compound and liraglutide in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drugs developed to treat diabetes, liraglutide and this compound, cross the blood brain barrier and enhance neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Relationship Between the Blood-Brain-Barrier and the Central Effects of Glucagon-Like Peptide-1 Receptor Agonists and Sodium-Glucose Cotransporter-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a drug developed to treat type 2 diabetes, shows neuroprotective effects in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lixisenatide: A Guide for Laboratory Professionals
The proper disposal of lixisenatide, a GLP-1 receptor agonist, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste, including unused pens, needles, and contaminated materials.
Key Safety and Handling Parameters
Adherence to proper storage and handling protocols is the first step in a safe disposal workflow. The following table summarizes critical quantitative data for this compound handling.
| Parameter | Value | Notes |
| Storage Temperature (Unused Pens) | 2°C to 8°C (36°F to 46°F)[1][2] | Must be stored in a refrigerator. Do not freeze.[1][2][3] |
| Storage Temperature (In-Use Pens) | Below 30°C (86°F)[1] | Can be stored at room temperature after first use.[1][3] |
| In-Use Shelf Life | 14 days[1][3] | Dispose of pens 14 days after the first use, even if medication remains.[1] |
| Occupational Exposure Limit (this compound) | 0.001 mg/m³ (8-hour TWA)[2] | Sanofi-aventis occupational exposure limit.[2] |
| Occupational Exposure Limit (m-Cresol) | 5 ppm (skin), all isomers[2] | OSHA PEL and ACGIH TLV.[2] |
Disposal Workflow for this compound Waste
The disposal procedure for this compound is governed by its nature as a pharmaceutical administered via injection and its chemical composition. The presence of m-cresol as a preservative classifies it as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] The following diagram outlines the logical workflow for proper disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
Laboratory Protocol for this compound Disposal
This protocol provides detailed steps for the safe handling and disposal of this compound in a research or laboratory setting. This procedure applies to used injection pens, needles, and any materials contaminated by this compound solution.
Personal Protective Equipment (PPE)
Before handling any this compound waste, ensure appropriate PPE is worn, including:
Immediate Disposal of Used Pens and Needles
This procedure is for the routine disposal of this compound injection pens and needles immediately after use.
-
2.1 Do Not Recap Needles: To prevent needlestick injuries, never attempt to recap, bend, or remove the needle from the pen.
-
2.2 Immediate Placement in Sharps Container: Immediately place the entire used pen or needle into a designated, puncture-resistant, and leak-proof sharps container.[1][3][4]
-
2.3 Container Management: Do not overfill sharps containers.[5] Once the container is three-quarters full, seal it securely.[6]
Management of Spills and Contaminated Materials
This procedure applies to accidental spills of this compound solution.
-
3.1 Containment: Prevent the spilled product from entering drains, sewers, or waterways.[2]
-
3.2 Absorption: Absorb the spilled liquid with a suitable inert material (e.g., vermiculite, sand, or earth).
-
3.3 Collection: Carefully collect the absorbent material and place it into a suitable, sealable container for disposal.[2]
-
3.4 Decontamination: Wash the spill area thoroughly with water and absorb the cleaning water for proper disposal.[2]
Hazardous Waste Classification and Labeling
All this compound waste must be managed as hazardous pharmaceutical waste.
-
4.1 RCRA Classification: this compound formulations contain m-cresol, which is a characteristic hazardous waste under RCRA with the code D024.[2]
-
4.2 Container Labeling: The sharps container or waste container holding contaminated materials must be clearly labeled as "Hazardous Pharmaceutical Waste". The label should also include the waste code (D024) and accumulation start date, in accordance with your facility's and local regulations.
Storage and Final Disposal
-
5.1 Segregated Storage: Store sealed hazardous waste containers in a designated, secure area, away from general laboratory traffic and incompatible materials.
-
5.2 Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed hazardous waste management company.[7][8]
-
5.3 Treatment Method: The required treatment for this type of hazardous waste is incineration at a permitted facility.[7][8][9]
-
5.4 Documentation: Maintain all necessary records and manifests documenting the transfer and disposal of the hazardous waste, in compliance with EPA, DEA, and state regulations.[7][8][9][10]
Disclaimer: This guide is intended for professionals in a laboratory setting. Disposal regulations can vary by state and locality.[2] Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations.[7][8][9]
References
- 1. This compound Injection – Health Information Library | PeaceHealth [peacehealth.org]
- 2. msdsdigital.com [msdsdigital.com]
- 3. This compound (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. How to Dispose GLP-1 Injectors | PureWay Compliance Help Center [intercom.help]
- 5. How Should I Dispose of Wegovy Pens? [healthline.com]
- 6. Are You Throwing Your Ozempic Needles in the Trash? | Baton Rouge General [brgeneral.org]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. sandiegocounty.gov [sandiegocounty.gov]
- 9. danielshealth.com [danielshealth.com]
- 10. easyrxcycle.com [easyrxcycle.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Lixisenatide
For laboratory professionals engaged in research and development involving Lixisenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist, adherence to stringent safety protocols is paramount to ensure personal safety and maintain a secure research environment. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for handling, and proper disposal methods.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. Based on safety data sheets and general laboratory practice for handling peptide-based compounds, the following equipment is mandatory.[1][2][3][4]
Quantitative Exposure Limits:
To provide a quantitative measure of safe exposure levels, the following occupational exposure limit has been established for this compound:
| Compound | Organization | Exposure Limit (8-hour Time-Weighted Average) |
| This compound | Sanofi-aventis | 0.001 mg/m³ |
Table 1: Occupational Exposure Limit for this compound.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or safety goggles. | Protects against potential splashes of the this compound solution. This compound has been classified as a serious eye irritant in in-vitro tests.[1] |
| Hand Protection | Suitable protective gloves (e.g., disposable nitrile gloves). | Prevents skin contact with the substance.[1][5] For compounding, administering, and disposing of hazardous drugs, wearing two pairs of gloves is recommended.[3] |
| Body Protection | A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Minimizes the risk of contamination of personal clothing.[3] |
| Respiratory Protection | Use with adequate ventilation. An appropriate respirator should be worn if ventilation is inadequate or if handling in a way that generates aerosols. | Avoid inhalation of any aerosols.[2] |
Table 2: Recommended Personal Protective Equipment for Handling this compound.
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
Adherence to a strict, step-by-step procedure is crucial when working with this compound to minimize exposure risk.
-
Preparation:
-
Work in a designated and controlled area, such as a laboratory hood with adequate ventilation.[1]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Place a disposable absorbent pad on the work surface to contain any potential spills.[1]
-
Visually inspect the this compound solution before use; it should be clear and colorless. Do not use if particulate matter or discoloration is observed.
-
-
During Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1]
-
Wipe down the work surface with an appropriate cleaning agent.
-
Properly remove and dispose of PPE to prevent cross-contamination.
-
Spill Management:
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Secure: Evacuate the immediate area if the spill is large.
-
Protect Personnel: Ensure personnel involved in the cleanup are wearing the appropriate PPE, including respiratory protection if necessary.[1]
-
Containment and Cleanup: Absorb the spilled liquid with an inert material (e.g., vermiculite, sand, or earth). Place the absorbed material into a suitable, labeled container for disposal.[1]
-
Decontamination: Wash the spill area thoroughly with plenty of water and a suitable detergent.[1]
Disposal Plan:
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, absorbent pads, and empty vials, should be considered chemical waste.[6]
-
Containerization: Collect all waste in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of the chemical waste in accordance with all federal, state, and local environmental regulations. One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Empty Containers: Even empty containers should be handled as chemical waste and disposed of accordingly.[6]
Logical Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.
References
- 1. msdsdigital.com [msdsdigital.com]
- 2. peptide.co.jp [peptide.co.jp]
- 3. osha.gov [osha.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
